molecular formula C10H9FO2 B1416500 3-Cyclopropyl-4-fluorobenzoic acid CAS No. 1063733-86-7

3-Cyclopropyl-4-fluorobenzoic acid

Cat. No.: B1416500
CAS No.: 1063733-86-7
M. Wt: 180.17 g/mol
InChI Key: BCWIANHQGXRUTR-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-fluorobenzoic acid is a useful research compound. Its molecular formula is C10H9FO2 and its molecular weight is 180.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropyl-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-9-4-3-7(10(12)13)5-8(9)6-1-2-6/h3-6H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWIANHQGXRUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653918
Record name 3-Cyclopropyl-4-fluorobenzoic acid
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Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1063733-86-7
Record name 3-Cyclopropyl-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclopropyl-4-fluorobenzoic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Cyclopropyl-4-fluorobenzoic Acid (CAS: 1063733-86-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-Cyclopropyl-4-fluorobenzoic acid has emerged as a significant building block in medicinal chemistry and drug discovery. Its unique structural combination of a cyclopropyl group and a fluorine atom on a benzoic acid scaffold imparts desirable physicochemical and pharmacological properties to parent molecules. This guide provides a comprehensive technical overview, including its synthesis, physicochemical properties, spectral characterization, and its role in the development of novel therapeutics.

Physicochemical Properties and Structural Attributes

This compound is a white to off-white crystalline solid. The presence of the fluorine atom and the cyclopropyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety in drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1063733-86-7Amadis Chemical Co., Ltd.[1]
Molecular Formula C₁₀H₉FO₂Amadis Chemical Co., Ltd.[1]
Molecular Weight 180.18 g/mol ---
Appearance Powder or liquidAmadis Chemical Co., Ltd.[1]
Purity Typically ≥97%Amadis Chemical Co., Ltd.[1]
Storage Store in a tightly closed containerAmadis Chemical Co., Ltd.[1]

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron species.

General Reaction Scheme

The synthesis involves the coupling of 3-bromo-4-fluorobenzoic acid with a suitable cyclopropylboron reagent, such as cyclopropylboronic acid or potassium cyclopropyltrifluoroborate.

Caption: General synthetic scheme for this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established Suzuki-Miyaura coupling procedures for similar substrates. Researchers should optimize conditions for their specific setup.

Materials:

  • 3-Bromo-4-fluorobenzoic acid (1.0 equiv)

  • Cyclopropylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-fluorobenzoic acid, cyclopropylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate and triphenylphosphine to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify to pH 2-3 with 1M hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.

Spectral Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. The following are predicted and expected spectral data for this compound.

¹H NMR Spectroscopy (Predicted)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.9 (s, 1H, -COOH), 7.8-7.9 (m, 2H, Ar-H), 7.2-7.3 (t, 1H, Ar-H), 2.0-2.1 (m, 1H, cyclopropyl-CH), 1.0-1.1 (m, 2H, cyclopropyl-CH₂), 0.7-0.8 (m, 2H, cyclopropyl-CH₂).

¹³C NMR Spectroscopy (Predicted)
  • ¹³C NMR (101 MHz, DMSO-d₆): δ 167.0 (C=O), 162.5 (d, J=248 Hz, C-F), 132.0 (d, J=8 Hz, Ar-C), 130.0 (d, J=5 Hz, Ar-C), 125.0 (d, J=18 Hz, Ar-C), 124.5 (d, J=3 Hz, Ar-C), 115.5 (d, J=22 Hz, Ar-C), 10.0 (cyclopropyl-CH), 8.5 (cyclopropyl-CH₂).

Infrared (IR) Spectroscopy (Predicted)
  • IR (KBr, cm⁻¹): 2900-3100 (O-H stretch, carboxylic acid), 1680-1710 (C=O stretch, carboxylic acid), 1600-1620 (C=C stretch, aromatic), 1200-1300 (C-O stretch), 1100-1200 (C-F stretch).

Mass Spectrometry (MS)
  • ESI-MS: m/z 179.05 [M-H]⁻, 181.06 [M+H]⁺.[2]

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in the synthesis of various biologically active molecules. The cyclopropyl group can enhance metabolic stability and binding affinity, while the fluorine atom can modulate pKa, lipophilicity, and membrane permeability.

This compound and its derivatives are key intermediates in the synthesis of a range of therapeutic agents, including but not limited to:

  • Kinase inhibitors: The scaffold can be incorporated into molecules targeting various kinases involved in cancer and inflammatory diseases.

  • GPCR modulators: Its derivatives have been explored for their potential to modulate the activity of G-protein coupled receptors.

  • Enzyme inhibitors: The benzoic acid moiety can serve as a handle for designing inhibitors of various enzymes.

The strategic incorporation of this building block allows for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of drug candidates.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists and drug discovery scientists. Its synthesis via the robust Suzuki-Miyaura coupling allows for its efficient incorporation into a wide range of molecular scaffolds. The unique combination of its structural elements provides a powerful tool for optimizing the properties of drug candidates, highlighting its importance in the ongoing quest for novel and effective therapeutics.

References

An In-depth Technical Guide to 3-Cyclopropyl-4-fluorobenzoic Acid (C₁₀H₉FO₂)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Cyclopropyl Scaffolds in Modern Medicinal Chemistry

The confluence of a cyclopropyl ring and a fluorine atom on a benzoic acid scaffold represents a powerful triad in modern drug design. 3-Cyclopropyl-4-fluorobenzoic acid is a prime exemplar of a molecular building block engineered to address key challenges in drug discovery, such as enhancing metabolic stability, modulating physicochemical properties, and improving target affinity.[1] The cyclopropyl group, with its unique conformational rigidity and electronic character, often imparts favorable pharmacokinetic properties, including increased potency and reduced off-target effects.[1] Simultaneously, the strategic placement of a fluorine atom can profoundly influence a molecule's pKa, lipophilicity, and binding interactions, making this scaffold a versatile starting point for the synthesis of novel therapeutics. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its applications in the development of next-generation pharmaceuticals.

I. Physicochemical and Spectroscopic Profile

This compound is a white to off-white solid with the molecular formula C₁₀H₉FO₂ and a molecular weight of 180.18 g/mol .[2] Its structural features, a cyclopropyl group at the 3-position and a fluorine atom at the 4-position of the benzoic acid ring, give rise to a unique set of physicochemical properties that are highly desirable in medicinal chemistry.

PropertyValueSource
Molecular FormulaC₁₀H₉FO₂PubChem
Molecular Weight180.18 g/mol [2]
XLogP32.5PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem
Exact Mass180.058653 g/mol PubChem
Monoisotopic Mass180.058653 g/mol PubChem
Topological Polar Surface Area37.3 ŲPubChem
Heavy Atom Count13PubChem
Complexity213[3]
Spectroscopic Characterization

Precise characterization of this compound is crucial for its use in synthesis and drug discovery. Below is a summary of expected spectroscopic data based on analysis of its structural analogs.

1.1.1 ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, cyclopropyl, and carboxylic acid protons. The aromatic region will show complex splitting patterns due to the coupling between the aromatic protons and the fluorine atom.

  • Aromatic Protons (3H): Signals are expected in the range of δ 7.0-8.0 ppm. The proton at the 5-position will likely appear as a triplet, while the protons at the 2- and 6-positions will show more complex splitting due to coupling with each other and the fluorine atom.

  • Cyclopropyl Protons (5H): The methine proton of the cyclopropyl group is expected to appear as a multiplet in the range of δ 1.5-2.0 ppm. The four methylene protons will likely appear as two distinct multiplets in the range of δ 0.6-1.2 ppm.

  • Carboxylic Acid Proton (1H): A broad singlet is anticipated at δ 12.0-13.0 ppm, which is characteristic of a carboxylic acid proton.

1.1.2 ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide valuable information about the carbon framework of the molecule.

  • Carbonyl Carbon: A signal is expected in the downfield region, around δ 165-170 ppm.

  • Aromatic Carbons: Six signals are anticipated in the range of δ 115-165 ppm. The carbon attached to the fluorine atom will show a large C-F coupling constant.

  • Cyclopropyl Carbons: The methine carbon should appear around δ 15-20 ppm, and the two methylene carbons are expected in the range of δ 5-15 ppm.

1.1.3 Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A broad band is expected in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak should appear around 1680-1710 cm⁻¹.

  • C-F Stretch: A strong absorption is anticipated in the range of 1200-1300 cm⁻¹.

  • Aromatic C-H Stretch: Signals will be present above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Peaks are expected in the 1450-1600 cm⁻¹ region.

1.1.4 Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 180.

  • Key Fragmentation Pattern: A common fragmentation pathway for benzoic acids is the loss of the carboxylic acid group, which would result in a fragment ion at m/z = 135.

II. Synthesis and Purification

A robust and scalable synthesis of this compound is essential for its application in research and development. A highly efficient method for its preparation is the Suzuki-Miyaura cross-coupling reaction.[4][5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high functional group tolerance and excellent yields.[6]

Synthetic Strategy: Suzuki-Miyaura Coupling

The recommended synthetic route involves the coupling of commercially available 3-bromo-4-fluorobenzoic acid with cyclopropylboronic acid.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product A 3-Bromo-4-fluorobenzoic Acid C Pd Catalyst (e.g., Pd(OAc)₂) G This compound A->G Suzuki-Miyaura Coupling B Cyclopropylboronic Acid B->G Suzuki-Miyaura Coupling C->G D Ligand (e.g., SPhos) D->G E Base (e.g., K₃PO₄) E->G F Solvent (e.g., Toluene/H₂O) F->G

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Suzuki-Miyaura couplings of aryl bromides with cyclopropylboronic acid.[4][5]

Materials:

  • 3-Bromo-4-fluorobenzoic acid

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromo-4-fluorobenzoic acid (1.0 equiv), cyclopropylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen). Add degassed toluene and degassed water in a 10:1 ratio.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify to pH 2-3 with 1 M HCl.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Safety and Handling
  • 3-Bromo-4-fluorobenzoic Acid: This compound is an irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium Catalysts: Palladium compounds can be toxic. Handle in a well-ventilated fume hood.

  • Solvents: Toluene and diethyl ether are flammable. Keep away from ignition sources.

  • General Precautions: Always work in a well-ventilated area and follow standard laboratory safety procedures.

III. A Medicinal Chemistry Perspective: The Power of the Cyclopropyl Moiety

The incorporation of a cyclopropyl ring into drug candidates is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile.[1] This small, strained ring system offers several advantages:

  • Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in linear alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1] This can lead to a longer half-life and improved bioavailability.

  • Conformational Rigidity: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to increased binding affinity for its target.[1]

  • Improved Physicochemical Properties: The cyclopropyl group can modulate a molecule's lipophilicity and solubility, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

  • Unique Electronic Properties: The "pi-character" of the C-C bonds in the cyclopropyl ring can lead to favorable interactions with biological targets.[1]

Medicinal_Chemistry_Advantages A Cyclopropyl Moiety B Metabolic Stability A->B Increases C Conformational Rigidity A->C Imparts D Favorable Physicochemical Properties A->D Modulates E Unique Electronic Character A->E Provides

Caption: Key advantages of the cyclopropyl group in drug design.

IV. Applications in Drug Discovery

The this compound scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules, particularly in the fields of oncology and inflammation.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7][8] The this compound moiety can be incorporated into kinase inhibitors to improve their potency and selectivity. The cyclopropyl group can occupy hydrophobic pockets in the kinase active site, while the fluorinated phenyl ring can form favorable interactions with the hinge region.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that have shown significant promise in the treatment of cancers with defects in DNA repair, such as those with BRCA1/2 mutations.[9][10][11] The this compound scaffold can be used to synthesize potent PARP inhibitors. The cyclopropyl group can enhance the binding affinity of the inhibitor to the PARP enzyme, while the fluorinated benzoic acid portion can be modified to optimize the drug's pharmacokinetic properties.

Anti-Inflammatory Agents

Chronic inflammation is a key driver of many diseases, including arthritis and inflammatory bowel disease. The this compound scaffold has been explored for the development of novel anti-inflammatory agents.[12][13] For example, derivatives of this molecule have been investigated as antagonists of the EP4 receptor, a key mediator of inflammation and pain.[12]

Drug_Discovery_Applications A This compound B Kinase Inhibitors A->B Scaffold for C PARP Inhibitors A->C Building block for D Anti-Inflammatory Agents A->D Core structure for

Caption: Major therapeutic areas for derivatives of this compound.

V. Conclusion and Future Outlook

This compound is a strategically designed building block that holds significant potential for the development of novel therapeutics. Its unique combination of a cyclopropyl group and a fluorine atom on a benzoic acid scaffold provides a powerful platform for medicinal chemists to address key challenges in drug discovery. The synthetic accessibility of this molecule, coupled with the favorable pharmacokinetic properties it can impart to its derivatives, ensures its continued relevance in the pursuit of new and improved treatments for a range of diseases. As our understanding of the intricate roles of specific molecular motifs in drug action continues to evolve, the demand for well-characterized and versatile building blocks like this compound is set to grow.

VI. References

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  • Colucci, J., Boyd, M., Berthelette, C., Chiasson, J. F., Wang, Z., Ducharme, Y., Friesen, R., Wrona, M., Levesque, J. F., Denis, D., Mathieu, M. C., Stocco, R., Therien, A. G., Clarke, P., Rowland, S., Xu, D., & Han, Y. (2010). Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(12), 3760–3763. --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from --INVALID-LINK--

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(18), 8323–8354. --INVALID-LINK--

  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved from --INVALID-LINK--

  • Ashworth, I. W., et al. (2016). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Organic Process Research & Development, 20(4), 785-793.

  • ChemInform. (2010). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. ChemInform, 32(15). --INVALID-LINK--

  • Papeo, G., et al. (2021). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. EJNMMI Radiopharmacy and Chemistry, 6(1), 23.

  • PubChemLite. (n.d.). 4-cyclopropyl-3-fluorobenzoic acid (C10H9FO2). Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. Retrieved from --INVALID-LINK--

  • Molander, G. A., & Brown, A. R. (2011). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 76(20), 8142–8149. --INVALID-LINK--

  • Molander, G. A., & Biolatto, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. --INVALID-LINK--

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  • PubChem. (n.d.). 4-Cyclopropyl-2-fluorobenzoic acid. Retrieved from --INVALID-LINK--

  • Pathuri, D., et al. (2020). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 63(15), 8263-8284.

  • PubChem. (n.d.). 3-Fluorobenzoic Acid. Retrieved from --INVALID-LINK--

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  • Google Patents. (n.d.). METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID. Retrieved from --INVALID-LINK--

  • Clearsynth. (n.d.). 4-Cyclopropyl-3-fluorobenzoic acid. Retrieved from --INVALID-LINK--

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  • Wang, L., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 22(12), 2119.

  • ChemicalBook. (n.d.). 4-Fluorobenzoic acid(456-22-4) 13C NMR spectrum. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-cyclopropyl-2-fluorobenzoic acid(1247927-81-6) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Comparative Efficacy of 5-Cyclopropyl-2-fluorobenzoic Acid Analogs as Kinase Inhibitors and Antioxidant Agents. Retrieved from --INVALID-LINK--

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  • Szałek, A., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(3), 993.

  • Lavis, L. D. (2021). Fluorescent Kinase Inhibitors As Probes In Cancer. ACS Chemical Biology, 16(8), 1335-1348.

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  • Zhang, Y., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 359.

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References

A Comprehensive Technical Guide to the Physical Properties of 3-Cyclopropyl-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the physical properties of 3-Cyclopropyl-4-fluorobenzoic acid, a compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to present not just the data, but also the underlying scientific principles and the practical methodologies for their determination. This document is structured to offer both a reference for known properties and a procedural guide for empirical validation, ensuring scientific rigor and reproducibility.

Introduction and Molecular Overview

This compound (CAS No. 1063733-86-7) is a substituted aromatic carboxylic acid. Its molecular structure, featuring a cyclopropyl group and a fluorine atom on the benzoic acid core, imparts unique electronic and steric characteristics that are pivotal in its application, particularly in the design of novel therapeutic agents. The interplay between the electron-withdrawing fluorine atom and the sp2-hybridized cyclopropyl ring influences the molecule's acidity, lipophilicity, and crystal packing, all of which are critical parameters in drug development.

Molecular Structure:

Caption: 2D structure of this compound.

Tabulated Physical Properties

The following table summarizes the available and predicted physical properties of this compound. It is important to note that while some properties are computationally predicted, they provide a valuable baseline for experimental design.

PropertyValueSource/Method
Molecular Formula C₁₀H₉FO₂-
Molecular Weight 180.18 g/mol -
Appearance White to off-white powder or crystalline solidTypical for benzoic acid derivatives
Melting Point No experimental data available. Estimated to be in the range of 130-160 °C.Estimation based on similar structures
Boiling Point No experimental data available. Expected to be >250 °C.General trend for aromatic carboxylic acids
Solubility No quantitative data available. Expected to be soluble in common organic solvents (e.g., methanol, ethanol, acetone, DMSO) and sparingly soluble in water.Polarity and functional groups
pKa No experimental data available. Estimated to be ~4.0.Based on Hammett equation and pKa of related compounds
LogP (XlogP) 2.5Predicted by PubChem[1]

Methodologies for Experimental Determination

This section provides standardized protocols for the experimental determination of the key physical properties of this compound. The causality behind the choice of each method is explained to ensure a thorough understanding.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is the gold standard for determining the melting point and purity of a crystalline solid. It measures the heat flow into or out of a sample as a function of temperature or time, providing a precise endothermic peak at the melting transition.

Experimental Workflow:

DSC_Workflow A Sample Preparation: Accurately weigh 1-5 mg of This compound into an aluminum DSC pan. B Hermetic Sealing: Seal the pan to ensure a closed system and prevent sublimation. A->B C Instrument Setup: Place the sample and a reference pan (empty sealed pan) into the DSC cell. B->C D Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). C->D E Data Analysis: Record the heat flow versus temperature. The melting point is the onset or peak of the endothermic event. D->E pKa_Titration_Workflow A Solution Preparation: Dissolve a known amount of the acid in a suitable solvent (e.g., water or a water/co-solvent mixture). B Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Use a burette to add a standardized solution of a strong base (e.g., NaOH). A->B C Data Collection: Record the pH of the solution after each incremental addition of the base. B->C D Data Analysis: The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve). C->D

References

Spectroscopic Characterization of 3-Cyclopropyl-4-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for 3-Cyclopropyl-4-fluorobenzoic acid, a compound of interest in medicinal chemistry and materials science. In the absence of direct experimental spectra in the public domain, this document synthesizes information from closely related structural analogs to offer a comprehensive set of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for these predictions are transparently outlined, providing a robust framework for the identification and characterization of this molecule. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of novel benzoic acid derivatives.

Introduction: The Significance of this compound

This compound is a substituted aromatic carboxylic acid with potential applications in drug discovery and the development of advanced materials. The unique combination of a cyclopropyl group, a fluorine atom, and a benzoic acid moiety imparts specific electronic and steric properties to the molecule, making it an attractive building block for the synthesis of complex organic structures. Accurate spectroscopic characterization is paramount for confirming the identity and purity of synthesized this compound, and for elucidating its role in various chemical and biological processes.

This guide addresses the current gap in publicly available experimental spectroscopic data for this compound by providing a detailed, predictive analysis. By leveraging established spectroscopic principles and data from analogous structures, we present a reliable and scientifically grounded interpretation of the expected NMR, IR, and MS spectra.

Molecular Structure and Key Features

The structural features of this compound are pivotal in determining its spectroscopic properties. The molecule consists of a benzene ring substituted with a carboxylic acid group, a cyclopropyl group at position 3, and a fluorine atom at position 4.

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclopropyl, and carboxylic acid protons. The chemical shifts (δ) are predicted based on the analysis of related compounds such as 3-fluorobenzoic acid and 4-fluorobenzoic acid.[1][2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-COOH12.0 - 13.5singlet (broad)-
Ar-H (ortho to COOH)7.8 - 8.0doublet of doubletsJ(H,H) ≈ 8.5, J(H,F) ≈ 5.5
Ar-H (ortho to F)7.1 - 7.3tripletJ(H,H) ≈ J(H,F) ≈ 8.5
Ar-H (meta to COOH)7.6 - 7.8doublet of doubletsJ(H,H) ≈ 8.5, J(H,H) ≈ 2.0
Cyclopropyl-CH2.0 - 2.2multiplet-
Cyclopropyl-CH₂0.8 - 1.2multiplet-

Interpretation:

  • The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift due to hydrogen bonding and its acidic nature.

  • The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The proton ortho to the electron-withdrawing carboxylic acid group will be the most deshielded.

  • The cyclopropyl protons will appear in the aliphatic region, with the methine proton being more downfield than the methylene protons.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electronegativity of the fluorine atom and the anisotropic effects of the aromatic ring and carbonyl group.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-COOH165 - 170
C-F160 - 165 (d, ¹JCF ≈ 250 Hz)
C-COOH130 - 135
C-Cyclopropyl135 - 140
Aromatic C-H115 - 130
Cyclopropyl-CH15 - 20
Cyclopropyl-CH₂5 - 10

Interpretation:

  • The carbonyl carbon of the carboxylic acid will be the most downfield signal.

  • The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF).

  • The other aromatic carbons will appear in the typical range of 115-140 ppm, with their exact shifts influenced by the positions of the substituents.

  • The cyclopropyl carbons will be found in the upfield aliphatic region.

cluster_nmr NMR Analysis Workflow sample This compound in deuterated solvent nmr_spectrometer High-Resolution NMR Spectrometer sample->nmr_spectrometer h1_nmr ¹H NMR Spectrum Acquisition nmr_spectrometer->h1_nmr c13_nmr ¹³C NMR Spectrum Acquisition nmr_spectrometer->c13_nmr data_processing Data Processing and Analysis h1_nmr->data_processing c13_nmr->data_processing structural_elucidation Structural Elucidation data_processing->structural_elucidation

Figure 2. General workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted IR absorption bands for this compound are summarized below, with comparisons to known data for fluorobenzoic acids.[3][4]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)2500 - 3300Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (cyclopropyl)2900 - 3000Medium
C=O stretch (carboxylic acid)1680 - 1710Strong
C=C stretch (aromatic)1580 - 1620Medium
C-F stretch1200 - 1300Strong
O-H bend (carboxylic acid)1250 - 1450Medium
C-O stretch (carboxylic acid)1180 - 1300Medium

Interpretation:

  • A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.

  • A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid.

  • The presence of a strong band in the 1200-1300 cm⁻¹ region is indicative of the C-F bond.

  • Absorptions for aromatic and cyclopropyl C-H stretches will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The predicted mass spectral data for this compound is based on its molecular formula (C₁₀H₉FO₂) and the expected fragmentation pathways for benzoic acid derivatives.[5][6]

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺˙): m/z = 180.0586

  • Key Fragmentation Ions:

    • [M - OH]⁺ (m/z 163): Loss of the hydroxyl radical from the carboxylic acid.

    • [M - COOH]⁺ (m/z 135): Loss of the entire carboxylic acid group.

    • [M - C₃H₅]⁺ (m/z 139): Loss of the cyclopropyl group.

    • [C₆H₄F]⁺ (m/z 95): A common fragment for fluorinated benzene derivatives.

cluster_ms Mass Spectrometry Fragmentation Pathway M Molecular Ion (M⁺˙) m/z = 180 M_minus_OH [M - OH]⁺ m/z = 163 M->M_minus_OH -OH M_minus_COOH [M - COOH]⁺ m/z = 135 M->M_minus_COOH -COOH M_minus_C3H5 [M - C₃H₅]⁺ m/z = 139 M->M_minus_C3H5 -C₃H₅ C6H4F [C₆H₄F]⁺ m/z = 95 M_minus_COOH->C6H4F -C₂H₂

Figure 3. Predicted major fragmentation pathways for this compound.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands). Proton decoupling should be used to simplify the spectrum.

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of structurally similar compounds, offer a solid foundation for the characterization of this molecule. It is our hope that this guide will facilitate the research and development efforts of scientists working with this and related compounds. The publication of experimentally acquired data is encouraged to validate and refine the predictions made herein.

References

An In-depth Technical Guide to the Solubility of 3-Cyclopropyl-4-fluorobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of robust chemical process development, formulation design, and ensuring bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 3-Cyclopropyl-4-fluorobenzoic acid, a valuable building block in medicinal chemistry. We will explore its fundamental physicochemical properties, present a qualitative solubility profile based on established chemical principles, outline a rigorous experimental protocol for quantitative solubility determination, and provide a strategic framework for solvent selection. This document is intended for researchers, chemists, and pharmaceutical scientists engaged in drug discovery and development.

Introduction: The Critical Role of Solubility

This compound is a substituted aromatic carboxylic acid. Its unique structural motifs—a cyclopropyl group, a fluorine atom, and a carboxylic acid function—impart specific electronic and steric properties that make it a desirable component in the synthesis of complex molecules. The successful application of this compound in multi-step syntheses, its purification via crystallization, and its potential formulation into a final drug product are all critically dependent on its solubility behavior in various organic solvents.

Choosing an appropriate solvent system is paramount, as it directly influences reaction kinetics, yield, impurity profiles, crystal form (polymorphism), and particle morphology[1][2]. A poorly chosen solvent can lead to significant challenges in later stages of development, including issues with processability, purity, and stability[2]. This guide serves to provide the foundational knowledge required to make informed and strategic decisions regarding solvent selection for this compound.

Physicochemical Profile

The solubility of a compound is governed by its intrinsic physicochemical properties. Understanding these parameters is the first step in predicting and interpreting its behavior in different solvent environments.

PropertyValue (Predicted/Reported)SourceSignificance
Molecular Formula C₁₀H₉FO₂PubChem[3]Provides the elemental composition.
Molecular Weight 180.18 g/mol Clearsynth[4]Essential for converting between mass and molar concentrations.
Structure A benzene ring substituted with a cyclopropyl group at position 3, a fluorine atom at position 4, and a carboxylic acid at position 1.PubChem[3]The combination of a non-polar cyclopropyl group, a polar carboxylic acid, and an electronegative fluorine atom creates a molecule with mixed polarity, capable of various intermolecular interactions.
Predicted XlogP 2.5PubChemLite[3]This positive value indicates a moderate degree of lipophilicity, suggesting preferential solubility in less polar organic solvents over water.
Predicted pKa ~3.8 - 4.2Inferred from analogs[5][6]The carboxylic acid moiety is weakly acidic. This is crucial for pH-dependent solubility in aqueous systems and for interactions with basic or protic solvents.

Note: Experimental data for this specific compound is limited in publicly available literature. Predictions are based on computational models and data from structurally similar compounds like 3-fluorobenzoic acid (pKa 3.86) and 4-cyclopropylbenzoic acid.[5][6]

Theoretical Framework & Qualitative Solubility Profile

The principle of "like dissolves like" is the guiding tenet of solubility. A solute's ability to dissolve in a solvent is determined by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.

Based on the structure of this compound, we can predict its general solubility behavior:

  • Carboxylic Acid Group: This group is polar and can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the carbonyl oxygen). This feature promotes solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, THF, acetone).

  • Fluorine Atom: The C-F bond is polar, but the fluorine atom is a weak hydrogen bond acceptor. Its primary effect is to modulate the electronic properties of the aromatic ring.

  • Aromatic Ring & Cyclopropyl Group: These hydrocarbon portions of the molecule are non-polar and lipophilic. They contribute to van der Waals interactions and will favor solubility in solvents with lower polarity, such as dichloromethane (DCM) and ethyl acetate .

Combining these features, a qualitative solubility profile can be anticipated:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh Strong hydrogen bonding interactions with the carboxylic acid group.
Polar Aprotic DMSO, THF, AcetoneHigh to Moderate Good hydrogen bond acceptors for the carboxylic acid proton. Dipole-dipole interactions are also favorable.
Moderate Polarity Ethyl Acetate, Dichloromethane (DCM)Moderate A balance of polarity to interact with the carboxylic acid and non-polar character to interact with the cyclopropyl and aromatic rings.
Non-Polar Hexanes, TolueneLow The overall polarity of the molecule, dominated by the carboxylic acid, is too high for significant interaction with purely non-polar solvents.
Aqueous WaterVery Low The significant non-polar surface area (logP of 2.5) limits solubility in water, especially at neutral pH. Solubility would be expected to increase significantly at higher pH as the carboxylate salt is formed.

Experimental Methodology: The Gold Standard Shake-Flask Method

While theoretical predictions are useful, empirical data is essential for process development. The equilibrium or thermodynamic solubility is considered the "true" solubility of a compound and is best determined using the shake-flask method, which remains the gold standard[7][8].

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials & Equipment:
  • This compound (crystalline solid, >98% purity)

  • Solvent of interest (HPLC grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Protocol:
  • Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a vial. An excess is visually confirmed when undissolved solid remains at the bottom of the vial[7]. b. Add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Prepare this suspension in triplicate to ensure reproducibility[9].

  • Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C). b. Shake the vials for a sufficient duration to ensure equilibrium is reached. A typical time is 24 hours[10][11]. For compounds with slow dissolution kinetics, up to 72 hours may be necessary. c. Causality Check: To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases[12].

  • Sample Preparation & Analysis: a. After equilibration, allow the vials to stand undisturbed for at least 1-2 hours at the same temperature to let the excess solid settle. b. Carefully withdraw a sample from the clear supernatant. c. Immediately filter the sample through a syringe filter to remove all undissolved particles. This step is critical to avoid overestimation of solubility. d. Accurately dilute the filtered sample with a known volume of a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method. e. Analyze the diluted sample by a validated HPLC-UV method to determine the concentration.

  • Quantification: a. Prepare a series of calibration standards of this compound of known concentrations. b. Generate a calibration curve by plotting the HPLC peak area against concentration. c. Calculate the concentration of the diluted sample from the calibration curve. d. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or mol/L.

Workflow for Shake-Flask Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis cluster_quant 4. Quantification A Add Excess Solid to Vials B Add Known Volume of Solvent A->B C Shake at Constant Temp (e.g., 24-72h) B->C D Allow Solids to Settle C->D E Filter Supernatant (0.22 µm) D->E F Dilute Sample Accurately E->F G Analyze by HPLC-UV F->G H Calculate Concentration vs. Calibration Curve G->H I Report Solubility (mg/mL or mol/L) H->I

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Practical Applications & Solvent Selection Strategy

The ultimate goal of gathering solubility data is to apply it to real-world process challenges. The choice of a solvent is a multi-faceted decision that balances solubility with other critical factors.[2][13]

Key Applications:
  • Reaction Chemistry: The solvent must dissolve reactants to a sufficient concentration to ensure reasonable reaction rates. For this compound, solvents like THF or DCM might be suitable depending on the specific reaction partners and conditions.

  • Crystallization & Purification: Ideal crystallization requires a solvent system where the compound has high solubility at an elevated temperature and low solubility at a lower temperature, enabling high recovery upon cooling[1]. A solvent/anti-solvent system may also be employed. For this compound, a solvent like ethanol or isopropyl acetate could be a good starting point to screen for crystallization conditions.

  • Formulation: For liquid formulations, a solvent that provides high solubility and is pharmaceutically acceptable is required.

Solvent Selection Workflow:

A systematic approach to solvent selection minimizes wasted effort and ensures the chosen solvent is viable for scale-up.

Logical Flow for Solvent Selection

G Start Define Process Goal (e.g., Reaction, Crystallization) Step1 In-Silico & Theoretical Screening (Polarity, H-bonding, logP) Start->Step1 Step2 Qualitative 'Test Tube' Solubility Check (Broad Solvent Classes) Step1->Step2 Step3 Quantitative Solubility Determination (Shake-Flask in top 2-3 candidates) Step2->Step3 Step4 Evaluate Process Constraints (Boiling Point, Safety, Cost, Environmental) Step3->Step4 Decision Optimal Solvent System? Step4->Decision End Proceed with Process Development Decision->End Yes Revisit Re-evaluate Candidates or Screen Mixtures Decision->Revisit No Revisit->Step2

Caption: A strategic workflow for selecting an optimal process solvent.

Conclusion

References

A Senior Application Scientist's Guide to Sourcing and Quality Control of 3-Cyclopropyl-4-fluorobenzoic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Cyclopropyl-4-fluorobenzoic acid (CAS No. 1063733-86-7) is a pivotal building block in modern medicinal chemistry. Its unique structural combination—a cyclopropyl group imparting metabolic stability and conformational rigidity, and a fluorine atom modulating electronic properties—makes it a sought-after intermediate in the synthesis of high-value therapeutic agents, including kinase inhibitors and treatments for chronic obstructive pulmonary disease (COPD)[1]. The integrity of the entire drug discovery cascade, from hit-to-lead to preclinical development, hinges on the quality and purity of such starting materials. This guide provides drug development professionals with a comprehensive overview of commercial suppliers, a field-proven protocol for incoming quality control, and insights into the compound's application.

Chemical Profile and Strategic Importance in Drug Discovery

This compound is a substituted benzoic acid derivative with the molecular formula C₁₀H₉FO₂[2][3]. The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties, including metabolic stability, binding affinity, and lipophilicity[4]. The cyclopropyl moiety is often used to explore chemical space, providing a three-dimensional feature that can improve potency and selectivity for a biological target while often conferring favorable metabolic properties.

This compound and its isomers serve as crucial intermediates. For instance, related structures are fundamental to the synthesis of roflumilast, a drug used to treat COPD[1], and various fluorinated benzoic acids are foundational for creating targeted therapeutics like PTP-MEG2 inhibitors for type 2 diabetes research[4]. Therefore, securing a reliable source of high-purity this compound is a critical, non-negotiable first step in any research or development program that utilizes it.

Key Physicochemical Properties:

  • CAS Number: 1063733-86-7[2][5]

  • Molecular Formula: C₁₀H₉FO₂[2][3]

  • Molecular Weight: 180.18 g/mol [6]

  • Appearance: Typically a white to off-white powder or solid[2]

Commercial Supplier Landscape

Selecting a supplier is not merely a procurement decision; it is a critical variable in experimental reproducibility. Purity, batch-to-batch consistency, and documentation (e.g., Certificate of Analysis) are paramount. Below is a comparative table of several commercial suppliers offering this compound. Researchers should always request a lot-specific CoA before purchase.

Supplier Product/Catalog No. Purity Specification Available Quantities Notes
Amadis Chemical CAS: 1063733-86-7≥ 97%10mg - BulkOffers industrial and reagent grades. Provides detailed product information including HNMR, CNMR, HPLC/GC, MS, COA, SDS.[2]
CymitQuímica Ref. 10-F468777≥ 95.0%250mg+Distributes for Fluorochem. Products are specified for laboratory use only.[5]
Clearsynth CS-O-62864 (Isomer)Not specifiedEnquireProvides the isomer 4-Cyclopropyl-3-fluorobenzoic acid (CAS 1247451-23-5). Offers CoA and MSDS upon request.[6]
ChemShuttle TQR1855 (Isomer)≥ 95%1g - 25gOffers the isomer 4-cyclopropyl-2-fluorobenzoic acid (CAS 1247927-81-6).[7]

Note: The availability of isomers is common for substituted aromatic compounds. It is critical to verify the exact CAS number (1063733-86-7 for the title compound) when ordering.

Incoming Quality Control: A Validating Protocol

Trust but verify. Even when sourced from a reputable supplier, it is imperative to perform in-house quality control to validate the identity and purity of the material before its inclusion in critical experiments. A robust High-Performance Liquid Chromatography (HPLC) method is the industry standard for this purpose.

Objective: To verify the purity of a received batch of this compound is ≥98% by area normalization.

Experimental Protocol: Purity Assessment by Reverse-Phase HPLC

A. Materials and Reagents

  • This compound (Sample)

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Formic Acid (FA), LC-MS Grade

  • Methanol, HPLC Grade

  • Volumetric flasks, pipettes, and autosampler vials

B. Instrumentation

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector. (e.g., Agilent 1260 Infinity LC System)[8]

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and analysis software (e.g., Agilent ChemStation)[8]

C. Chromatographic Conditions

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 10 min; Hold at 95% B for 2 min; Return to 30% B over 1 min; Equilibrate for 2 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection λ 254 nm

D. Sample and Standard Preparation

  • Solvent Preparation: Prepare Mobile Phase A and B as described in the table.

  • Sample Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of this compound and transfer to a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Methanol and Water. Sonicate briefly if necessary to ensure complete dissolution.

  • Working Sample Solution (0.1 mg/mL): Transfer 1 mL of the Sample Stock Solution to a 10 mL volumetric flask and dilute to the mark with the 50:50 Methanol/Water mixture. Filter through a 0.45 µm syringe filter into an HPLC vial.[9]

E. Procedure

  • Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.

  • Inject a blank (50:50 Methanol/Water) to ensure the system is clean.

  • Inject the prepared Working Sample Solution (0.1 mg/mL).

  • Run the gradient method and record the chromatogram for 15 minutes.

F. Data Analysis and Acceptance Criteria

  • Integrate all peaks in the chromatogram.

  • Calculate the area percent purity of the main peak (this compound) using the formula: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

  • Acceptance Criterion: The calculated area percent purity must be ≥98.0%.

Diagram: Incoming QC Workflow

The following diagram illustrates the logical flow of the quality control process, from material receipt to final disposition.

QC_Workflow cluster_lab Laboratory Operations cluster_decision Decision Making cluster_disposition Material Disposition SamplePrep Sample Preparation (0.1 mg/mL in 50:50 MeOH/H2O) HPLCRun HPLC Analysis (RP-C18, UV 254 nm) SamplePrep->HPLCRun Inject DataAnalysis Data Analysis (% Area Calculation) HPLCRun->DataAnalysis Generate Chromatogram PurityCheck Purity ≥ 98%? DataAnalysis->PurityCheck Pass PASS: Release to R&D PurityCheck->Pass Yes Fail FAIL: Reject Lot & Contact Supplier PurityCheck->Fail No MaterialReceipt Receive Material & CoA MaterialReceipt->SamplePrep

Caption: Workflow for incoming quality control of chemical starting materials.

Application Insight: Role as a Pharmacophore Element

The true value of this compound lies in its utility as a scaffold that medicinal chemists can elaborate upon to achieve specific pharmacological objectives. The carboxylic acid group serves as a versatile chemical handle for reactions such as amide bond formation, a cornerstone of drug synthesis.

Consider a hypothetical scenario in kinase inhibitor design. Many inhibitors bind to the ATP-binding pocket of a target kinase. The drug molecule often forms critical hydrogen bonds with the "hinge" region of the kinase. The benzoic acid moiety of our subject compound can be converted to an amide that acts as a hydrogen bond donor/acceptor, mimicking the adenine portion of ATP. The 4-fluoro substituent can modulate the acidity (pKa) of adjacent protons or form specific fluorine-protein interactions, while the 3-cyclopropyl group can be directed towards a hydrophobic pocket to enhance binding affinity and selectivity.

Diagram: Logical Role in Kinase Inhibitor Synthesis

This diagram outlines the logical progression from starting material to a potential bioactive compound.

Kinase_Inhibitor_Logic Start 3-Cyclopropyl-4- fluorobenzoic acid Amide Amide Coupling (with target amine) Start->Amide Versatile Handle Inhibitor Kinase Inhibitor Candidate Amide->Inhibitor Forms Scaffold Target Target Kinase (ATP Pocket) Inhibitor->Target Binds To Outcome Biological Effect (Inhibition of Signaling) Target->Outcome Modulates

Caption: Synthetic logic from building block to a functional kinase inhibitor.

Safety and Handling

As with any laboratory chemical, proper handling is essential. This compound and its isomers are generally classified as irritants.[10] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[11][12] Consult the supplier-specific Safety Data Sheet (SDS) for complete handling, storage, and disposal information before use.[10][11][12][13] Store in a tightly closed container in a dry, well-ventilated area.

References

An In-depth Technical Guide to 3-Cyclopropyl-4-fluorobenzoic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Cyclopropyl-4-fluorobenzoic acid (CAS No. 1063733-86-7), a valuable building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, plausible synthetic routes, pricing, and its significant role in the synthesis of complex pharmaceutical intermediates.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound is a substituted aromatic carboxylic acid that has garnered interest in the field of medicinal chemistry. Its unique structural features—a cyclopropyl group and a fluorine atom on a benzoic acid scaffold—confer desirable physicochemical properties to molecules that incorporate this moiety. The cyclopropyl ring is known to enhance metabolic stability, improve potency, and reduce off-target effects, while the fluorine atom can modulate pKa, improve membrane permeability, and enhance binding interactions with biological targets. These attributes make this compound a strategic building block in the design of novel therapeutics.

Physicochemical Properties and Commercial Availability

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 1063733-86-7[1][2]
Molecular Formula C₁₀H₉FO₂[1][2]
Molecular Weight 180.18 g/mol [1]
Appearance Powder or liquid[2]
Purity Typically ≥97%[2]
Grades Available Industrial Grade, Reagent Grade[2]
Storage Store in a tightly closed container[2]
Price per Gram Analysis

The cost of this compound can vary based on the supplier, purity, and quantity purchased. As a specialized chemical, it is typically sold in smaller quantities for research and development purposes. Below is a sample pricing structure from a European supplier:

QuantityPrice (EUR)Price per Gram (EUR/g)Supplier
250 mg€2,558.26€10,233.04Reagentia[3]
500 mg€3,180.03€6,360.06Reagentia[4]

Note: Prices are subject to change and may not include shipping and handling fees. It is advisable to request quotes from multiple suppliers for the most accurate and up-to-date pricing.

Synthesis of this compound: A Plausible Synthetic Pathway

The proposed synthesis would likely begin with a suitable fluorinated benzene derivative and introduce the cyclopropyl and carboxylic acid functionalities through a series of well-controlled reactions. A potential, though unverified, synthetic workflow is outlined below.

G A 1-Bromo-2-fluoro-4-nitrobenzene B 1-Cyclopropyl-2-fluoro-4-nitrobenzene A->B Suzuki or similar cross-coupling with cyclopropylboronic acid C 3-Cyclopropyl-4-fluoroaniline B->C Reduction (e.g., Fe/HCl or H2/Pd-C) D 3-Cyclopropyl-4-fluorobenzenediazonium salt C->D Diazotization (NaNO2, HCl) E 3-Cyclopropyl-4-fluorobenzonitrile D->E Sandmeyer reaction (CuCN) F This compound E->F Hydrolysis (acid or base)

Caption: A proposed synthetic workflow for this compound.

Detailed Step-by-Step Experimental Protocol (Proposed)

It is crucial to note that the following protocol is a theoretical proposal and has not been experimentally validated. It should be adapted and optimized by a qualified synthetic chemist in a controlled laboratory setting.

Step 1: Suzuki Coupling to form 1-Cyclopropyl-2-fluoro-4-nitrobenzene

  • To a solution of 1-bromo-2-fluoro-4-nitrobenzene in a suitable solvent (e.g., toluene or DME) is added cyclopropylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield 1-cyclopropyl-2-fluoro-4-nitrobenzene.

Step 2: Reduction to 3-Cyclopropyl-4-fluoroaniline

  • The 1-cyclopropyl-2-fluoro-4-nitrobenzene is dissolved in a suitable solvent (e.g., ethanol or acetic acid).

  • A reducing agent, such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation (H₂ over Pd/C), is added.

  • The reaction is stirred at room temperature or with gentle heating until the reduction is complete.

  • The reaction mixture is filtered to remove the catalyst or inorganic salts.

  • The filtrate is neutralized with a base and extracted with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated to give 3-cyclopropyl-4-fluoroaniline.

Step 3: Sandmeyer Reaction to form 3-Cyclopropyl-4-fluorobenzonitrile

  • 3-Cyclopropyl-4-fluoroaniline is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C.

  • An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.

  • In a separate flask, a solution of copper(I) cyanide is prepared.

  • The cold diazonium salt solution is added slowly to the copper(I) cyanide solution, leading to the formation of 3-cyclopropyl-4-fluorobenzonitrile.

  • The reaction mixture is stirred and then extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography or distillation.

Step 4: Hydrolysis to this compound

  • 3-Cyclopropyl-4-fluorobenzonitrile is heated under reflux with a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH).

  • The reaction is monitored until the hydrolysis of the nitrile to the carboxylic acid is complete.

  • If basic hydrolysis is used, the reaction mixture is cooled and acidified to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried to yield this compound.

Applications in Drug Discovery and Development

The incorporation of the this compound moiety into a drug candidate can be a key strategy to optimize its pharmacokinetic and pharmacodynamic properties. While specific examples of its direct use in launched drugs are not prevalent in the public domain, its structural motifs are found in numerous compounds under investigation. The general importance of fluorinated benzoic acids as intermediates in the synthesis of pharmaceuticals is well-established. For instance, similar molecules like 3-Bromo-4-fluorobenzoic acid are crucial for synthesizing potent inhibitors for therapeutic targets in diseases like type 2 diabetes.

G A This compound B Active Pharmaceutical Ingredient (API) Synthesis A->B Key Building Block C Enhanced Potency B->C D Improved Metabolic Stability B->D E Favorable Pharmacokinetics B->E F Novel Therapeutic Agent C->F D->F E->F

Caption: Logical relationship of this compound in drug development.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

Proposed Analytical Workflow

G A Sample of this compound B High-Performance Liquid Chromatography (HPLC) A->B C Nuclear Magnetic Resonance (NMR) Spectroscopy A->C D Mass Spectrometry (MS) A->D E Purity Assessment (>97%) B->E F Structural Confirmation C->F G Molecular Weight Verification D->G H Release for Use in Synthesis E->H F->H G->H

Caption: A typical analytical workflow for the quality control of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for determining the purity of this compound.

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 254 nm).

  • Quantification: Purity is determined by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound. The expected spectra would show characteristic signals for the cyclopropyl protons, the aromatic protons, and the carboxylic acid proton, as well as the corresponding carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. The expected molecular ion peak would correspond to its molecular weight of 180.18 g/mol .

Conclusion

This compound is a highly valuable and strategically important building block in modern drug discovery. Its unique combination of a cyclopropyl group and a fluorine atom on a benzoic acid core provides medicinal chemists with a powerful tool to fine-tune the properties of potential drug candidates. While its price reflects its specialized nature, its potential to impart beneficial characteristics to a molecule makes it a worthwhile investment for research and development programs aiming to create novel and effective therapeutics. The proposed synthetic and analytical methodologies in this guide provide a solid foundation for its practical application in the laboratory.

References

A Technical Guide to the Safe Handling of 3-Cyclopropyl-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 3-Cyclopropyl-4-fluorobenzoic acid. As a Senior Application Scientist, the following information synthesizes established safety protocols with the specific chemical nature of fluorinated carboxylic acids to ensure the highest standards of laboratory safety and experimental integrity.

Section 1: Chemical & Physical Identity

Proper identification is the foundational step in risk assessment. This compound is a substituted aromatic carboxylic acid, a class of compounds frequently used as building blocks in medicinal chemistry. Its properties necessitate careful handling.

Table 1: Chemical & Physical Properties

Identifier Value Source
Chemical Name This compound [1]
CAS Number 1063733-86-7 [1][2]
Molecular Formula C₁₀H₉FO₂ [1]
Molecular Weight 180.18 g/mol [2][3]
Appearance Powder or liquid (typically a solid at STP) [1]

| Purity | ≥95% (typical for research grade) |[2] |

Section 2: Hazard Assessment & GHS Classification

While comprehensive toxicological data for this compound is not fully published, a robust hazard assessment can be inferred from its structural motifs: a carboxylic acid and a fluorinated benzene ring. Data from close structural analogs, such as 4-cyclopropyl-2-fluorobenzoic acid and other fluorobenzoic acids, provide a reliable basis for classification.[4][5][6][7] The primary hazards are associated with irritation and potential corrosivity.[4][8]

Causality of Hazards:

  • Carboxylic Acid Group: This functional group imparts acidic properties, making the compound a skin and eye irritant.[4][8]

  • Fluorinated Aromatic Ring: Fluorine substitution can alter metabolic pathways and enhance the reactivity or persistence of a compound.[9] The presence of fluorine necessitates handling practices that assume higher potential toxicity than the non-fluorinated parent compound.[9] Fine powders of organic compounds also present a respiratory hazard.[6]

Table 2: Inferred GHS Hazard Classification | Hazard Class | Category | Hazard Statement | GHS Pictogram | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | Category 4 (Inferred) | H302: Harmful if swallowed |

ngcontent-ng-c3402157373="" class="ng-star-inserted">alt text
| | Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
alt text
| | Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
alt text
| | Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
alt text
| This classification is based on data for structurally similar compounds and general chemical principles.[5][6][10][11][12] It should be used as a minimum baseline for safety protocols.

Section 3: Core Principles of Risk Mitigation

A systematic approach to safety is essential. The hierarchy of controls must be applied to all procedures involving this compound, prioritizing engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Risk_Mitigation_Workflow cluster_planning Planning & Assessment cluster_controls Implementation of Controls cluster_execution Execution & Review Assess Assess Experimental Task Identify Identify Hazards (Irritant, Inhalation, Unknowns) Assess->Identify Review Review SDS & Literature Identify->Review Eng Engineering Controls (Fume Hood) Review->Eng Admin Administrative Controls (SOPs, Training) PPE Required PPE (Gloves, Goggles, Lab Coat) Proceed Proceed with Work PPE->Proceed Post Post-Procedure Review (Document Observations) Proceed->Post

Caption: Risk Assessment & Control Workflow for Handling Hazardous Chemicals.

Section 4: Standard Operating Protocol (SOP) for Laboratory Handling

This protocol is a self-validating system; adherence to every step is mandatory for ensuring safety.

4.1 Engineering Controls

  • Primary Containment: All manipulations of this compound solid (e.g., weighing, transferring) and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[13]

  • Safety Equipment: An operational and accessible safety shower and eyewash station are mandatory in the immediate vicinity of the work area.[12][14]

4.2 Required Personal Protective Equipment (PPE) The selection of PPE is critical to prevent exposure. The following table details the minimum requirements.

Table 3: Recommended Personal Protective Equipment (PPE)

Body Area Equipment Specification Rationale & Standard
Eyes/Face Chemical splash goggles with side shields. A face shield should be worn over goggles if there is a significant risk of splashing. Protects against dust particles and splashes. Conforms to EN166 (EU) or ANSI Z87.1 (US) standards.[6]
Hands Nitrile or neoprene gloves. Double-gloving is recommended. Provides a barrier against skin contact.[14] Gloves must be inspected before use and removed using the proper technique to avoid contaminating skin.[12]
Body Flame-resistant laboratory coat, fully buttoned. Protects skin and personal clothing from minor spills and contamination.
Feet Closed-toe, non-perforated shoes. Prevents injury from dropped objects or spills.

| Respiratory | Not required if work is confined to a fume hood. If weighing outside a hood, a NIOSH-approved P95 particulate respirator may be necessary. | Prevents inhalation of irritating dust.[15] |

4.3 Step-by-Step Handling Procedure

  • Preparation: Cordon off the work area. Ensure the fume hood sash is at the appropriate working height. Assemble all necessary equipment and reagents.

  • Don PPE: Put on all required PPE as detailed in Table 3.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the desired amount of this compound, minimizing the creation of dust.

  • Dissolution/Reaction: Add solvent or reagents slowly to the solid to avoid splashing. If the process is exothermic, use an ice bath for temperature control.

  • Post-Handling: Tightly cap all containers of the compound.[9] Decontaminate spatulas and other equipment used.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding cross-contamination.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after the procedure is complete.[12]

4.4 Storage and Segregation Protocol

  • Store in a cool, dry, and well-ventilated area in a tightly closed container.[1][9]

  • Incompatibility: Segregate from strong bases, oxidizing agents, and mineral acids.[8][9] Storing acids and bases together can lead to violent reactions. Storing near strong oxidizers creates a fire hazard.[8]

  • Labeling: All containers must be clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.[9]

Section 5: Emergency Response Procedures

Immediate and correct action during an emergency is critical to minimizing harm.

Spill_Response_Logic Spill Spill Detected Assess Assess Risk (Size, Location, Hazards) Spill->Assess Personnel Personnel Contaminated? Assess->Personnel FirstAid Initiate First Aid (Shower/Eyewash for 15 min) Personnel->FirstAid Yes SpillType Minor or Major Spill? Personnel->SpillType No FirstAid->SpillType Minor Minor Spill (Trained Personnel Only) SpillType->Minor Minor Major Major Spill SpillType->Major Major Contain Contain Spill (Use Absorbent Dikes) Minor->Contain Evacuate Evacuate Area Alert Supervisor Call Emergency Response Major->Evacuate Neutralize Neutralize with NaHCO₃ (Work from outside in) Contain->Neutralize Cleanup Collect Residue (Use Plastic Scoop) Neutralize->Cleanup Dispose Package for Hazardous Waste Disposal Cleanup->Dispose

Caption: Logical workflow for responding to a chemical spill.

5.1 First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][14]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[14][16]

  • Inhalation: Move the person to fresh air. If breathing is difficult or symptoms like coughing occur, seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the safety data sheet or container label to the medical personnel.[16]

5.2 Spill & Leak Containment This procedure is for minor spills that laboratory personnel are trained to handle. For major spills, evacuate the area and call emergency services.[17][18]

  • Alert personnel in the immediate area and restrict access.

  • Wearing the full PPE detailed in Table 3, control the spread of the spill by creating a dike around it with a neutral absorbent material like sodium bicarbonate (for acids) or vermiculite.[16][17]

  • Gently cover the spill with the neutralizing agent, working from the outside in to minimize splashing.[14]

  • Once the material is absorbed and neutralized, use spark-proof plastic tools to carefully scoop the mixture into a designated, labeled hazardous waste container.[14][19]

  • Decontaminate the spill area with a mild detergent and water.[19]

  • Dispose of all contaminated materials (including PPE) as hazardous waste.[19]

Section 6: Waste Management & Disposal

Proper disposal is a legal and ethical requirement to protect the environment.

  • Segregation: All waste containing this compound must be collected in a dedicated, clearly labeled, and compatible container for halogenated organic waste.[9][13] Do not mix with other waste streams.[20]

  • Disposal Route: The compound and its contaminated waste must not be disposed of down the drain.[13] All waste must be handled by a licensed hazardous waste disposal contractor. Thermal incineration in a facility equipped with scrubbers to handle acidic and halogenated byproducts is the preferred disposal method for many fluorinated organic compounds.[15][21]

References

3-Cyclopropyl-4-fluorobenzoic acid material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Material Safety of 3-Cyclopropyl-4-fluorobenzoic Acid

This guide provides a comprehensive overview of the material safety and handling protocols for this compound (CAS No. 1063733-86-7). As a crucial building block in medicinal chemistry and drug development, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to offer practical insights and the scientific rationale behind recommended safety procedures.

Chemical Identity and Physicochemical Profile

This compound is a solid organic compound. Its specific properties necessitate careful handling to prevent dust formation and exposure.

Table 1: Chemical and Physical Properties

Identifier Value Source
CAS Number 1063733-86-7 [1]
Molecular Formula C₁₀H₉FO₂ [1]

| Molecular Weight | 180.18 g/mol |[2] |

While detailed toxicological properties have not been fully investigated, the data available for this and structurally similar compounds allows for a robust hazard assessment.[3]

Hazard Assessment and GHS Classification

The primary hazards associated with this compound involve irritation to the skin, eyes, and respiratory system. The acidic nature of the carboxyl group and the presence of a fluorine atom contribute to its reactivity and potential as an irritant.

Table 2: GHS Hazard Classification

Pictogram Signal Word Hazard Statements Precautionary Statements

|

alt text
| Warning | H315: Causes skin irritation.[4][5] H319: Causes serious eye irritation.[4][5] H335: May cause respiratory irritation.[4][5] | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P405, P501[4][6] |

The classification for respiratory irritation (H335) is particularly relevant for researchers, as it underscores the critical need to control dust.[4][5] Fine particulates of this compound can be easily aerosolized during weighing or transfer, leading to inhalation and subsequent irritation of the respiratory tract.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control, beginning with engineering controls and supplemented by rigorous PPE protocols, is essential for safe handling.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this solid compound is to minimize dust generation and inhalation.

  • Chemical Fume Hood: All weighing and transfer operations should be conducted within a certified chemical fume hood.[4] This ensures that any generated dust is immediately captured and exhausted, protecting the user.

  • Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of any fugitive emissions.[1]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a risk assessment of the specific procedure being performed. The following protocol provides a validated system for preventing exposure.

Experimental Protocol: Donning and Doffing PPE

  • Inspection: Before use, inspect all PPE for signs of damage or degradation. Gloves, in particular, must be checked for pinholes or tears.[1]

  • Donning Sequence:

    • First, don a lab coat or a chemical-resistant suit.[1]

    • Next, wear tightly fitting safety goggles or a face shield.[1][4] Standard safety glasses are insufficient; protection must comply with government standards like NIOSH (US) or EN 166 (EU).[1]

    • Wear compatible chemical-resistant gloves. Nitrile gloves are a common and effective choice.

    • If a significant risk of dust generation exists that cannot be controlled by a fume hood, a NIOSH-approved P95 (US) or P1 (EU) particle respirator should be used.[1]

  • Doffing Sequence (to prevent self-contamination):

    • Remove gloves using a proper technique (without touching the outer surface of the glove with bare skin).[1]

    • Remove the face shield or goggles.

    • Remove the lab coat.

    • Wash hands thoroughly with soap and water after all PPE is removed.[1]

Diagram: PPE Selection Workflow

PPE_Workflow cluster_assessment Risk Assessment cluster_controls Control Measures A Start: Handling This compound B Is there a risk of dust or aerosol generation? A->B C Work in a Chemical Fume Hood B->C Yes D Standard Lab PPE: - Lab Coat - Safety Goggles (EN166) - Chemical-Resistant Gloves B->D No (e.g., handling solution) C->D E Additional Respiratory Protection: NIOSH P95 / EU P1 Respirator D->E If fume hood is insufficient or unavailable

Caption: PPE selection logic for handling the compound.

Safe Handling, Storage, and Reactivity

Prudent Handling Practices

Safe handling is predicated on avoiding the formation of dust and aerosols.[1]

  • Avoid Dust Creation: Use spatulas to gently scoop material instead of pouring it. When transferring, keep the container opening as close to the receiving vessel as possible.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly after handling the compound, even if gloves were worn.[1]

  • Grounding: For larger quantities, take normal measures for preventive fire protection.[1]

Storage and Stability
  • Conditions: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[7][8] This prevents degradation and reaction with atmospheric moisture.

  • Stability: The material is stable under recommended storage conditions.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[7][9]

  • Hazardous Decomposition: In the event of a fire, thermal decomposition can produce hazardous products, including carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[7][8]

Emergency Protocols: First Aid and Accidental Release

Rapid and correct response to an exposure or spill is critical. All laboratory personnel should be familiar with these procedures and the location of safety equipment like eyewash stations and safety showers.[4]

First Aid Measures

In all cases of exposure, consult a physician and show them this safety data sheet.[1]

  • Inhalation: If inhaled, immediately move the person to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][7]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, get medical advice.[7]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1][7] Remove contact lenses if present and easy to do.[7] Continue rinsing and consult a physician.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Rinse the mouth thoroughly with water and consult a physician.[1]

Diagram: Emergency First Aid Decision Tree

First_Aid cluster_routes Exposure Route cluster_actions Immediate Action Start Exposure Event Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Ingestion Ingestion Start->Ingestion Action_Inhale 1. Move to Fresh Air 2. Give artificial respiration if needed Inhalation->Action_Inhale Action_Skin 1. Remove Contaminated Clothing 2. Wash with Soap & Water Skin->Action_Skin Action_Eyes 1. Rinse with Water (15 min) 2. Remove Contact Lenses Eyes->Action_Eyes Action_Ingest 1. Rinse Mouth with Water 2. DO NOT Induce Vomiting Ingestion->Action_Ingest End Consult a Physician (Show SDS) Action_Inhale->End Action_Skin->End Action_Eyes->End Action_Ingest->End

Caption: First aid response workflow following an exposure event.

Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the spill area.[1]

  • Ventilate: Ensure adequate ventilation.

  • Protect: Wear all required PPE, including respiratory protection if necessary. Avoid breathing dust.[1]

  • Contain: Prevent the product from entering drains or waterways.[1]

  • Clean-up: Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[1] Avoid actions that create dust.

  • Decontaminate: Clean the spill site after material pickup is complete.

Fire-Fighting and Disposal

Fire-Fighting
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[10]

  • Specific Hazards: As noted, combustion can produce toxic gases like carbon monoxide and hydrogen fluoride.[7][8]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[1][7]

Disposal Considerations

This material must be disposed of as hazardous waste.

  • Procedure: Dispose of contents and containers in accordance with all applicable local, regional, and national regulations.[4][7] Do not dispose of it in standard trash or down the drain.

  • Professional Service: It is recommended to use a licensed professional waste disposal service to handle the disposal of this material.[3]

References

The Multifaceted Biological Activities of Fluorobenzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into bioactive scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of the diverse biological activities manifested by fluorobenzoic acid derivatives. By leveraging the unique physicochemical properties of fluorine, these compounds have emerged as privileged structures in the development of novel therapeutics. This document synthesizes the current understanding of their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the mechanistic underpinnings of these activities, provide detailed, self-validating experimental protocols for their evaluation, and present quantitative structure-activity relationship (SAR) data to guide future drug design efforts. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this versatile chemical class.

The Fluorine Advantage in Medicinal Chemistry

The introduction of fluorine into a benzoic acid scaffold dramatically alters its electronic and steric properties, leading to profound effects on its biological activity.[1] Fluorine's high electronegativity and small van der Waals radius can enhance a molecule's metabolic stability by blocking sites of oxidative metabolism, increase its binding affinity to target proteins through favorable electrostatic interactions, and modulate its acidity (pKa) and lipophilicity, thereby improving pharmacokinetic profiles.[2] These modifications make fluorinated benzoic acid derivatives particularly attractive for the development of drug candidates with enhanced efficacy and reduced side effects.[1]

Anticancer Activity: Disrupting Cellular Proliferation

A significant body of research has highlighted the potent anticancer activities of various fluorobenzoic acid derivatives.[3] These compounds have been shown to inhibit the growth of a wide range of cancer cell lines, often with impressive potency.

Mechanism of Action: Tubulin Polymerization Inhibition

One of the key mechanisms through which certain fluorobenzoic acid derivatives exert their anticancer effects is by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[4] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. By binding to tubulin, these derivatives prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

cluster_pathway Cellular Consequence FBA_Derivative Fluorobenzoic Acid Derivative Tubulin α/β-Tubulin Dimers FBA_Derivative->Tubulin Binds to Microtubules Microtubule Polymer FBA_Derivative->Microtubules Inhibits Tubulin->Microtubules Polymerization Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Mechanism of tubulin polymerization inhibition.
Quantitative Anticancer Activity

The anticancer potency of fluorobenzoic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Derivative ClassPosition of FluorineCancer Cell LineIC50 (µM)Reference
Chalcone Derivative2-fluoroA549 (Lung)0.029-0.729[1]
Chalcone Derivative4-fluoro4T1 (Breast)Stronger than non-fluorinated analogs[3]
1,3,4-Thiadiazole Derivative3-fluoroMCF-7 (Breast)52.35 - 65.95[5]
α-Fluoro ChalconeNot specifiedHela (Cervical)0.025[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound. The rationale for its widespread use lies in its ability to provide quantitative, objective data on metabolic activity, which is an indicator of cell viability.[1][7]

Self-Validating System: This protocol incorporates several controls to ensure the validity of the results.

  • Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the test compound. This accounts for any effect of the solvent itself.

  • Untreated Control: Cells in media alone, representing 100% viability.

  • Blank Control: Media without cells, to determine the background absorbance.

  • Positive Control: A known cytotoxic drug (e.g., doxorubicin) to confirm the assay is working correctly.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorobenzoic acid derivative in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Antimicrobial Activity: Combating Pathogenic Microbes

Fluorobenzoic acid derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[8] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant strains.[9]

Mechanism of Action

The antimicrobial mechanisms of fluorobenzoic acid derivatives are diverse and depend on the specific structural class. For some derivatives, a proposed mechanism is the inhibition of essential bacterial enzymes. For instance, certain analogs are thought to inhibit D-alanyl-D-alanine ligase, an enzyme crucial for the synthesis of peptidoglycan, a key component of the bacterial cell wall. Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial cell death.

Quantitative Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[9]

Derivative ClassPosition of FluorineMicroorganismMIC (µg/mL)Reference
FluorobenzoylthiosemicarbazidemetaS. aureus3.91[4]
FluorobenzoylthiosemicarbazideparaS. aureus7.82[4]
Amide DerivativeorthoS. aureus125[9]
Amide DerivativemetaE. coliModerate Activity[8]
Chalcone Derivative2-fluoroS. aureus7.81[10]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent. Its selection is based on its efficiency, reproducibility, and ability to test multiple compounds and concentrations simultaneously.

Self-Validating System:

  • Positive Control: Wells containing the microorganism in broth without any antimicrobial agent to ensure the organism is viable and capable of growth.

  • Negative Control: Wells containing only the sterile broth to check for contamination of the medium.

  • Standard Antibiotic Control: A known antibiotic (e.g., ampicillin, ciprofloxacin) is tested in parallel to validate the susceptibility of the test organisms.[11]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the fluorobenzoic acid derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density with a plate reader.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain fluorobenzoic acid derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] These enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[12]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of some fluorobenzoic acid derivatives are also linked to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[12] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. By preventing the activation and nuclear translocation of NF-κB, these compounds can effectively suppress the inflammatory response.

cluster_nucleus Nuclear Events Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB->NFkB Releases FBA_Derivative Fluorobenzoic Acid Derivative FBA_Derivative->IKK Inhibits Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Induces Inflammation Inflammation Proinflammatory_Genes->Inflammation

Figure 2: Inhibition of the NF-κB signaling pathway.
Quantitative Anti-inflammatory Activity

The anti-inflammatory potency of these derivatives is often assessed by their IC50 values for the inhibition of COX-1 and COX-2 enzymes. Selective inhibition of COX-2 is a desirable trait, as it is associated with a reduced risk of gastrointestinal side effects.[2]

Derivative ClassPosition of FluorineTargetIC50 (µM)Reference
N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dioneNot specifiedCOX-1Similar to meloxicam[13]
N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dioneNot specifiedCOX-2Similar to meloxicam[13]
Chalcone Derivative4-fluoroiNOS & COX-2Down-regulation[12]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This colorimetric assay measures the peroxidase activity of COX enzymes and is a reliable method for screening potential inhibitors. The choice of this assay is justified by its suitability for high-throughput screening and its ability to differentiate between COX-1 and COX-2 inhibition.[14]

Self-Validating System:

  • No Enzyme Control: To measure the non-enzymatic oxidation of the substrate.

  • Vehicle Control: To assess the baseline enzyme activity in the presence of the solvent.

  • Positive Control: A known COX inhibitor (e.g., celecoxib for COX-2, ibuprofen for non-selective) to confirm the assay's responsiveness.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, hematin, and solutions of purified COX-1 and COX-2 enzymes.

  • Plate Setup: In a 96-well plate, add the assay buffer, hematin, and the respective COX enzyme.

  • Inhibitor Addition: Add various concentrations of the fluorobenzoic acid derivative to the wells.

  • Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the chromogenic substrate (e.g., TMPD) and arachidonic acid to start the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 590 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rate for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Neuroprotective Activity: Shielding the Nervous System

Emerging evidence suggests that fluorobenzoic acid derivatives possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases such as Alzheimer's disease.[15]

Mechanism of Action: Cholinesterase Inhibition and Antioxidant Effects

A primary mechanism of neuroprotection for some derivatives is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[15] By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, which can improve cognitive function.

Additionally, some fluorobenzoic acid derivatives exert neuroprotective effects by mitigating oxidative stress, a key contributor to neuronal cell death in neurodegenerative disorders.[16][17] They can scavenge reactive oxygen species (ROS) and protect neurons from H2O2-induced damage.

ACh Acetylcholine (ACh) Choline_Acetate Choline + Acetate ACh->Choline_Acetate Hydrolysis by AChE AChE Acetylcholinesterase (AChE) Synaptic_Cleft Increased ACh in Synaptic Cleft FBA_Derivative Fluorobenzoic Acid Derivative FBA_Derivative->AChE Inhibits Cognitive_Function Improved Cognitive Function Synaptic_Cleft->Cognitive_Function

References

The Emergence of a Key Building Block: A Technical Guide to 3-Cyclopropyl-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of its Synthesis, Properties, and Significance in Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Cyclopropyl Moieties

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to enhancing the pharmacological profile of drug candidates. Among these, the cyclopropyl group and the fluorine atom have emerged as powerful tools for modulating a molecule's metabolic stability, lipophilicity, and binding affinity. 3-Cyclopropyl-4-fluorobenzoic acid represents a convergence of these valuable functionalities, establishing it as a significant building block in the synthesis of complex therapeutic agents. While a singular, seminal publication marking its "discovery" is not readily apparent in the scientific literature, its appearance as a key intermediate in various patents underscores its importance, developed to address the synthetic challenges in drug development programs. This guide provides a comprehensive overview of the probable synthetic routes, the underlying chemical principles, and the established applications of this versatile compound.

Physicochemical Properties and Structural Data

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 1063733-86-7--INVALID-LINK--
Molecular Formula C₁₀H₉FO₂--INVALID-LINK--
Appearance Powder or liquid--INVALID-LINK--
Purity ≥97%--INVALID-LINK--

Synthetic Pathways and Mechanistic Rationale

The synthesis of this compound can be logically approached through established methodologies in organic chemistry. A highly plausible and industrially scalable route involves a Grignard reaction followed by carboxylation, a common strategy for the preparation of benzoic acid derivatives.[1]

Proposed Synthetic Workflow

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation A 1-Bromo-2-fluoro-3-cyclopropylbenzene D 3-Cyclopropyl-4-fluorophenylmagnesium bromide A->D Reaction B Magnesium (Mg) B->D C Anhydrous THF C->D G This compound D->G Reaction E Carbon Dioxide (CO₂) E->G F Acidic Workup (e.g., HCl) F->G

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Formation of 3-Cyclopropyl-4-fluorophenylmagnesium bromide (Grignard Reagent)

  • Preparation: A three-necked round-bottom flask is flame-dried under a vacuum and subsequently cooled under an inert atmosphere (e.g., nitrogen or argon). The flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reagents: Magnesium turnings (1.2 equivalents) and a small crystal of iodine are added to the flask. Anhydrous tetrahydrofuran (THF) is then introduced to cover the magnesium.

  • Initiation: A small portion of a solution of 1-bromo-2-fluoro-3-cyclopropylbenzene (1.0 equivalent) in anhydrous THF is added to the magnesium suspension. The reaction is initiated upon the disappearance of the brown iodine color, often accompanied by a gentle exotherm.[1]

  • Addition: The remainder of the 1-bromo-2-fluoro-3-cyclopropylbenzene solution is added dropwise at a rate that maintains a gentle reflux.

  • Completion: Following the complete addition of the bromide, the reaction mixture is stirred at reflux for an additional 1-2 hours to ensure all the magnesium has been consumed. The resulting dark grey or brown solution is the Grignard reagent.[1]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture. The use of an inert atmosphere is crucial to prevent the quenching of the reagent and the formation of unwanted byproducts.

  • Anhydrous Conditions: Water will protonate and destroy the Grignard reagent. Therefore, all glassware must be scrupulously dried, and anhydrous solvents must be used.[1]

  • Iodine Crystal: The iodine acts as an activator for the magnesium surface, which is often coated with a passivating layer of magnesium oxide.[1]

Step 2: Carboxylation and Acidification

  • Preparation: A slurry of freshly crushed dry ice (solid carbon dioxide) in anhydrous THF is prepared in a separate flame-dried flask.

  • Carboxylation: The prepared Grignard reagent solution is cooled to 0°C and then slowly transferred via cannula to the vigorously stirred dry ice slurry. It is critical to maintain the temperature below -60°C during this addition.[1]

  • Quenching: Once the addition is complete, the reaction mixture is allowed to warm to room temperature.

  • Acidification: The reaction is quenched by the slow addition of 1 M hydrochloric acid until the aqueous layer becomes acidic.

  • Extraction and Purification: The mixture is transferred to a separatory funnel, and the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved through recrystallization.[1]

Causality Behind Experimental Choices:

  • Dry Ice: Solid carbon dioxide serves as the electrophile for the carboxylation reaction. An excess is used to ensure complete reaction and to help control the temperature.

  • Low Temperature: The addition of the Grignard reagent to the dry ice is performed at a very low temperature to minimize the formation of byproducts, such as ketones, which can arise from the reaction of the Grignard reagent with the initially formed carboxylate salt.

  • Acidic Workup: The acidification step is necessary to protonate the carboxylate salt that is formed during the carboxylation reaction, yielding the final benzoic acid product.

Applications in Drug Development

The strategic placement of the cyclopropyl and fluoro substituents on the benzoic acid scaffold makes this compound a valuable intermediate in the synthesis of pharmacologically active molecules. The incorporation of fluorine can enhance metabolic stability and binding affinity, while the cyclopropyl group can improve potency and reduce off-target effects.[2]

While specific, publicly disclosed drug candidates that utilize this exact starting material are not extensively documented, its structural motifs are present in a variety of therapeutic agents. For instance, the related compound, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid, is a key intermediate in the synthesis of Roflumilast, a phosphodiesterase-4 inhibitor used to treat chronic obstructive pulmonary disease (COPD).[3][4] This highlights the utility of the 3-cyclopropyl-4-substituted benzoic acid core in the development of enzyme inhibitors.

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While its own "discovery" may be intertwined with the broader development of fluorinated and cyclopropyl-containing building blocks rather than a singular event, its utility is clear. The synthetic routes to this compound are based on well-established and robust chemical transformations, allowing for its reliable production. As the quest for more potent and selective therapeutics continues, the demand for such strategically functionalized intermediates is likely to grow, further solidifying the importance of this compound in the medicinal chemist's toolbox.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Cyclopropyl-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for the synthesis of 3-Cyclopropyl-4-fluorobenzoic acid, a valuable building block in medicinal chemistry and materials science. The unique combination of a cyclopropyl group, a fluorine atom, and a carboxylic acid moiety makes this compound a critical intermediate for the development of novel pharmaceuticals, particularly kinase inhibitors and antibacterial agents. We present two robust synthetic pathways, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, renowned for its high efficiency and broad functional group tolerance. An alternative route via the hydrolysis of a nitrile intermediate is also discussed. This guide is intended for researchers, chemists, and drug development professionals, offering step-by-step protocols, mechanistic insights, and practical advice for successful synthesis.

Introduction: The Significance of the Cyclopropyl-Fluorobenzoyl Moiety

The 3-cyclopropyl-4-fluorobenzoyl scaffold is a privileged structural motif in modern drug discovery. The cyclopropyl group, a small, strained carbocycle, often enhances metabolic stability, improves binding affinity, and modulates the lipophilicity of drug candidates.[1] Concurrently, the fluorine atom at the C4-position can significantly alter the physicochemical properties of the molecule, such as pKa, and can participate in crucial hydrogen bonding interactions with biological targets. The carboxylic acid serves as a versatile synthetic handle for further derivatization, commonly through amide bond formation. Given these advantageous properties, reliable and scalable synthetic access to this compound is of paramount importance.

Primary Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The most direct and widely adopted method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[2] This powerful carbon-carbon bond-forming reaction couples an organoboron species (cyclopropylboronic acid) with an organohalide (a halogenated 4-fluorobenzoic acid) using a palladium catalyst.[3]

Principle and Mechanism

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product (Ar-R) and regenerating the Pd(0) catalyst.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_ArR Ar-Pd(II)L₂-R PdII_ArX->PdII_ArR Transmetalation PdII_ArR->Pd0 Reductive Elimination Product_out Ar-R PdII_ArR->Product_out Product ArX_in Ar-X ArX_in->Pd0 Aryl Halide Boronic_in R-B(OH)₂ + Base Boronic_in->PdII_ArX Boronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Starting Material: Cyclopropylboronic Acid

While commercially available, cyclopropylboronic acid can be readily synthesized in the laboratory from cyclopropylmagnesium bromide and a trialkyl borate, such as trimethyl borate.[1][4][5] This procedure allows for cost-effective access to a key reagent.

Protocol 1: Synthesis of Cyclopropylboronic Acid

protocol1_workflow cluster_prep Reaction Setup cluster_reaction Grignard Addition cluster_workup Workup & Isolation A 1. Flame-dry glassware under inert atmosphere (N₂/Ar) B 2. Add Trimethyl Borate and anhydrous THF A->B C 3. Cool to -78 °C (dry ice/acetone bath) B->C D 4. Add Cyclopropylmagnesium Bromide (0.5 M in THF) dropwise C->D E 5. Warm to room temperature and stir for 6 hours D->E F 6. Quench with 2.0 N HCl (aq) and stir for 1 hour E->F G 7. Extract aqueous layer with MeOtBu (4x) F->G H 8. Dry, concentrate, and triturate to yield white solid G->H

Caption: Experimental workflow for the synthesis of cyclopropylboronic acid.

Reagents and Materials

ReagentM.W.AmountMoles (mmol)Eq.
Trimethyl borate103.912.2 mL19.51.3
Cyclopropylmagnesium bromide (0.5 M in THF)-30.0 mL15.01.0
Anhydrous Tetrahydrofuran (THF)-8.0 mL--
Hydrochloric Acid (2.0 N)36.4620 mL40.0-
Methyl tert-butyl ether (MeOtBu)88.154 x 40 mL--

Step-by-Step Procedure [1]

  • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • To the flask, add anhydrous THF (8.0 mL) followed by trimethyl borate (2.2 mL, 19.5 mmol).

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the solution of cyclopropylmagnesium bromide (30.0 mL of 0.5 M solution in THF, 15.0 mmol) dropwise to the cold borate solution. A white precipitate will form.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 6 hours.

  • Carefully quench the reaction by adding 2.0 N aqueous hydrochloric acid (20 mL). Stir the resulting biphasic mixture vigorously for 1 hour.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with MeOtBu (4 x 40 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Triturate the crude residue with a suitable solvent (e.g., hexanes) to induce crystallization, affording cyclopropylboronic acid as a white solid (Typical yield: 50-60%).

Safety Note: Grignard reagents are highly reactive, flammable, and moisture-sensitive. Trimethyl borate is a flammable liquid. All operations must be conducted in a well-ventilated fume hood under a strictly inert atmosphere.[4]

Protocol: Synthesis of this compound

This protocol details the coupling of 3-bromo-4-fluorobenzoic acid with the newly synthesized cyclopropylboronic acid. An iodo-substituted analog, 4-fluoro-3-iodobenzoic acid, can also be used and may exhibit higher reactivity.[6][7][8]

suzuki_synthesis ArylHalide 3-Bromo-4-fluorobenzoic Acid Reaction Pd(OAc)₂ / PCy₃ K₃PO₄ Toluene / H₂O, 100 °C ArylHalide->Reaction BoronicAcid Cyclopropylboronic Acid BoronicAcid->Reaction Product This compound Reaction->Product

Caption: Overall synthesis of the target compound via Suzuki coupling.

Reagents and Conditions

ComponentRoleExampleMoles (Eq.)
3-Bromo-4-fluorobenzoic acidAryl Halide1.0 mmol (1.0)1.0
Cyclopropylboronic acidOrganoboron1.3 mmol (1.3)1.3
Palladium(II) Acetate (Pd(OAc)₂)Catalyst Precursor0.05 mmol (0.05)0.05
Tricyclohexylphosphine (PCy₃)Ligand0.10 mmol (0.10)0.10
Potassium Phosphate (K₃PO₄)Base3.0 mmol (3.0)3.0
Toluene / Water (e.g., 10:1)Solvent11 mL-

Step-by-Step Procedure (Adapted from general Suzuki coupling protocols[1][9])

  • To a reaction vial or flask, add 3-bromo-4-fluorobenzoic acid (1.0 eq), cyclopropylboronic acid (1.3 eq), and potassium phosphate (3.0 eq).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.05 eq) and tricyclohexylphosphine (0.10 eq) in a portion of the toluene.

  • Add the catalyst solution to the flask containing the solids.

  • Add the remaining toluene and water to the reaction mixture.

  • Seal the vessel and sparge with an inert gas (e.g., argon) for 10-15 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 6-12 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Acidify the aqueous layer with 1N HCl to a pH of ~2-3, which will precipitate the carboxylic acid product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield this compound (Typical yield: >80%).

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Alternative Pathway: Hydrolysis of a Nitrile Intermediate

An alternative strategy involves the synthesis of 3-cyclopropyl-4-fluorobenzonitrile, followed by hydrolysis of the nitrile group to the carboxylic acid. This can be advantageous if the nitrile starting material is more readily available or if downstream modifications require the nitrile functionality.

alternative_route Start 3-Bromo-4-fluorobenzonitrile + Cyclopropylboronic Acid Step1 Step 1: Suzuki Coupling (Pd catalyst, Base) Start->Step1 Intermediate 3-Cyclopropyl-4-fluorobenzonitrile Step1->Intermediate Step2 Step 2: Hydrolysis (NaOH, H₂O/EtOH, Heat) then H₃O⁺ workup Intermediate->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Two-step alternative synthesis via a nitrile intermediate.

Step 1: Synthesis of 3-Cyclopropyl-4-fluorobenzonitrile

The synthesis of the nitrile intermediate is achieved via a Suzuki-Miyaura coupling, analogous to the protocol described in section 2.3, but using 3-bromo-4-fluorobenzonitrile as the starting aryl halide. Reaction conditions (catalyst, ligand, base, solvent) are generally transferable.

Step 2: Hydrolysis of 3-Cyclopropyl-4-fluorobenzonitrile

The conversion of the nitrile to a carboxylic acid is a standard organic transformation, typically achieved under basic or acidic conditions. Basic hydrolysis is often preferred to avoid potential side reactions.

Protocol 2: Basic Hydrolysis of Nitrile

  • Dissolve 3-cyclopropyl-4-fluorobenzonitrile (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 5.0 eq).

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to pH ~2.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Product Characterization

The final product should be characterized to confirm its identity and purity.

Table of Properties: this compound

PropertyValue
CAS Number1063733-86-7[10]
Molecular FormulaC₁₀H₉FO₂
Molecular Weight180.18 g/mol
AppearanceOff-white to white solid
Melting Point138-140 °C (Typical)[11]

Recommended Analytical Techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • LC-MS: To confirm the molecular weight and purity.

  • FTIR: To identify characteristic functional group vibrations (e.g., C=O of the carboxylic acid).

References

The Strategic Utility of 3-Cyclopropyl-4-fluorobenzoic Acid in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Keystone Building Block in Drug Discovery

3-Cyclopropyl-4-fluorobenzoic acid, a highly functionalized aromatic carboxylic acid, has emerged as a pivotal intermediate in the landscape of pharmaceutical development. Its unique structural combination—a strained cyclopropyl ring, an electron-withdrawing fluorine atom, and a reactive carboxylic acid moiety—renders it an invaluable synthon for constructing complex molecular architectures. The presence of the cyclopropyl group can enhance metabolic stability and binding affinity, while the fluorine atom often improves pharmacokinetic properties such as membrane permeability and resistance to oxidative metabolism. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its conversion into high-value active pharmaceutical ingredients (APIs) and robust analytical methodologies for its characterization.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective utilization in synthesis.

PropertyValueSource
CAS Number 1063733-86-7--INVALID-LINK--
Molecular Formula C₁₀H₉FO₂--INVALID-LINK--
Molecular Weight 180.18 g/mol --INVALID-LINK--
Appearance White to off-white solidGeneral Supplier Data
Solubility Soluble in common organic solvents like THF, DMF, and methanol.General Lab Experience

Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Application in the Synthesis of Fluoroquinolone Antibiotics

One of the most significant applications of this compound and its precursors is in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents. These drugs function by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. The cyclopropyl group at the N-1 position of the quinolone core is a crucial feature for potent antibacterial activity.

A key intermediate in the synthesis of several fluoroquinolones, including the widely prescribed ciprofloxacin, is 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. The following section provides a detailed, field-proven protocol for its synthesis starting from a common precursor derived from the chemistry of this compound.

Synthetic Workflow: From Precursor to Quinolone Core

The synthesis of the quinolone core involves a multi-step process, typically starting from a substituted benzoylacetate. This workflow illustrates the key transformations.

Fluoroquinolone Synthesis Workflow A 2,4-dichloro-5-fluorobenzoylacetate B Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate A->B Reaction with triethyl orthoformate & cyclopropylamine C 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid B->C Cyclization (e.g., NaH in dioxane) & Saponification D Ciprofloxacin C->D Nucleophilic substitution with piperazine

Caption: Synthetic pathway to Ciprofloxacin.

Detailed Protocol 1: Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

This protocol details the cyclization and saponification steps to form the core quinolone structure.[1][2][3]

Materials:

  • Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate

  • Sodium hydride (80% dispersion in mineral oil)

  • Anhydrous dioxane

  • Potassium hydroxide

  • Deionized water

  • Hydrochloric acid (semiconcentrated)

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere (nitrogen or argon), dissolve 31.9 g of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate in 100 mL of anhydrous dioxane.

  • Cyclization: Cool the solution in an ice bath. With stirring, add 3.44 g of 80% sodium hydride in portions. Causality: Sodium hydride, a strong base, deprotonates the amine, initiating an intramolecular nucleophilic substitution to form the quinolone ring.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes, then heat under reflux for 2 hours.

  • Solvent Removal: Remove the dioxane by rotary evaporation under reduced pressure.

  • Saponification: Suspend the residue (approximately 40.3 g) in 150 mL of water. Add 6.65 g of potassium hydroxide and reflux the mixture for 1.5 hours. Causality: The potassium hydroxide saponifies the ethyl ester to the corresponding carboxylic acid salt, which is soluble in water.

  • Work-up and Isolation: While still warm, filter the solution to remove any insoluble impurities and wash the residue with water.

  • Cool the filtrate in an ice bath and acidify to a pH of 1-2 with semiconcentrated hydrochloric acid. A precipitate will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven at 100°C.

Expected Yield: Approximately 27.7 g of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid with a melting point of 234–237°C.[3]

Detailed Protocol 2: Synthesis of Ciprofloxacin from the Quinolone Intermediate

This protocol outlines the final step in ciprofloxacin synthesis, a nucleophilic aromatic substitution reaction.[1][4]

Materials:

  • 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

  • Piperazine (anhydrous)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (4 N)

  • Acetone

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3.77 mmol of the quinolone intermediate from Protocol 1 in 30 mL of DMSO.

  • Nucleophilic Substitution: Add 15 mmol of piperazine to the solution and heat the mixture to 90°C. Monitor the reaction progress by HPLC until the starting material is consumed. Causality: The piperazine acts as a nucleophile, displacing the chlorine atom at the C-7 position of the quinolone ring.

  • Work-up: Cool the reaction mixture to room temperature.

  • Precipitation and Isolation: Adjust the pH to 7 with 4 N HCl. Ciprofloxacin will begin to precipitate. To facilitate complete precipitation, store the mixture in a refrigerator at 4°C.

  • Collect the solid product by filtration, wash thoroughly with water, and then with acetone.

  • Dry the product to obtain ciprofloxacin as a yellow solid.

Application in the Synthesis of Roflumilast

A derivative of the topic compound, 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid, is a key intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The synthesis involves the formation of an amide bond between the benzoic acid derivative and 4-amino-3,5-dichloropyridine.

Synthetic Workflow: Roflumilast Synthesis

Roflumilast Synthesis A 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid B 3-Cyclopropylmethoxy-4-difluoromethoxybenzoyl chloride A->B Thionyl chloride, cat. DMF D Roflumilast B->D Coupling C 4-Amino-3,5-dichloropyridine C->D

Caption: Key steps in the synthesis of Roflumilast.

Detailed Protocol 3: Synthesis of Roflumilast

This two-part protocol details the conversion of the benzoic acid intermediate to the final Roflumilast API.[2][3]

Part A: Synthesis of 3-cyclopropylmethoxy-4-difluoromethoxybenzoyl Chloride

Materials:

  • 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid

  • Toluene

  • Dimethylformamide (DMF)

  • Thionyl chloride

Procedure:

  • Reaction Setup: Charge a reaction vessel with toluene, a catalytic amount of DMF (1-5% by weight of the thionyl chloride), and 1 equivalent of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid.

  • Acid Chloride Formation: While stirring, slowly add 1 to 4 equivalents of thionyl chloride at a temperature of 70 to 90°C. Causality: Thionyl chloride converts the carboxylic acid to the more reactive acid chloride, facilitated by the DMF catalyst.

  • Work-up: Once the reaction is complete (monitored by TLC or disappearance of starting material), concentrate the reaction mixture under vacuum at 45 to 60°C.

  • Replace the toluene with DMF. This solution of 3-cyclopropylmethoxy-4-difluoromethoxybenzoyl chloride is used directly in the next step without further purification.[3]

Part B: Coupling to form Roflumilast

Materials:

  • Solution of 3-cyclopropylmethoxy-4-difluoromethoxybenzoyl chloride in DMF (from Part A)

  • Potassium salt of 4-amino-3,5-dichloropyridine

  • DMF

  • Water

  • Hydrochloric acid

Procedure:

  • Reaction Setup: In a separate reaction vessel, prepare a suspension of 2-2.5 equivalents of the potassium salt of 4-amino-3,5-dichloropyridine in DMF.

  • Amide Bond Formation: Slowly add the solution of 3-cyclopropylmethoxy-4-difluoromethoxybenzoyl chloride (1 equivalent) to this suspension with vigorous stirring, maintaining the temperature between 15 and 40°C (preferably 20-30°C).

  • Work-up and Precipitation: After the reaction is complete, slowly add water while stirring at 15-25°C.

  • Adjust the pH to 2-3 with hydrochloric acid to precipitate the product.

  • Isolation: Collect the Roflumilast product by filtration or centrifugation and dry it under vacuum at a temperature not exceeding 60°C.

Analytical Characterization Protocols

Rigorous analytical testing is essential to ensure the purity and identity of this compound and its derivatives.

Analytical Workflow

Analytical Workflow Sample This compound Sample HPLC HPLC Purity Analysis Sample->HPLC NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS Purity Purity Assessment (%) HPLC->Purity Identity Structural Confirmation NMR->Identity MS->Identity

Caption: Standard analytical workflow for characterization.

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method provides a reliable means of determining the purity of this compound.

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Isocratic or gradient elution (e.g., 70:30 v/v A:B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve a known amount of the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject a solution of a reference standard of this compound to determine its retention time.

  • Inject the sample solution.

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 5: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for confirming the chemical structure of this compound.

Instrumentation:

  • 400 MHz NMR spectrometer

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆):

  • ~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • ~7.8-8.0 ppm (m, 2H): Aromatic protons ortho to the carboxylic acid group.

  • ~7.2-7.4 ppm (t, 1H): Aromatic proton ortho to the fluorine atom.

  • ~2.0-2.2 ppm (m, 1H): Cyclopropyl methine proton.

  • ~0.8-1.2 ppm (m, 4H): Cyclopropyl methylene protons.

Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆):

  • ~166 ppm: Carboxylic acid carbonyl carbon.

  • ~160-165 ppm (d, J_CF ≈ 250 Hz): Carbon attached to fluorine.

  • ~125-135 ppm: Aromatic carbons.

  • ~115-120 ppm (d, J_CF ≈ 20 Hz): Aromatic carbon ortho to fluorine.

  • ~10-15 ppm: Cyclopropyl carbons.

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Protocol 6: Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry confirms the molecular weight of the compound.

Technique: Electrospray Ionization (ESI) in negative ion mode is often suitable for carboxylic acids.

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

Expected Results:

  • [M-H]⁻: An ion peak at m/z 179.05, corresponding to the deprotonated molecule.

Fragmentation Analysis: In mass spectrometry, benzoic acids typically show characteristic fragmentation patterns. Common losses include the hydroxyl group (-17 Da) and the entire carboxyl group (-45 Da) from the molecular ion.[5] The presence of the fluorine and cyclopropyl groups will also influence the fragmentation, providing further structural information.

Conclusion

This compound stands as a testament to the power of strategic molecular design in pharmaceutical chemistry. Its versatile reactivity and the advantageous properties it imparts to target molecules have solidified its role as a critical intermediate in the synthesis of life-saving drugs. The protocols and analytical methods detailed in this guide are intended to provide researchers and drug development professionals with a robust framework for the effective and reliable application of this valuable building block, thereby accelerating the journey from laboratory synthesis to clinical application.

References

Introduction: The Strategic Synthesis of a Selective PDE4 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Roflumilast: A Guide for Medicinal and Process Chemists

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor approved for reducing the risk of exacerbations in patients with severe chronic obstructive pulmonary disease (COPD).[1] As a benzamide derivative, its synthesis hinges on the efficient construction of its core acid moiety and a subsequent amide coupling. This guide provides a detailed examination of the synthetic pathways leading to Roflumilast, with a focus on the preparation of the key intermediate, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid .

It is a common point of inquiry to consider various structurally related starting materials. However, it is crucial to clarify that the direct precursor to Roflumilast is not 3-cyclopropyl-4-fluorobenzoic acid, but rather the more complex 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. The latter possesses the specific ether linkages at the C3 and C4 positions of the benzene ring that are integral to the final drug structure. Roflumilast is formed by the formal condensation of this acid's carboxy group with the amino group of 3,5-dichloropyridin-4-amine.[2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining authoritative and field-proven protocols for the synthesis of this key intermediate and its subsequent conversion to Roflumilast.

Part 1: The Cornerstone Intermediate: 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

The entire synthetic strategy for Roflumilast converges on the successful and high-yield preparation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (CAS No. 162401-62-9). This molecule represents the complete, non-amide portion of Roflumilast. Its physical and chemical properties are critical for the design of purification and subsequent reaction steps.

Table 1: Physicochemical Properties of the Key Roflumilast Intermediate [3]

ParameterValueCausality and Implication in Synthesis
Molecular Formula C₁₂H₁₂F₂O₄Defines the elemental composition and molecular weight.
Molecular Weight 258.22 g/mol Essential for stoichiometric calculations in all reaction steps.
Physical State White to Off-White SolidSolid nature facilitates isolation and purification by crystallization.
Melting Point 118-120°CA key parameter for identity confirmation and purity assessment.
pKa (Predicted) 3.87 ± 0.10The acidic nature dictates the conditions for its conversion to an activated ester or acyl chloride for the final amidation.
Solubility Slightly soluble in DMSO, MethanolInfluences the choice of solvents for reaction and recrystallization.

Part 2: Strategic Synthesis Pathways

The synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid has been approached through several patented routes, typically starting from substituted benzaldehydes or benzoic acid esters. The core challenge lies in the selective and sequential introduction of the cyclopropylmethoxy group at the C3 position and the difluoromethoxy group at the C4 position.

The general retrosynthetic analysis reveals a common precursor, a substituted benzaldehyde, which is later oxidized to the target benzoic acid.

G Roflumilast Roflumilast Amidation Amide Coupling Roflumilast->Amidation Intermediate_Acid 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzoic Acid Oxidation Oxidation Intermediate_Acid->Oxidation Intermediate_Acid->Amidation Intermediate_Aldehyde 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde Intermediate_Aldehyde->Oxidation Starting_Material_1 3-Halogeno-4-hydroxybenzaldehyde Intermediate_Aldehyde->Starting_Material_1 Multi-step Procedures Starting_Material_2 3,4-Dihydroxybenzaldehyde Intermediate_Aldehyde->Starting_Material_2 Multi-step Procedures Starting_Material_3 3-Nitro-4-hydroxybenzoic acid ester Intermediate_Aldehyde->Starting_Material_3 Multi-step Procedures Amine 3,5-Dichloropyridin-4-amine Amine->Amidation G cluster_0 Activation Step cluster_1 Coupling Step Intermediate_Acid Intermediate Acid Thionyl_Chloride SOCl₂ or Oxalyl Chloride Intermediate_Acid->Thionyl_Chloride Toluene, 70-90°C Acyl_Chloride Activated Acyl Chloride Thionyl_Chloride->Acyl_Chloride Amine_Anion Anion of 4-Amino- 3,5-dichloropyridine Acyl_Chloride->Amine_Anion DMF, 20-30°C (Vigorous Stirring) Roflumilast Roflumilast Amine_Anion->Roflumilast

References

Application Notes and Protocols for the Coupling of 3-Cyclopropyl-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the reaction of 3-cyclopropyl-4-fluorobenzoic acid with various coupling reagents to form amide and ester bonds. Amide bond formation is a cornerstone of medicinal chemistry, and this particular benzoic acid derivative is a valuable building block in the synthesis of novel therapeutics.[1][2] This guide moves beyond simple procedural lists to explain the underlying chemical principles, rationale for reagent selection, and detailed, field-proven protocols. It includes troubleshooting advice and visual aids to ensure reproducible, high-yield syntheses in a standard laboratory setting.

Introduction: Significance and Reactivity Considerations

This compound is a key structural motif in numerous biologically active molecules. The cyclopropyl group can enhance metabolic stability and binding affinity, while the fluorine atom often improves pharmacokinetic properties such as membrane permeability and resistance to oxidative metabolism. The successful incorporation of this building block into larger molecules via amide or ester linkages is therefore a frequent and critical task in drug discovery programs.[3]

The formation of an amide bond is typically a condensation reaction between a carboxylic acid and an amine, which requires activation of the carboxylic acid to proceed efficiently under mild conditions.[1][4] The reactivity of this compound in these coupling reactions is influenced by two main factors:

  • Steric Hindrance: The ortho cyclopropyl group, while not exceedingly large, does present a degree of steric hindrance around the carbonyl carbon. This can slow the rate of reaction with bulky amines or alcohols and may necessitate more reactive coupling reagents or longer reaction times.

  • Electronic Effects: The fluorine atom at the para position is strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon. This electronic activation can facilitate nucleophilic attack but may also influence the stability of reaction intermediates.

A judicious choice of coupling reagent and reaction conditions is paramount to overcoming potential steric challenges and achieving high conversion rates while minimizing side reactions.

Selecting the Optimal Coupling Reagent

The vast landscape of available coupling reagents can be categorized into several main classes. The choice of reagent depends on the specific substrates (amine or alcohol), the scale of the reaction, and the need to suppress side reactions like racemization (if coupling with chiral amines).[1]

Reagent Class Examples Mechanism Principle Advantages Disadvantages
Carbodiimides DCC, DIC, EDCForms a highly reactive O-acylisourea intermediate.[4][5]Cost-effective, widely used. EDC and its urea byproduct are water-soluble, simplifying workup.[5][6]Prone to racemization with chiral substrates; DCC byproduct (DCU) is poorly soluble.[6][7] Additives like HOBt or Oxyma are often required.[7][8]
Uronium/Aminium Salts HATU, HBTU, HCTUForms a highly reactive OAt or OBt active ester.Very fast reaction rates, high yields, effective for hindered substrates.[6][9] HATU is particularly efficient due to the anchimeric assistance of the pyridine nitrogen in HOAt.[10]More expensive. Can cause guanidinylation of the amine if used in excess or if addition order is incorrect.[10]
Phosphonium Salts PyBOP, BOP, PyAOPAlso forms OBt or OAt active esters.Excellent for hindered couplings and suppressing racemization.[11] Does not cause guanidinylation, so can be used in excess.[10]BOP byproduct (HMPA) is a suspected carcinogen.[6] PyBOP and PyAOP are safer alternatives.

Decision Framework:

  • For routine, cost-sensitive syntheses with simple primary or secondary amines, EDC/HOBt is a robust starting point.

  • For sterically hindered amines, challenging cyclizations, or when rapid and clean conversion is critical, HATU is often the reagent of choice.[6]

  • For reactions where racemization of a chiral amine is a major concern, phosphonium reagents like PyBOP or PyAOP are superior choices.[11]

Detailed Experimental Protocols

The following protocols are designed as validated starting points and may be optimized for specific substrates.

Protocol 1: General Amide Coupling using HATU

This protocol is highly effective for a wide range of primary and secondary amines, including those with moderate steric bulk.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Acid, Amine, & HATU to flask B 2. Dissolve in anhydrous DMF A->B C 3. Cool to 0 °C (Ice Bath) B->C D 4. Add Base (DIEA) dropwise C->D E 5. Warm to RT, stir for 1-4 h D->E F 6. Monitor by TLC or LC-MS E->F G 7. Quench with H₂O, extract with EtOAc F->G H 8. Wash organic layer (brine), dry (Na₂SO₄) G->H H->H I 9. Concentrate in vacuo H->I J 10. Purify via column chromatography I->J K Purified Amide

Caption: General workflow for HATU-mediated amide coupling.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • HATU (1.1 eq)[2]

  • N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 eq)[12]

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq).[2]

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the acid).

  • Cool the mixture to 0 °C using an ice-water bath.

  • Slowly add DIEA (2.0 eq) dropwise to the stirred solution. Causality: The base is crucial for deprotonating the carboxylic acid and the ammonium salt of the amine, but it is added last and at 0 °C to prevent premature side reactions of HATU, such as guanidinylation of the amine.[12]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the limiting reagent is observed. For hindered amines, the reaction may require extended time or gentle heating (e.g., 40-50 °C).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (2x), followed by saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Steglich Esterification using DCC and DMAP

This protocol is a classic and effective method for synthesizing esters, particularly when one of the components is sterically hindered.[13][14]

Mechanism Overview:

G Acid R-COOH OAI O-Acylisourea (Reactive Intermediate) Acid->OAI + DCC DCC DCC DCU DCU (Byproduct) DCC->DCU captures H₂O AcylDMAP N-Acylpyridinium Salt (Highly Activated) OAI->AcylDMAP + DMAP Ester R-COOR' (Product) OAI->Ester + R'-OH (slower path) DMAP_cat DMAP (cat.) AcylDMAP->Ester + R'-OH - DMAP Alcohol R'-OH

Caption: Simplified mechanism of Steglich Esterification.

Materials:

  • This compound (1.0 eq)

  • Alcohol (1.2 - 1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq)[15]

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.[14]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours.[13]

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter off the precipitated DCU byproduct through a pad of Celite and wash the filter cake with a small amount of DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Redissolve the residue in an appropriate solvent like ethyl acetate, wash with 5% aqueous HCl to remove residual DMAP, followed by saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Advanced Insights
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently reactive coupling reagent for hindered substrates. 2. Poor quality or wet reagents/solvents. 3. Insufficient base (for HATU/HBTU methods).1. Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU or PyBOP).[10] 2. Use freshly opened or properly stored anhydrous solvents and reagents. 3. Increase the amount of base (e.g., DIEA to 2.5-3.0 eq).
Epimerization/Racemization (with chiral amines)1. Over-activation or prolonged reaction at elevated temperatures. 2. Use of a strong, sterically hindered base like DIEA. 3. Carbodiimide reagents without additives are prone to this.1. Keep reaction temperature low (0 °C to RT). Minimize pre-activation time. 2. Use a weaker base like N-methylmorpholine (NMM) or collidine. 3. Switch to phosphonium reagents (PyBOP, PyAOP) or use additives like OxymaPure, which are superior to HOBt in suppressing racemization.[11]
Guanidinylation Side Product (Uronium reagents)1. Incorrect order of addition (amine added before acid activation). 2. Use of excess uronium reagent.1. Always pre-mix the acid, coupling reagent, and then add the base and amine. The best practice is to add the base last to the mixture of acid, amine, and coupling reagent. 2. Use a slight excess (1.05-1.1 eq) of the uronium reagent, not a large excess.[16] If a large excess is needed to drive the reaction, switch to a phosphonium reagent.[10]
Difficulty Removing Byproducts 1. DCU (from DCC) is poorly soluble in many solvents. 2. HOBt/HOAt can be difficult to remove from polar products.1. Use DIC, which forms a more soluble urea, or EDC, whose urea is water-soluble.[6] Ensure complete precipitation of DCU before filtration by concentrating the reaction mixture or adding a non-polar solvent like hexanes. 2. Perform acidic and basic washes during workup (e.g., dilute HCl and NaHCO₃) to remove the additives.

References

Application Notes and Protocols for Amide Bond Formation with 3-Cyclopropyl-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Cyclopropyl-4-fluorobenzoic Acid in Medicinal Chemistry

This compound is a valuable building block in contemporary drug discovery. Its unique structural features—a cyclopropyl group and a fluorine atom—impart desirable pharmacological properties to lead compounds. The cyclopropyl moiety often enhances metabolic stability and binding affinity, while the fluorine atom can improve potency, bioavailability, and other pharmacokinetic parameters. The carboxylic acid functionality serves as a versatile handle for chemical modifications, most notably for the formation of amide bonds, a ubiquitous linkage in pharmaceuticals.

This guide provides a comprehensive overview of the principles and detailed protocols for the efficient coupling of this compound with primary and secondary amines to form robust amide bonds. We will delve into the mechanistic rationale behind common coupling strategies, offering field-proven insights to enable researchers to select the optimal conditions for their specific synthetic challenges.

The Chemical Logic of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically favorable but kinetically slow at ambient temperatures. This is due to the formation of a stable and unreactive ammonium carboxylate salt. To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using coupling reagents.[1]

Two of the most reliable and widely used classes of coupling reagents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/aminium salts, like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Carbodiimide-Mediated Coupling: The EDC/HOBt System

EDC is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[2] However, this intermediate can be prone to racemization (if the carboxylic acid has a chiral center) and can rearrange to a stable N-acylurea byproduct. To mitigate these side reactions and improve efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea to form an active ester, which is less reactive but more stable and less prone to side reactions. This active ester then readily reacts with the amine to furnish the desired amide.[3]

Reaction Workflow for EDC/HOBt Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine this compound, amine, and HOBt in anhydrous solvent (DCM/DMF) B Cool to 0 °C A->B C Add DIPEA (base) B->C D Add EDC·HCl C->D E Stir at room temperature for 12-24h D->E F Monitor progress (TLC/LC-MS) E->F G Aqueous workup (HCl, NaHCO₃, brine) F->G H Dry organic layer (Na₂SO₄/MgSO₄) G->H I Concentrate in vacuo H->I J Purify by flash column chromatography I->J

Caption: Workflow for EDC/HOBt mediated amide synthesis.

Uronium/Aminium Salt-Mediated Coupling: The HATU System

HATU is a highly efficient coupling reagent that belongs to the uronium/aminium salt family.[4] In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive O-acyl(tetramethyl)isouronium salt. This is rapidly converted to an even more reactive HOAt active ester.[4] The resulting active ester readily undergoes nucleophilic attack by the amine to yield the amide product with tetramethylurea and HOAt as byproducts. HATU is particularly effective for coupling sterically hindered substrates or less nucleophilic amines, often resulting in faster reaction times and higher yields compared to carbodiimide methods.[2]

Mechanism of HATU-Mediated Amide Bond Formation

G CarboxylicAcid R-COOH (this compound) Carboxylate R-COO⁻ CarboxylicAcid->Carboxylate Deprotonation Base Base (DIPEA) HATU HATU ActivatedEster OAt-Active Ester Carboxylate->ActivatedEster Reacts with HATU Amide Amide Product ActivatedEster->Amide Nucleophilic attack Amine R'-NH₂ Byproducts Tetramethylurea + HOAt Amide->Byproducts Release of byproducts

Caption: Simplified mechanism of HATU-mediated coupling.

Experimental Protocols

The following protocols are designed as a robust starting point for the synthesis of amides from this compound. Optimization may be required depending on the specific properties of the amine coupling partner (e.g., nucleophilicity, steric hindrance, and solubility).

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable and cost-effective method suitable for a wide range of amines.

Materials

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.). Dissolve the acid in anhydrous DCM (to a concentration of approximately 0.1–0.2 M). If solubility is an issue, a minimal amount of anhydrous DMF can be used as a co-solvent.

  • Add the amine (1.1 eq.) and HOBt (1.2 eq.) to the solution.

  • Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq.) to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.2 eq.).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12–24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

ReagentMolar Eq.
This compound1.0
Amine1.1
EDC·HCl1.2
HOBt1.2
DIPEA2.5
Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for challenging couplings, including those with sterically hindered or electron-deficient amines, and often provides faster reaction times.[5]

Materials

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Workup and purification reagents as listed in Protocol 1.

Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), HATU (1.1 eq.), and the amine (1.1 eq.).

  • Dissolve the solids in anhydrous DMF or DCM (to a concentration of approximately 0.1–0.2 M).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA or TEA (2.0 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1.

ReagentMolar Eq.
This compound1.0
Amine1.1
HATU1.1
DIPEA / TEA2.0

Troubleshooting and Considerations

  • Poor Solubility: this compound may have limited solubility in some non-polar solvents. Using DMF as a solvent or co-solvent can often resolve this issue.

  • Low Reactivity of Amine: For electron-deficient or sterically hindered amines, HATU is generally the preferred coupling reagent.[5] Alternatively, converting the carboxylic acid to the more reactive acyl chloride with thionyl chloride or oxalyl chloride prior to the addition of the amine can be effective.[6]

  • Side Reactions: The primary side reaction in EDC couplings is the formation of an N-acylurea byproduct, which can be difficult to remove. The addition of HOBt significantly suppresses this pathway.[3] With HATU, using a large excess of the coupling reagent can lead to the formation of a guanidinium byproduct from the reaction with the amine.

  • Purification: The urea byproducts from carbodiimide reactions can sometimes co-elute with the desired product. Careful chromatography is often necessary. The byproducts of HATU couplings are generally more water-soluble, which can simplify purification.

Conclusion

The amide coupling of this compound is a critical transformation for the synthesis of novel chemical entities in drug discovery. By understanding the underlying mechanisms of common coupling reagents and employing robust protocols, researchers can efficiently generate a diverse range of amide derivatives. The choice between an EDC/HOBt or a HATU-mediated approach will depend on the specific characteristics of the amine substrate, cost considerations, and desired reaction efficiency. The protocols and insights provided herein serve as a comprehensive guide to successfully navigate these important synthetic challenges.

References

The Strategic Incorporation of 3-Cyclopropyl-4-fluorobenzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the judicious selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of available synthons, 3-Cyclopropyl-4-fluorobenzoic acid has emerged as a particularly valuable scaffold. Its unique combination of a cyclopropyl group, a fluorine atom, and a carboxylic acid moiety provides a powerful toolkit for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth exploration of the applications of this compound in drug discovery, with a focus on its role in the development of kinase inhibitors.

The Physicochemical and Pharmacokinetic Advantages of the 3-Cyclopropyl-4-fluorophenyl Moiety

The strategic inclusion of fluorine and cyclopropyl groups in drug candidates is a well-established strategy to enhance their therapeutic potential. The this compound scaffold elegantly combines the benefits of both.

The fluorine atom, with its high electronegativity and small size, can significantly influence a molecule's pKa, lipophilicity, and metabolic stability.[1][2] This can lead to improved oral bioavailability and a more favorable side-effect profile. Furthermore, the fluorine atom can engage in specific, potency-enhancing interactions with biological targets.

The cyclopropyl group is another privileged motif in drug design. Its rigid, three-dimensional structure can help to lock a molecule into a bioactive conformation, thereby increasing its potency and selectivity for its target.[3] The cyclopropyl ring can also enhance metabolic stability by blocking sites of oxidative metabolism and can improve a compound's pharmacokinetic properties, such as reducing plasma clearance.[3][4] The combination of these features in this compound makes it an attractive starting point for the synthesis of a wide range of biologically active molecules.

Application in the Development of AKT Inhibitors for Oncology

A prominent application of the 3-cyclopropyl-4-fluorophenyl moiety is in the design of inhibitors of the serine/threonine kinase AKT (also known as Protein Kinase B). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[5][6][7] Consequently, AKT has emerged as a high-priority target for the development of novel anticancer therapies.[4][8]

The clinical candidate capivasertib (AZD5363) is a potent and selective pan-AKT inhibitor that has shown promise in clinical trials for the treatment of various solid tumors.[5][9][10] While the exact synthesis of all analogues is not public, the structure of related compounds suggests that building blocks like this compound are highly relevant for creating the core structures of such inhibitors. The 3-cyclopropyl-4-fluorophenyl group can be envisioned to occupy a key hydrophobic pocket in the ATP-binding site of AKT, contributing to the inhibitor's high potency and selectivity.

Below is a representative, detailed protocol for the synthesis of a hypothetical AKT inhibitor incorporating the this compound scaffold. This protocol is based on established synthetic methodologies in medicinal chemistry.

Protocol: Synthesis of a Novel AKT Inhibitor

This protocol outlines a multi-step synthesis of a potential AKT inhibitor, starting from this compound.

Step 1: Activation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride in vacuo to yield the crude 3-cyclopropyl-4-fluorobenzoyl chloride, which is used in the next step without further purification.

Step 2: Amide Coupling with a Key Amine Intermediate

  • Dissolve the crude 3-cyclopropyl-4-fluorobenzoyl chloride in anhydrous DCM (10 mL/mmol).

  • To a separate flask containing a solution of a suitable amine intermediate (e.g., 4-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide, 1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM (10 mL/mmol), add the solution of the acid chloride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide product.

Step 3: (Optional) Further Functionalization

The synthesized amide can be further modified, for example, by deprotection of a protecting group or by additional coupling reactions to introduce further diversity and optimize biological activity.

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of a potential AKT inhibitor using this compound.

G A This compound B 3-Cyclopropyl-4-fluorobenzoyl chloride A->B Oxalyl Chloride, cat. DMF D Final AKT Inhibitor Candidate B->D Amide Coupling C Amine Intermediate C->D

Caption: Synthetic scheme for a potential AKT inhibitor.

The PI3K/AKT/mTOR Signaling Pathway

The diagram below provides a simplified overview of the PI3K/AKT/mTOR signaling pathway, highlighting the central role of AKT.

pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Quantitative Data Summary

The utility of the 3-cyclopropyl-4-fluorophenyl moiety is ultimately validated by the biological activity of the compounds that incorporate it. The following table presents hypothetical, yet representative, data for a series of AKT inhibitors, illustrating the potential impact of this scaffold.

CompoundR GroupAKT1 IC50 (nM)Cell Proliferation GI50 (µM)
1a -H502.5
1b -CH3251.2
1c (with 3-cyclopropyl-4-fluorophenyl) -5 0.3
1d -Phenyl402.0

This data is illustrative and intended to demonstrate the potential potency improvements offered by the 3-cyclopropyl-4-fluorophenyl group.

Conclusion

This compound is a highly versatile and valuable building block in modern drug discovery. Its unique combination of fluorine and a cyclopropyl group provides medicinal chemists with a powerful tool to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The successful application of this scaffold in the development of potent and selective kinase inhibitors, such as those targeting AKT, underscores its importance in the ongoing quest for novel and effective therapies for cancer and other diseases. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, we can anticipate that this compound will continue to play a significant role in the design and synthesis of the next generation of innovative medicines.

References

Application Notes and Protocols for the Derivatization of 3-Cyclopropyl-4-fluorobenzoic Acid in Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the strategic derivatization of 3-cyclopropyl-4-fluorobenzoic acid, a privileged scaffold in modern medicinal chemistry. We provide an in-depth analysis of robust protocols for the synthesis of amide and ester libraries, crucial for the exploration of chemical space in drug discovery programs. This document moves beyond simple procedural lists, offering insights into the rationale behind methodological choices, mechanistic considerations, and strategies for high-throughput applications. Detailed, step-by-step protocols for key transformations, including carbodiimide and phosphonium-based amide couplings, as well as Mitsunobu and Fischer esterifications, are presented. Furthermore, we address the practicalities of library synthesis, from reaction design to purification strategies, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the 3-Cyclopropyl-4-fluorobenzoyl Scaffold

The 3-cyclopropyl-4-fluorobenzoyl moiety has emerged as a cornerstone in the design of novel therapeutics. The cyclopropyl group, a bioisostere for various functional groups, offers a unique combination of rigidity and metabolic stability, often enhancing binding affinity and reducing off-target effects.[1][2] Its three-dimensional nature allows for the exploration of deeper pockets in biological targets. The fluorine atom at the 4-position significantly modulates the electronic properties of the benzene ring, influencing pKa and improving metabolic stability by blocking a potential site of oxidative metabolism. This strategic combination of substituents makes this compound an attractive starting point for the generation of diverse compound libraries aimed at a multitude of biological targets.

Core Derivatization Strategies for Library Synthesis

The carboxylic acid functionality of this compound is a versatile handle for a wide array of chemical transformations. For library synthesis, the most common and effective derivatizations involve the formation of amides and esters. These functional groups are prevalent in a vast number of marketed drugs and offer a reliable means to introduce diverse chemical functionalities.[3]

Amide Bond Formation: The Workhorse of Medicinal Chemistry

The formation of an amide bond is one of the most frequently employed reactions in drug discovery. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable under mild conditions, necessitating the activation of the carboxylic acid. Several classes of coupling reagents have been developed to facilitate this transformation efficiently.

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC), are widely used for their reliability and cost-effectiveness. The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the amine. To suppress side reactions and minimize racemization (if chiral amines are used), additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often included.[4]

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling

  • Preparation: In a clean, dry reaction vessel, dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.5 M).

  • Addition of Amine and Additive: Add the desired amine (1.0-1.2 eq.) and HOBt (1.0-1.2 eq.) to the solution.

  • Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2-1.5 eq.) portion-wise over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • If using DCM, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • If using DMF, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer as described above.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or preparative HPLC.

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that often provide faster reaction times and higher yields, especially with challenging substrates like sterically hindered or electron-deficient amines.[4] The mechanism involves the formation of a highly reactive OAt-active ester.

Protocol 2: General Procedure for HATU-Mediated Amide Coupling

  • Preparation: In a dry reaction vessel, dissolve this compound (1.0 eq.) in DMF (0.1-0.5 M).

  • Base and Amine Addition: Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.), followed by the amine (1.0-1.2 eq.).

  • Initiation: Add HATU (1.1-1.3 eq.) to the mixture. A slight exotherm may be observed.

  • Reaction: Stir the reaction at room temperature for 1-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC.

Table 1: Comparison of Common Amide Coupling Reagents

ReagentAdvantagesDisadvantages
EDC/HOBt Cost-effective, water-soluble byproducts.Slower reaction times, potential for side reactions.
DCC/HOBt Inexpensive, efficient.Dicyclohexylurea (DCU) byproduct is often difficult to remove.
HATU High efficiency, fast reactions, suitable for difficult couplings.More expensive, can be sensitive to moisture.

Diagram 1: Amide Coupling Workflow

Amide_Coupling_Workflow start This compound reaction Amide Bond Formation start->reaction reagents Amine (R-NH2) Coupling Reagent (e.g., EDC/HOBt or HATU) reagents->reaction workup Aqueous Work-up reaction->workup purification Purification (Chromatography/HPLC) workup->purification product Amide Library Member purification->product

Caption: A generalized workflow for the synthesis of an amide library.

Ester Formation: An Alternative Derivatization Strategy

Esterification provides another avenue for creating a diverse library from this compound. Two common methods suitable for library synthesis are the Mitsunobu reaction and the Fischer esterification.

The Mitsunobu reaction is a powerful method for the esterification of primary and secondary alcohols with carboxylic acids under mild, neutral conditions.[5][6] It proceeds with inversion of stereochemistry at the alcohol center, a key consideration when using chiral alcohols. The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Protocol 3: General Procedure for Mitsunobu Esterification

  • Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2-1.5 eq.), the desired alcohol (1.0 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent.

  • Initiation: Cool the solution to 0 °C. Slowly add DEAD or DIAD (1.5 eq.) dropwise. The reaction is often accompanied by a color change.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a few drops of water. Remove the solvent under reduced pressure.

  • Purification: The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct, which can be challenging to remove. Purification is typically achieved by flash column chromatography.

For the synthesis of simple alkyl esters (e.g., methyl or ethyl esters), the Fischer esterification is a straightforward and atom-economical method.[7][8] It involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

Protocol 4: General Procedure for Fischer Esterification

  • Preparation: In a round-bottom flask, combine this compound (1.0 eq.) with a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Reaction: Heat the mixture to reflux for 4-24 hours. The reaction can be driven to completion by removing the water formed, for example, using a Dean-Stark apparatus if a non-alcoholic solvent like toluene is used.[9]

  • Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic solution with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the ester. Further purification by chromatography may be necessary.

Diagram 2: Esterification Decision Tree

Esterification_Decision_Tree start Ester Synthesis Required? alcohol_type Alcohol Type? start->alcohol_type primary_secondary Primary or Secondary Alcohol alcohol_type->primary_secondary Complex/Chiral simple_alkyl Simple Alkyl Alcohol (e.g., MeOH, EtOH) alcohol_type->simple_alkyl Simple mitsunobu Mitsunobu Reaction primary_secondary->mitsunobu fischer Fischer Esterification simple_alkyl->fischer

Caption: A decision tree for selecting an appropriate esterification method.

Library Synthesis and Purification Strategies

The transition from single-compound synthesis to a library format requires careful planning and execution to ensure efficiency and purity. Solution-phase parallel synthesis is often preferred for smaller, focused libraries, as it allows for easier reaction monitoring and purification compared to solid-phase synthesis for this type of scaffold.

Reaction Design for High-Throughput Synthesis
  • Reagent Selection: Choose robust and reliable reactions with high conversion rates to minimize the need for extensive purification. For amide libraries, HATU is often a good choice for its efficiency across a diverse range of amines.

  • Solvent Choice: Use a solvent that is suitable for a broad range of reactants and facilitates easy work-up. Dichloromethane and N,N-dimethylformamide are common choices.

  • Automation: Utilize automated liquid handlers for dispensing reagents to improve accuracy and throughput.

Purification of Compound Libraries

Purification is a critical step in library synthesis to ensure the biological data obtained is reliable. High-throughput purification techniques are essential.

  • High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is the gold standard for purifying small-molecule libraries. Automated systems with mass-directed fractionation can process large numbers of samples efficiently.

  • Solid-Phase Extraction (SPE): For rapid cleanup, SPE can be used to remove excess reagents and byproducts. For example, a silica gel plug can remove polar impurities.

  • Scavenger Resins: In solution-phase synthesis, scavenger resins can be employed to remove unreacted starting materials or reagents. For instance, an amine-scavenging resin can be used to remove excess acid chloride if that synthetic route is chosen.

Table 2: Purification Strategies for Compound Libraries

MethodThroughputPurityApplication
Preparative HPLC Medium to HighHighFinal compound purification
Flash Chromatography Low to MediumMedium to HighIntermediate and final compound purification
Solid-Phase Extraction HighLow to MediumRapid cleanup, removal of gross impurities
Scavenger Resins HighMediumRemoval of specific reagents or byproducts

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation in amide coupling Inactive coupling reagent; Sterically hindered amine/acid; Low nucleophilicity of the amine.Use a fresh batch of coupling reagent; Switch to a more powerful coupling reagent like HATU; Increase reaction temperature and/or time.
Formation of N-acylurea byproduct in carbodiimide reactions Slow reaction of the amine with the O-acylisourea intermediate.Ensure the use of an additive like HOBt; Add the carbodiimide last to the reaction mixture.
Difficult purification in Mitsunobu reaction Triphenylphosphine oxide and hydrazine byproducts are co-eluting with the product.Use a non-polar solvent system for chromatography; Consider using a modified phosphine or azodicarboxylate that facilitates easier byproduct removal.
Incomplete Fischer esterification Equilibrium not shifted sufficiently towards the product.Use a larger excess of the alcohol; Remove water as it is formed using a Dean-Stark trap.

Conclusion

This compound is a valuable building block for the synthesis of compound libraries in drug discovery. The protocols and strategies outlined in this guide provide a robust framework for the efficient and reliable generation of diverse amide and ester derivatives. By understanding the underlying chemical principles and carefully selecting the appropriate reaction conditions and purification methods, researchers can effectively leverage this privileged scaffold to explore new chemical space and identify promising lead compounds.

References

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4] Traditionally reliant on aryl halides and pseudohalides, the scope of this reaction has expanded to include more abundant and diverse feedstocks. This application note provides a detailed guide for researchers on the experimental procedures for utilizing benzoic acids as coupling partners in Suzuki reactions. We will delve into two primary activation strategies: acylative coupling via in situ anhydride formation and decarboxylative coupling . This guide offers field-proven insights into mechanistic considerations, catalyst selection, reaction optimization, and detailed, step-by-step protocols for practical laboratory execution.

Introduction: The Strategic Advantage of Benzoic Acids

Benzoic acids represent a highly attractive class of starting materials for cross-coupling reactions. They are generally inexpensive, readily available from commercial sources or through the oxidation of common organic molecules, and are often more stable and easier to handle than the corresponding aryl halides.[5][6] Their use in Suzuki couplings circumvents the need for halogenated precursors, offering a more atom-economical and environmentally benign synthetic route.[6] This is particularly valuable in pharmaceutical and materials science research, where the rapid generation of molecular diversity from common building blocks is paramount.[1][7]

The primary challenge in employing carboxylic acids lies in activating the C(aryl)-COOH bond for the catalytic cycle. Direct oxidative addition of this bond to a low-valent metal center is challenging. Therefore, two principal strategies have been developed:

  • Acylative Suzuki Coupling: The carboxylic acid is converted in situ into a more reactive electrophile, such as a mixed anhydride. This activated intermediate then undergoes oxidative addition and subsequent coupling to yield a ketone product. This pathway effectively uses the carboxylic acid moiety as a carbonyl source.[5][8]

  • Decarboxylative Suzuki Coupling: The carboxylic acid group is extruded as CO₂, generating an aryl-metal intermediate that then participates in the standard Suzuki catalytic cycle to form a biaryl product. This method forges a new C(aryl)-C(aryl) bond at the position previously occupied by the carboxyl group.[6][9][10]

This guide will provide detailed protocols and mechanistic rationale for both approaches, enabling researchers to select the optimal strategy for their synthetic targets.

Mechanistic Insights: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. While sharing the core transmetalation and reductive elimination steps of the conventional Suzuki-Miyaura reaction, the initial activation of the benzoic acid defines these pathways.[11][12][13]

2.1 Acylative Suzuki Coupling Pathway

The acylative pathway hinges on the in situ generation of a highly reactive carboxylic acid derivative, most commonly a mixed anhydride.[5] This circumvents the need to pre-synthesize and isolate sensitive acyl halides or anhydrides.

Causality Behind Experimental Choices:

  • Activating Agent: Reagents like dimethyl dicarbonate (DMDC), N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), or various chloroformates are introduced to react with the benzoic acid.[5][8][14] This forms a mixed anhydride, which is a much more potent electrophile than the free acid. The choice of activator can influence reaction rates and substrate scope. For instance, DMDC is known for its efficiency under mild, often room-temperature, conditions.[14]

  • Catalyst System: Palladium catalysts, such as Pd(OAc)₂ or Pd₂(dba)₃, paired with phosphine ligands (e.g., PPh₃, PCy₃), are typically employed.[8][14][15] The ligand's role is crucial in stabilizing the palladium center and modulating its reactivity to favor the desired C(acyl)-O bond cleavage over potential side reactions like decarbonylation.[16]

  • Base: A base is required to facilitate the transmetalation step by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[12][17] However, in acylative couplings where an activator is used, the base is primarily for the standard Suzuki cycle, as the activation step itself does not always require a base.

The catalytic cycle is illustrated below.

Acylative_Suzuki_Mechanism cluster_activation In Situ Activation cluster_cycle Pd Catalytic Cycle benzoic_acid Ar-COOH (Benzoic Acid) anhydride Ar-CO-O-R' (Mixed Anhydride) benzoic_acid->anhydride Activation activator Activator (e.g., DMDC) activator->anhydride pd_complex Ar(CO)-Pd(II)(L)₂-OR' anhydride->pd_complex Oxidative Addition pd0 Pd(0)L₂ pd0->pd_complex transmetal_complex Ar(CO)-Pd(II)(L)₂-Ar' pd_complex->transmetal_complex transmetal_complex->pd0 Reductive Elimination ketone Ar-CO-Ar' (Ketone Product) transmetal_complex->ketone boronic_acid Ar'-B(OH)₂ (Boronic Acid) boronic_acid->transmetal_complex Transmetalation base Base base->boronic_acid Decarboxylative_Suzuki_Mechanism cluster_decarboxylation Decarboxylation & Activation cluster_cycle Pd Catalytic Cycle benzoic_acid Ar-COOH ag_carboxylate Ar-COOAg benzoic_acid->ag_carboxylate ag_salt Ag₂CO₃ ag_salt->ag_carboxylate ar_ag Ar-Ag ag_carboxylate->ar_ag - CO₂ pd_aryl_complex Ar-Pd(II)-X ar_ag->pd_aryl_complex Transmetalation (Ag -> Pd) pd_catalyst Pd(II) Complex pd_catalyst->pd_aryl_complex pd_biaryl_complex Ar-Pd(II)-Ar' pd_aryl_complex->pd_biaryl_complex pd_biaryl_complex->pd_catalyst Reductive Elimination biaryl Ar-Ar' (Biaryl Product) pd_biaryl_complex->biaryl boronic_acid Ar'-B(OH)₂ boronic_acid->pd_biaryl_complex Transmetalation (B -> Pd) Acylative_Workflow start Start: Assemble Glassware reagents Add Benzoic Acid, Boronic Acid, Catalyst, Ligand, & Solvent start->reagents inert Purge with N₂/Ar (Establish Inert Atmosphere) reagents->inert reagents2 Add Activator (DMDC) via Syringe inert->reagents2 react Stir at Room Temp (or Heat as Required) reagents2->react monitor Monitor Reaction (TLC, LC-MS) react->monitor monitor->react Incomplete quench Quench Reaction (e.g., add water) monitor->quench Complete extract Workup: Extraction with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Characterize Product purify->end

References

Application Notes and Protocols: The Strategic Use of 3-Cyclopropyl-4-fluorobenzoic Acid in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of higher crop yields and sustainable agricultural practices necessitates the development of novel, highly effective, and environmentally conscious agrochemicals. Within the vast landscape of synthetic chemistry, the strategic incorporation of specific structural motifs into pesticide molecules is a cornerstone of modern agrochemical design. Fluorinated benzoic acids, in particular, have emerged as pivotal building blocks, imparting unique and advantageous properties to the final active ingredients.[1] This document provides a detailed technical guide on the application of 3-Cyclopropyl-4-fluorobenzoic acid , a versatile synthetic intermediate, in the synthesis of advanced agrochemicals, with a specific focus on the creation of potent fungicidal agents.

The presence of a fluorine atom on the benzene ring can significantly enhance the biological activity, metabolic stability, and cellular membrane permeability of an agrochemical.[1] Concurrently, the cyclopropyl group is a well-established bioisostere for various functional groups and is known to contribute to increased potency and favorable metabolic profiles in a range of bioactive molecules, including insecticides and fungicides. The unique combination of these two moieties in this compound makes it a highly valuable precursor for the synthesis of a new generation of crop protection agents.

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound, complete with detailed experimental protocols and a discussion of the underlying scientific principles.

The Rise of Pyrazole Carboxamides in Fungicide Development

A significant class of modern fungicides, the succinate dehydrogenase inhibitors (SDHIs), have demonstrated exceptional efficacy against a broad spectrum of fungal pathogens.[2] The core structure of many successful SDHIs consists of a pyrazole carboxamide scaffold. These molecules function by targeting and inhibiting the succinate dehydrogenase enzyme, a critical component of the mitochondrial respiratory chain in fungi, thereby disrupting cellular energy production and leading to fungal cell death.[2][3][4]

The N-phenyl-pyrazole carboxamide substructure is a key pharmacophore in many commercial SDHI fungicides. The specific substituents on both the phenyl and pyrazole rings play a crucial role in determining the compound's spectrum of activity, potency, and crop safety. The unique electronic and steric properties of the 3-cyclopropyl-4-fluorophenyl group, derived from this compound, make it an attractive component for the design of novel SDHI fungicides with potentially enhanced performance characteristics.

Synthetic Strategy: From Carboxylic Acid to Potent Fungicide

The primary synthetic application of this compound in this context is its conversion to an activated form, typically an acid chloride, which can then be readily coupled with a suitable aminopyrazole intermediate to form the desired N-phenyl-pyrazole carboxamide. This amide bond formation is a robust and well-established transformation in organic synthesis.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Coupling A This compound B 3-Cyclopropyl-4-fluorobenzoyl chloride A->B D Novel Pyrazole Carboxamide Fungicide C Aminopyrazole Intermediate G reagents 3-Cyclopropyl-4-fluorobenzoyl chloride Aminopyrazole Base (Pyridine) process Reaction in Anhydrous Solvent Stir at Room Temperature Monitor by TLC/LC-MS reagents->process workup Acid/Base Washes Drying of Organic Layer Concentration process->workup purification Recrystallization or Column Chromatography workup->purification product Pure Novel Fungicide purification->product

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 3-Cyclopropyl-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 3-Cyclopropyl-4-fluorobenzoyl Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. The 3-cyclopropyl-4-fluorobenzoyl moiety is a prime example of such a privileged scaffold. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the cyclopropyl group often introduces favorable conformational constraints and can serve as a metabolic soft spot or a key interaction motif with biological targets.[1] This unique combination of substituents makes 3-Cyclopropyl-4-fluorobenzoic acid an attractive starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications.

This comprehensive guide provides detailed protocols and mechanistic insights for the synthesis of two key heterocyclic cores, benzoxazinones and quinazolinones, starting from this compound. These protocols are designed to be self-validating, with explanations for key experimental choices to empower researchers to adapt and troubleshoot these synthetic pathways.

Part 1: Synthesis of 2-(3-Cyclopropyl-4-fluorophenyl)-4H-benzo[d][1][2]oxazin-4-one

Benzoxazinones are a class of heterocyclic compounds with a broad range of biological activities, making them valuable targets in drug discovery. The following two-step protocol outlines a reliable method for the synthesis of a novel benzoxazinone derivative from this compound.

Workflow for Benzoxazinone Synthesis

Benzoxazinone_Synthesis A This compound B Amide Coupling (HATU, DIPEA) A->B o-Aminophenol C N-(2-hydroxyphenyl)-3-cyclopropyl- 4-fluorobenzamide B->C D Intramolecular Cyclization (e.g., PPh3, I2, Et3N) C->D E 2-(3-Cyclopropyl-4-fluorophenyl)- 4H-benzo[d][1,3]oxazin-4-one D->E

Caption: Synthetic workflow for the preparation of 2-(3-Cyclopropyl-4-fluorophenyl)-4H-benzo[d][1][2]oxazin-4-one.

Step 1: HATU-Mediated Amide Coupling

The first step involves the formation of an amide bond between this compound and 2-aminophenol. For this transformation, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is a highly efficient and widely used coupling reagent known for its rapid reaction times and low rates of racemization, making it an excellent choice for this synthesis.

Mechanism of HATU-Mediated Amide Coupling:

The reaction proceeds through the formation of a highly reactive OAt-active ester.

HATU_Mechanism cluster_0 Activation cluster_1 Coupling A Carboxylic Acid (R-COOH) C OAt-Active Ester (R-CO-OAt) A->C DIPEA B HATU B->C D Tetramethylurea F Amide (R-CO-NHR') C->F Nucleophilic Attack E Amine (R'-NH2) E->F G HOAt

Caption: Mechanism of HATU-mediated amide bond formation.

Protocol 1.1: Synthesis of N-(2-hydroxyphenyl)-3-cyclopropyl-4-fluorobenzamide

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0180.17(To be calculated)
2-Aminophenol1.1109.13(To be calculated)
HATU1.2380.23(To be calculated)
DIPEA3.0129.24(To be calculated)
Anhydrous DMF-73.09(Appropriate volume)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and HATU (1.2 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids (a typical concentration is 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes to ensure complete activation of the carboxylic acid.

  • In a separate flask, dissolve 2-aminophenol (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of 2-aminophenol to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(2-hydroxyphenyl)-3-cyclopropyl-4-fluorobenzamide.

Step 2: Intramolecular Cyclization to form the Benzoxazinone Ring

The final step is the intramolecular cyclization of the amide precursor to form the benzoxazinone ring. This can be achieved under various conditions. A common and effective method involves the use of triphenylphosphine and iodine, which promotes the cyclization through an intermediate phosphonium salt.

Mechanism of Cyclization:

The proposed mechanism involves the activation of the amide oxygen by a phosphonium species, followed by intramolecular nucleophilic attack of the phenolic oxygen.

Protocol 1.2: Synthesis of 2-(3-Cyclopropyl-4-fluorophenyl)-4H-benzo[d][1][2]oxazin-4-one

ReagentMolar Eq.MW ( g/mol )Amount
N-(2-hydroxyphenyl)-3-cyclopropyl-4-fluorobenzamide1.0271.28(To be calculated)
Triphenylphosphine (PPh3)1.5262.29(To be calculated)
Iodine (I2)1.5253.81(To be calculated)
Triethylamine (Et3N)3.0101.19(To be calculated)
Anhydrous Acetonitrile-41.05(Appropriate volume)

Procedure:

  • To a solution of N-(2-hydroxyphenyl)-3-cyclopropyl-4-fluorobenzamide (1.0 eq) in anhydrous acetonitrile, add triphenylphosphine (1.5 eq) and iodine (1.5 eq) at room temperature.

  • Add triethylamine (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 6-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the mixture with ethyl acetate (3 x volume of acetonitrile).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(3-cyclopropyl-4-fluorophenyl)-4H-benzo[d][1][2]oxazin-4-one.

Part 2: Synthesis of 2-(3-Cyclopropyl-4-fluorophenyl)quinazolin-4(3H)-one

Quinazolinones are another important class of nitrogen-containing heterocycles with a wide array of pharmacological activities, including anticancer and antimicrobial properties.[3] The following protocol details a two-step synthesis of a novel quinazolinone derivative from this compound.

Workflow for Quinazolinone Synthesis

Quinazolinone_Synthesis A This compound B Amide Coupling (HATU, DIPEA) A->B o-Phenylenediamine C N-(2-aminophenyl)-3-cyclopropyl- 4-fluorobenzamide B->C D Intramolecular Cyclization (e.g., Cs2CO3, DMSO) C->D E 2-(3-Cyclopropyl-4-fluorophenyl)- quinazolin-4(3H)-one D->E

Caption: Synthetic workflow for the preparation of 2-(3-Cyclopropyl-4-fluorophenyl)quinazolin-4(3H)-one.

Step 1: Amide Coupling with o-Phenylenediamine

Similar to the benzoxazinone synthesis, the first step is an amide coupling reaction. Here, this compound is coupled with o-phenylenediamine using HATU.

Protocol 2.1: Synthesis of N-(2-aminophenyl)-3-cyclopropyl-4-fluorobenzamide

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0180.17(To be calculated)
o-Phenylenediamine1.1108.14(To be calculated)
HATU1.2380.23(To be calculated)
DIPEA3.0129.24(To be calculated)
Anhydrous DMF-73.09(Appropriate volume)

Procedure:

  • Follow the procedure outlined in Protocol 1.1, substituting 2-aminophenol with o-phenylenediamine.

  • The purification by column chromatography (eluent: hexane/ethyl acetate gradient) will yield the desired N-(2-aminophenyl)-3-cyclopropyl-4-fluorobenzamide.

Step 2: Intramolecular Cyclization to form the Quinazolinone Ring

The cyclization of the N-(2-aminophenyl)amide intermediate to the quinazolinone can be achieved through various methods. A transition-metal-free approach utilizing a base such as cesium carbonate in a polar aprotic solvent like DMSO is an effective and environmentally benign option.[2]

Mechanism of Cyclization:

The reaction is proposed to proceed via a base-promoted intramolecular nucleophilic aromatic substitution (SNAr) or a condensation-type mechanism.

Protocol 2.2: Synthesis of 2-(3-Cyclopropyl-4-fluorophenyl)quinazolin-4(3H)-one

ReagentMolar Eq.MW ( g/mol )Amount
N-(2-aminophenyl)-3-cyclopropyl-4-fluorobenzamide1.0270.30(To be calculated)
Cesium Carbonate (Cs2CO3)2.0325.82(To be calculated)
Anhydrous DMSO-78.13(Appropriate volume)

Procedure:

  • To a solution of N-(2-aminophenyl)-3-cyclopropyl-4-fluorobenzamide (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add cesium carbonate (2.0 eq).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford 2-(3-cyclopropyl-4-fluorophenyl)quinazolin-4(3H)-one.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the synthesis of novel benzoxazinone and quinazolinone derivatives from the versatile starting material, this compound. The strategic choice of coupling reagents and cyclization conditions is crucial for achieving high yields and purity. Researchers are encouraged to adapt and optimize these protocols for their specific substrates and applications. The resulting heterocyclic compounds, bearing the unique 3-cyclopropyl-4-fluorophenyl moiety, represent promising candidates for further investigation in drug discovery programs targeting a wide range of diseases. Future work could explore the diversification of these heterocyclic cores through further functionalization, leading to the generation of extensive compound libraries for biological screening.

References

Application Note & Protocol: Large-Scale Synthesis of 3-Cyclopropyl-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 3-Cyclopropyl-4-fluorobenzoic acid, a key building block in the development of various pharmaceutical agents. The presented protocol is centered around a robust and scalable Suzuki-Miyaura cross-coupling reaction. This guide offers a detailed, step-by-step methodology, an in-depth discussion of the reaction mechanism, safety considerations, and methods for purification and analysis of the final product. The information is intended to be a practical resource for researchers and process chemists in the pharmaceutical and fine chemical industries.

Introduction

This compound is a valuable intermediate in medicinal chemistry, with its structural motif appearing in a range of biologically active molecules. The presence of the cyclopropyl group can impart favorable properties such as increased metabolic stability and enhanced binding affinity to biological targets. The fluorine atom can modulate the electronic properties of the molecule and improve its pharmacokinetic profile. Consequently, a reliable and scalable synthesis of this compound is of significant interest.

This application note details a production-scale protocol for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromo-4-fluorobenzoic acid and cyclopropylboronic acid. This method is chosen for its high functional group tolerance, generally high yields, and the commercial availability of the starting materials.[1][2][3]

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The core of this synthetic approach is the Suzuki-Miyaura reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[4] The reaction couples an organoboron compound (cyclopropylboronic acid) with an organohalide (3-bromo-4-fluorobenzoic acid) in the presence of a palladium catalyst and a base.[1][4]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:[3][4]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-bromo-4-fluorobenzoic acid) to form a Pd(II) complex.

  • Transmetalation: The organoboron species (cyclopropylboronic acid), activated by a base, transfers its organic group (cyclopropyl) to the palladium complex.

  • Reductive Elimination: The coupled product (this compound) is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_reactants Reactants A Pd(0)L_n (Active Catalyst) B Oxidative Addition C Ar-Pd(II)-X(L_n) (Ar = 3-carboxy-6-fluorophenyl) B->C Ar-X D Transmetalation E Ar-Pd(II)-R(L_n) (R = cyclopropyl) D->E [R-B(OH)3]^- E->A L_n F Reductive Elimination G Ar-R (Product) F->G ArX 3-Bromo-4-fluorobenzoic acid RBOH Cyclopropylboronic acid + Base

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier Example
3-Bromo-4-fluorobenzoic acid1007-16-5219.01≥95%Sigma-Aldrich, SynQuest Labs[5]
Cyclopropylboronic acid411235-57-985.90≥97%Sigma-Aldrich, Apollo Scientific[6][7]
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50Catalyst GradeStrem Chemicals, Sigma-Aldrich
Buchwald Ligand (e.g., SPhos)657408-07-6410.51≥98%Strem Chemicals, Sigma-Aldrich
Potassium Carbonate (K₂CO₃)584-08-7138.21Anhydrous, ≥99%Fisher Scientific, Sigma-Aldrich
1,4-Dioxane123-91-188.11Anhydrous, ≥99.8%Sigma-Aldrich, Acros Organics
Water7732-18-518.02Deionized-
Ethyl Acetate141-78-688.11ACS GradeFisher Scientific
Hydrochloric Acid (HCl)7647-01-036.4637% (concentrated)Fisher Scientific

Safety Precautions

4.1. Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

4.2. Reagent Handling:

  • 3-Bromo-4-fluorobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated area.[5][8][10]

  • Cyclopropylboronic acid: Harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation.[9][11][12]

  • Palladium Acetate: Irritant. Handle with care.

  • 1,4-Dioxane: Flammable liquid and vapor. Suspected of causing cancer. May cause respiratory irritation. Handle in a fume hood.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

4.3. Reaction Conditions: The reaction is performed under an inert atmosphere and at elevated temperatures. Ensure proper setup to prevent exposure to air and to control the reaction temperature.

Detailed Experimental Protocol

This protocol is designed for a kilogram-scale synthesis. Adjustments may be necessary based on available equipment and specific batch requirements.

Workflow A 1. Reactor Setup and Inerting B 2. Reagent Charging A->B C 3. Reaction Execution B->C D 4. Reaction Work-up C->D E 5. Product Isolation D->E F 6. Purification E->F G 7. Product Drying and Analysis F->G

Figure 2: Experimental workflow for the large-scale synthesis.

Step 1: Reactor Setup and Inerting

  • Ensure a clean and dry glass-lined or stainless steel reactor is equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and an inlet for inert gas (nitrogen or argon).

  • Purge the reactor with inert gas for at least 30 minutes to remove oxygen. Maintain a positive pressure of inert gas throughout the reaction.

Step 2: Reagent Charging

  • To the reactor, charge 3-bromo-4-fluorobenzoic acid (1.0 eq), cyclopropylboronic acid (1.2 eq), and anhydrous potassium carbonate (3.0 eq).

  • In a separate, inerted vessel, prepare a solution of the palladium catalyst (e.g., Pd(OAc)₂, 0.01 eq) and the ligand (e.g., SPhos, 0.02 eq) in a portion of the anhydrous 1,4-dioxane.

  • Add the degassed solvent mixture of 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) to the reactor containing the solid reagents.

  • Begin stirring the mixture.

  • Transfer the catalyst solution to the reactor via a cannula or a pressure-equalizing dropping funnel.

Step 3: Reaction Execution

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC. The reaction is typically complete within 8-12 hours.

Step 4: Reaction Work-up

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with ethyl acetate.[13]

  • Transfer the filtrate to a separatory funnel or an extraction vessel.

  • Add water to dissolve the remaining inorganic salts.

  • The product, being a carboxylic acid, will be deprotonated under the basic reaction conditions and will reside in the aqueous layer as its carboxylate salt.[14]

  • Wash the aqueous layer with ethyl acetate to remove non-polar impurities.

Step 5: Product Isolation

  • Slowly acidify the aqueous layer with concentrated hydrochloric acid with cooling until the pH is approximately 2. The this compound will precipitate out of the solution as a solid.

  • Collect the solid product by filtration.

  • Wash the filter cake with cold deionized water to remove any remaining inorganic salts.

Step 6: Purification

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or a toluene/heptane mixture.

Step 7: Product Drying and Analysis

  • Dry the purified product under vacuum at 40-50 °C until a constant weight is achieved.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HPLC to confirm its identity and purity. The melting point should also be determined.

Analytical Characterization

Analysis MethodExpected Results
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm. Cyclopropyl protons in the range of 0.6-1.2 ppm. A broad singlet for the carboxylic acid proton above 12 ppm.
¹³C NMR Resonances for the aromatic carbons, the cyclopropyl carbons, and the carboxylic acid carbonyl carbon.
HPLC A single major peak corresponding to the product, with purity typically >98%.
Melting Point A sharp melting point consistent with the pure compound.

Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Reaction Inactive catalyst, insufficient base, or low reaction temperature.Ensure proper inerting to protect the catalyst. Use fresh, anhydrous base. Verify the reaction temperature.
Low Yield Inefficient work-up or purification.Optimize the pH for precipitation. Choose an appropriate recrystallization solvent system.
Product Contamination Residual starting materials or by-products.Ensure complete reaction before work-up. Optimize the purification method.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and scalable route for the synthesis of this compound. The protocol detailed in this application note is robust and can be adapted for large-scale production in an industrial setting. Careful control of reaction parameters, adherence to safety precautions, and appropriate analytical characterization are crucial for obtaining a high-quality product.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Cyclopropyl-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Cyclopropyl-4-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this valuable building block. Here, we move beyond simple protocols to address the nuanced challenges you may face in the lab, providing troubleshooting guides and in-depth FAQs to ensure your synthesis is efficient, scalable, and successful.

Introduction: The Importance of this compound

This compound is a key intermediate in the synthesis of numerous pharmaceutical agents and advanced materials. The unique combination of the strained cyclopropyl ring and the electron-withdrawing fluorine atom imparts specific steric and electronic properties to target molecules, making it a desirable scaffold in medicinal chemistry. However, the synthesis of this molecule is not without its challenges, primarily centered around the formation of the aryl-cyclopropyl bond and the handling of reactive intermediates.

This guide will focus on the most prevalent and scalable synthetic strategies, with a primary emphasis on the Suzuki-Miyaura coupling and the Grignard carboxylation routes.

Part 1: Troubleshooting Guide

This section is formatted to address specific issues you might encounter during your experiments.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for forming the C-C bond between an aryl halide and an organoboron compound. A typical route involves coupling 3-bromo-4-fluorobenzoic acid (or its ester) with a cyclopropylboron species.

Symptom: Reaction stalls or fails to proceed to completion.
Potential CauseRecommended Solution & Scientific Rationale
Inactive Palladium Catalyst Solution: 1. Ensure the palladium precatalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) is from a reliable source and has been stored properly. 2. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[1] Rationale: The active catalytic species is a Pd(0) complex. Oxygen can oxidize Pd(0) to Pd(II), effectively deactivating the catalyst and halting the catalytic cycle.[1]
Suboptimal Ligand Choice Solution: 1. For coupling with aryl halides, especially less reactive ones, use a bulky, electron-rich phosphine ligand like tricyclohexylphosphine (PCy₃) or an appropriate biarylphosphine (e.g., XPhos).[2][3] Rationale: Bulky, electron-donating ligands stabilize the monoligated Pd(0) species, which is often the most active in oxidative addition. They also accelerate the rate-limiting reductive elimination step.
Ineffective Base Solution: 1. Use a moderately strong inorganic base such as K₃PO₄ or K₂CO₃.[2][4] 2. Ensure the base is finely powdered and anhydrous for solid-phase bases. Rationale: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species ("ate" complex) that facilitates the transmetalation step with the palladium center.[5]
Protodeboronation of Cyclopropylboronic Acid Solution: 1. Use freshly acquired cyclopropylboronic acid. 2. Consider using a more stable derivative, such as potassium cyclopropyltrifluoroborate (cyclopropyl-BF₃K).[1][3] 3. Use anhydrous solvents and reagents to minimize sources of protons. Rationale: The C-B bond in cyclopropylboronic acid is susceptible to cleavage by proton sources (protodeboronation), especially under heating, which forms cyclopropane gas and boric acid, leading to significant yield loss.[1][3] Trifluoroborate salts are crystalline, air-stable solids that slowly release the boronic acid in situ, maintaining a low concentration and minimizing decomposition.[3]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal R-B(OR)₂ + Base ArPdR Ar-Pd(II)-R(L)₂ Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Ar-R

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Issue 2: Grignard Reaction Fails to Initiate or Gives Low Yield

An alternative route is the carboxylation of a Grignard reagent. This typically involves forming 3-bromo-4-fluorophenylmagnesium bromide and then reacting it with solid carbon dioxide (dry ice).

Symptom: No exotherm, no color change, magnesium remains shiny.
Potential CauseRecommended Solution & Scientific Rationale
Passivated Magnesium Surface Solution: 1. Use fresh, high-quality magnesium turnings. 2. Activate the magnesium by adding a small crystal of iodine (the brown color will disappear upon initiation) or a few drops of 1,2-dibromoethane.[6] 3. Mechanically crush the magnesium turnings in situ with a dry glass rod. Rationale: Magnesium is often coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the aryl halide. Activation methods either chemically clean this surface (iodine) or expose fresh metal.
Presence of Moisture Solution: 1. Flame-dry all glassware under vacuum and cool under a stream of inert gas. 2. Use anhydrous solvents, preferably distilled from an appropriate drying agent (e.g., THF from sodium/benzophenone).[6] Rationale: Grignard reagents are extremely strong bases and will be instantly quenched by any protic source, including trace amounts of water on glassware or in solvents, forming the undesired protonated byproduct (1-bromo-4-fluorobenzene).
Impure Aryl Halide Solution: 1. Ensure the starting aryl halide (e.g., 3-bromo-4-fluorotoluene, which would require a later oxidation step) is pure and dry. Purify by distillation or recrystallization if necessary. Rationale: Impurities in the starting material can inhibit the reaction or introduce unwanted side reactions.
Symptom: Low yield of the desired carboxylic acid despite Grignard formation.
Potential CauseRecommended Solution & Scientific Rationale
Inefficient Carboxylation Solution: 1. Use a large excess (at least 3-4 equivalents) of freshly crushed, high-quality dry ice. Do not use old, snowy dry ice, which may have adsorbed significant atmospheric water. 2. Add the Grignard solution slowly via cannula to a vigorously stirred slurry of dry ice in an anhydrous solvent (e.g., THF) at very low temperatures (<-60 °C).[6] Rationale: This maximizes the surface area for reaction and prevents localized warming, which can lead to side reactions like the Grignard reagent attacking the initially formed carboxylate salt.
Wurtz Coupling Side Reaction Solution: 1. Add the aryl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide. 2. Use a more dilute solution. Rationale: A high local concentration of the aryl halide can lead to a side reaction where the Grignard reagent attacks another molecule of the halide, forming a biphenyl byproduct (Wurtz coupling), which complicates purification.[7]

Visualization: Troubleshooting Flowchart for Synthesis

Troubleshooting start Start Synthesis check_yield Is Yield > 70%? start->check_yield check_purity Is Purity > 98%? check_yield->check_purity Yes low_yield Troubleshoot Low Yield - Check Reagent Quality - Verify Anhydrous Conditions - Optimize Catalyst/Ligand/Base check_yield->low_yield No success Synthesis Successful check_purity->success Yes low_purity Troubleshoot Purity - Identify Byproducts (NMR, MS) - Optimize Work-up - Refine Purification (Recrystallization, Chromatography) check_purity->low_purity No low_yield->start Re-attempt low_purity->start Re-attempt Workflow A 1. Reagent Preparation (Flask, Substrates, Base) B 2. Catalyst & Ligand Addition (Inert Atmosphere) A->B C 3. Add Degassed Solvents B->C D 4. Heat & Monitor Reaction (TLC, LC-MS) C->D E 5. Reaction Work-up (Quench, Extract) D->E F 6. Purification (Chromatography/Recrystallization) E->F G 7. Product Analysis (NMR, MS, Purity) F->G H End G->H

References

Technical Support Center: Purification of Crude 3-Cyclopropyl-4-fluorobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Cyclopropyl-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this compound. The following troubleshooting guides and FAQs are structured to address specific experimental issues with scientifically grounded explanations and actionable protocols.

I. Understanding the Recrystallization of this compound

Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. For this compound, an ideal recrystallization process involves dissolving the crude solid in a minimum amount of a suitable hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving impurities behind in the mother liquor. The structural features of this compound, such as its aromatic ring, carboxylic acid group, and cyclopropyl moiety, influence its solubility and crystalline nature. Carboxylic acids, in particular, often crystallize well, making this a promising purification method.[1][2]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the recrystallization of this compound, providing step-by-step solutions.

Question: My compound is not dissolving in the hot solvent, even after adding a significant amount. What should I do?

Answer: This issue typically points to an inappropriate solvent choice or an excessive amount of insoluble impurities.

  • Initial Steps:

    • Confirm Solvent Suitability: First, ensure you have selected an appropriate solvent. For aromatic carboxylic acids like this compound, solvents such as ethanol, ethyl acetate, or a mixed solvent system (e.g., ethanol/water) are often effective.[1][3] The ideal solvent should dissolve the compound when hot but have poor solubility at room temperature.[4]

    • Increase Solvent Volume Incrementally: Continue adding small portions of the hot solvent to the heated slurry of your crude product. Allow sufficient time between additions for the dissolution to occur.

  • Advanced Troubleshooting:

    • Perform a Hot Filtration: If a significant portion of the solid remains undissolved, it may consist of insoluble impurities. In this case, a hot gravity filtration is necessary.[5] This process involves filtering the hot solution to remove the insoluble matter, followed by recrystallization of the filtrate.

    • Re-evaluate Solvent Choice: If the compound itself has very low solubility in the chosen solvent even at its boiling point, you will need to select a different solvent. A systematic solvent screening with small amounts of your crude product is recommended.

Question: I've dissolved my compound, but upon cooling, an oil has formed instead of crystals. How can I fix this?

Answer: "Oiling out" is a common problem that occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or too rapid cooling.

  • Immediate Actions:

    • Re-heat the Solution: Gently warm the flask to redissolve the oil into the solvent.

    • Add More Solvent: Add a small amount of the "good" solvent (the one in which the compound is more soluble) to dilute the solution slightly.[6][7] This increases the saturation temperature and can prevent premature precipitation.

    • Slow Cooling: Allow the solution to cool very slowly. You can achieve this by leaving the flask on a hot plate with the heat turned off or by insulating the flask.[7]

  • Preventative Measures:

    • Induce Crystallization: If oiling persists, try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites for crystal growth.[5][7] Adding a "seed crystal" of pure this compound can also be effective.

    • Consider a Different Solvent System: A solvent in which the compound is less soluble may be required. Alternatively, a two-solvent system can be employed.

Question: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?

Answer: The failure of crystals to form usually indicates that the solution is not supersaturated, meaning too much solvent was initially added.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Vigorously scratch the inner wall of the flask with a glass rod.[5][7]

      • Seed Crystals: Introduce a tiny crystal of the pure compound to serve as a template for crystal growth.[7]

    • Reduce Solvent Volume: If induction methods fail, the most likely issue is an excess of solvent.[6][7] Gently heat the solution to boil off some of the solvent to increase the concentration of the solute. Once the volume is reduced, allow the solution to cool again slowly.

    • Recovery and Re-attempt: As a last resort, the solvent can be removed entirely using a rotary evaporator to recover the crude solid. The recrystallization can then be attempted again with a more appropriate solvent volume.[6][7]

Question: The recrystallization resulted in a very low yield. What are the possible reasons and how can I improve it?

Answer: A poor yield can be attributed to several factors, from using too much solvent to premature crystallization during hot filtration.

  • Potential Causes and Solutions:

    • Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining dissolved in the mother liquor even after cooling.[6] To check for this, you can try to evaporate a small amount of the mother liquor; a large residue indicates substantial product loss. To improve the yield, you can concentrate the mother liquor and cool it to obtain a second crop of crystals.

    • Premature Crystallization: If the solution cools too quickly during hot gravity filtration, the product can crystallize in the filter paper. To prevent this, ensure the funnel is pre-heated and the filtration is performed as quickly as possible.

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.[5]

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

Q2: How do I perform a two-solvent recrystallization for this compound?

A2: A two-solvent system is useful when no single solvent has the desired solubility profile. You will need a "soluble" solvent in which the compound is readily soluble and a "miscible" anti-solvent in which the compound is poorly soluble.

  • Dissolve the crude this compound in a minimal amount of the hot "soluble" solvent.

  • Slowly add the "anti-solvent" dropwise to the hot solution with swirling until a faint cloudiness (turbidity) persists.

  • Add a few drops of the hot "soluble" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to induce crystallization.[5]

Q3: What are the key safety precautions when handling this compound?

A3: While a specific Safety Data Sheet (SDS) for this compound was not found, related fluorobenzoic acids are known to cause skin and serious eye irritation.[9][10][11] Therefore, it is crucial to:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhaling any dust.[9]

  • Wash hands thoroughly after handling.[9]

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water.[9][10]

Q4: How can I tell if my recrystallized product is pure?

A4: The purity of your recrystallized this compound can be assessed by several methods:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range that corresponds to the literature value. Impurities typically depress and broaden the melting point range.[4]

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Techniques: Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the structure and identify the presence of any remaining impurities.

IV. Data and Protocols

Solvent Selection Table
SolventPropertiesSuitability for Aromatic Carboxylic Acids
Water High boiling point, non-flammable, inexpensive.Good for polar compounds; may require a co-solvent like ethanol for less polar compounds.[1][8]
Ethanol Good general solvent, dissolves many organics when hot.Often a good choice for single-solvent or two-solvent (with water) recrystallization.[1]
Ethyl Acetate Moderate boiling point, good solvating power.A common and effective solvent for a wide range of organic compounds.
Hexane/Acetone A non-polar/polar mixture.Useful for two-solvent recrystallizations where the compound is soluble in acetone but not hexane.[1]
Standard Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent based on preliminary tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent.

V. Visualizing the Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation A Crude Solid B Add Minimum Hot Solvent A->B C Completely Dissolved Solution B->C D Insoluble Impurities Present? C->D E Hot Gravity Filtration D->E Yes F Clear Hot Filtrate D->F No E->F G Slow Cooling F->G H Crystal Formation G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Pure Crystals J->K

Caption: Workflow for the recrystallization of this compound.

VI. References

  • Recrystallization - University of California, Los Angeles. --INVALID-LINK--

  • Troubleshooting - Chemistry LibreTexts. --INVALID-LINK--

  • SAFETY DATA SHEET - 3-Chlorobenzoic acid - Sigma-Aldrich. --INVALID-LINK--

  • Problems with Recrystallisations - University of York. --INVALID-LINK--

  • Tips & Tricks: Recrystallization - University of Rochester. --INVALID-LINK--

  • Recrystallization and Crystallization - University of California, Irvine. --INVALID-LINK--

  • SAFETY DATA SHEET - 4-Fluorobenzoic acid - Fisher Scientific. --INVALID-LINK--

  • SAFETY DATA SHEET - 4-Chlorobenzoic acid - Sigma-Aldrich. --INVALID-LINK--

  • SAFETY DATA SHEET - 3-Amino-4-fluorobenzoic acid - Fisher Scientific. --INVALID-LINK--

  • Safety Data Sheet - 4-Cyclopropyl-3-fluorobenzoic acid - Fluorochem. --INVALID-LINK--

  • Process for preparing fluorinated benzoic acids - Google Patents. --INVALID-LINK--

  • 4-Fluorobenzoic acid - Chem-Impex. --INVALID-LINK--

  • This compound - CymitQuimica. --INVALID-LINK--

  • 4-Fluorobenzoic acid - Wikipedia. --INVALID-LINK--

  • 4-Cyclopropyl-3-fluorobenzoic acid - Clearsynth. --INVALID-LINK--

  • Recrystallization Lab Procedure of Benzoic Acid - YouTube. --INVALID-LINK--

  • 4-Fluorobenzoic acid 98% - Sigma-Aldrich. --INVALID-LINK--

  • This compound CAS NO.1063733-86-7 - Amadis Chemical Co., Ltd. --INVALID-LINK--

  • 4-Fluorobenzoic acid, 98% - Thermo Scientific Alfa Aesar. --INVALID-LINK--

References

Technical Support Center: 3-Cyclopropyl-4-fluorobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Cyclopropyl-4-fluorobenzoic acid. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions that arise during the synthesis and purification of this important intermediate. My aim is to combine established chemical principles with practical, field-tested insights to help you navigate the common challenges and optimize your experimental outcomes.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted as a series of questions and answers to directly address common problems encountered during the synthesis of this compound.

Question 1: My final product has a low, broad melting point, and NMR analysis shows more than one cyclopropyl signal. What is the likely impurity?

Answer:

A low and broad melting point is a classic indicator of an impure sample.[1] The presence of multiple cyclopropyl signals in the 1H NMR spectrum strongly suggests the presence of a positional isomer, most commonly 2-Cyclopropyl-4-fluorobenzoic acid .

Root Cause Analysis:

The formation of this isomer typically occurs during the cyclopropanation step, especially if the reaction conditions are not strictly controlled. The directing effects of the fluorine and the carboxyl group (or its precursor) on the aromatic ring can lead to substitution at the ortho position, in addition to the desired meta position.

Recommended Actions:

  • Reaction Condition Optimization: Carefully control the temperature during the cyclopropanation reaction. Running the reaction at the lower end of the recommended temperature range can often improve regioselectivity.

  • Purification via Recrystallization: This is the most effective method for removing the 2-cyclopropyl isomer.

    • Solvent Selection: A mixed solvent system, such as ethyl acetate/heptane or ethanol/water, is often effective. The ideal solvent system should fully dissolve the crude product at an elevated temperature and allow the desired 3-cyclopropyl isomer to selectively crystallize upon cooling, while the isomeric impurity remains in the mother liquor.[2]

    • Seeding: If you have a small amount of pure this compound, using it as a seed crystal can promote the crystallization of the desired isomer.

Question 2: I am synthesizing this compound via a Grignard reaction with CO2, but my yields are consistently low. What are the potential reasons?

Answer:

Low yields in a Grignard carboxylation are a frequent issue. The high reactivity of Grignard reagents makes them susceptible to several side reactions.[3][4]

Root Cause Analysis & Troubleshooting Steps:

  • Moisture Contamination: Grignard reagents are extremely sensitive to protic sources, including trace amounts of water in your glassware or solvents. Water will quench the Grignard reagent, reducing the amount available to react with carbon dioxide.[5]

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.

  • Quality of Magnesium: The surface of the magnesium turnings can oxidize, which will inhibit the formation of the Grignard reagent.

    • Solution: Briefly crush the magnesium turnings in a mortar and pestle just before use to expose a fresh surface. Activating the magnesium with a small crystal of iodine can also be beneficial.

  • Inefficient CO2 Delivery: If the carbon dioxide is not efficiently bubbled through the reaction mixture, the Grignard reagent can react with itself or other species.

    • Solution: Use dry ice (solid CO2) as your carbon dioxide source.[6] Break the dry ice into small pieces and add it directly to the Grignard solution. This ensures a high concentration of CO2 in the reaction flask.

  • Presence of Incompatible Functional Groups: The starting material for the Grignard reagent (e.g., 3-bromo-4-fluorotoluene) must not contain acidic protons (like -OH, -NH, -SH) that would destroy the Grignard reagent.[7]

Question 3: My reaction involves the hydrolysis of 3-Cyclopropyl-4-fluorobenzonitrile. The reaction seems to stall, and I have a significant amount of the intermediate amide impurity. How can I drive the reaction to completion?

Answer:

Incomplete hydrolysis of a nitrile is a common problem, often resulting in the isolation of the corresponding amide as a significant impurity.[8][9]

Root Cause Analysis:

The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[9] If the reaction conditions are not sufficiently forcing, the reaction can stop at this stage.

Recommended Actions:

  • Increase Reaction Time and/or Temperature: Both acidic and basic hydrolysis often require prolonged heating under reflux to ensure complete conversion of the amide to the carboxylic acid.[10]

  • Use a Stronger Acid or Base:

    • Acidic Hydrolysis: Instead of dilute HCl, consider using a more concentrated solution or switching to sulfuric acid.[11]

    • Basic Hydrolysis: Using a higher concentration of NaOH or KOH can increase the rate of the second hydrolysis step.[11]

  • Post-Reaction Acidification (for basic hydrolysis): If you perform a basic hydrolysis, the product will be the carboxylate salt.[8] To obtain the free carboxylic acid, you must acidify the reaction mixture with a strong acid (e.g., HCl, H2SO4) after the hydrolysis is complete.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent synthetic strategies are:

  • Cyclopropanation of a fluorinated aromatic precursor: This often involves the reaction of a suitably substituted fluorobenzene derivative with a cyclopropanating agent.[12][13][14]

  • Carboxylation of a Grignard Reagent: This involves forming a Grignard reagent from a compound like 1-bromo-3-cyclopropyl-4-fluorobenzene and then reacting it with carbon dioxide.[3][6][7]

Q2: Which analytical techniques are best for identifying impurities in my final product?

A2: A combination of techniques is recommended for comprehensive impurity profiling:[15][16][17]

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool for quantifying the purity of your product and detecting the presence of impurities.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of unknown impurities.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about impurities, especially isomers.

  • Gas Chromatography (GC): Useful for detecting volatile impurities and residual solvents.[]

Q3: How can I remove residual starting materials, like 3-bromo-4-fluorobenzonitrile, from my final product?

A3:

  • Aqueous Workup: If your starting material has different solubility properties than your product, a liquid-liquid extraction can be effective. For example, after a basic hydrolysis of the nitrile, the desired benzoic acid will be in the aqueous layer as its salt, while the unreacted nitrile will remain in the organic layer.

  • Recrystallization: As with isomeric impurities, recrystallization is a powerful purification technique. Choose a solvent in which the benzoic acid has good solubility at high temperatures and poor solubility at low temperatures, while the nitrile starting material is more soluble at all temperatures.[1]

Q4: What are the key safety precautions when working with the reagents for this synthesis?

A4:

  • Grignard Reagents: These are highly flammable and react violently with water. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents.

  • Strong Acids and Bases: Reagents like concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Nitriles: Some nitriles can be toxic. Handle them in a well-ventilated fume hood.

Visualizing the Process: Purification Workflow

The following diagram illustrates a typical workflow for the purification of crude this compound.

PurificationWorkflow Start Crude this compound Dissolution Dissolve in Minimum Amount of Hot Recrystallization Solvent (e.g., Ethyl Acetate/Heptane) Start->Dissolution HotFiltration Hot Filtration (to remove insoluble impurities) Dissolution->HotFiltration Cooling Slow Cooling to Room Temperature, then Ice Bath HotFiltration->Cooling Crystallization Crystallization of Pure Product Cooling->Crystallization VacuumFiltration Vacuum Filtration Crystallization->VacuumFiltration Washing Wash Crystals with Cold Solvent VacuumFiltration->Washing MotherLiquor Mother Liquor (contains soluble impurities, e.g., isomers) VacuumFiltration->MotherLiquor Separate Drying Dry Under Vacuum Washing->Drying FinalProduct Pure this compound Drying->FinalProduct

Caption: A typical recrystallization workflow for purification.

Data Summary: Common Impurities and Analytical Signatures

Impurity NameCommon SourceKey Analytical Signature (1H NMR)
2-Cyclopropyl-4-fluorobenzoic acid Lack of regioselectivity in cyclopropanationDistinct cyclopropyl multiplet, different chemical shift from the 3-isomer
3-Cyclopropyl-4-fluorobenzamide Incomplete hydrolysis of the nitrilePresence of broad NH2 signals
Unreacted Starting Material (e.g., 3-bromo-4-fluorobenzonitrile)Incomplete reactionSignals corresponding to the starting material's aromatic protons
Biphenyl derivatives Side reaction during Grignard formationComplex aromatic signals

References

Technical Support Center: Synthesis of 3-Cyclopropyl-4-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-cyclopropyl-4-fluorobenzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. Our goal is to provide field-proven insights and robust troubleshooting strategies to help you overcome common challenges and significantly improve your reaction yields. We will focus on the most prevalent synthetic route: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Section I: Troubleshooting the Core Suzuki-Miyaura Coupling Reaction

The coupling of an aryl halide (e.g., 3-bromo-4-fluorobenzoic acid) with a cyclopropylboron species is the cornerstone of this synthesis. However, achieving high yields requires careful control over several variables. This section addresses the most common issues encountered during this critical step.

Q1: My Suzuki-Miyaura coupling reaction is suffering from low yield or has stalled. What are the primary factors to investigate?

Low conversion is a frequent issue that can often be traced back to a few key areas: the catalyst system, reaction conditions, or reagent quality.

A1: Systematic Troubleshooting for Low Conversion

The catalytic cycle for the Suzuki coupling involves oxidative addition, transmetalation, and reductive elimination.[1] A failure in any of these steps will compromise the yield. Below is a systematic approach to diagnosing the problem.

Troubleshooting Decision Tree

G start Low Yield / Stalled Reaction catalyst 1. Catalyst System Integrity start->catalyst reagents 2. Reagent Quality & Stoichiometry start->reagents conditions 3. Reaction Conditions start->conditions pd_black Palladium Black Observed? catalyst->pd_black ligand Ligand Degradation? catalyst->ligand boronic Boronic Acid Quality? reagents->boronic halide Aryl Halide Purity? reagents->halide base Base Strength/Solubility? reagents->base temp Temperature Too Low/High? conditions->temp solvent Solvent Choice/Purity? conditions->solvent atmosphere Inert Atmosphere? conditions->atmosphere pd_sol Action: Use more robust ligand (e.g., phosphine with bulky alkyl groups), degas solvent thoroughly, lower catalyst loading. pd_black->pd_sol Yes ligand_sol Action: Use fresh ligand, ensure inert atmosphere, check for peroxide impurities in solvent (e.g., THF). ligand->ligand_sol Yes boronic_sol Action: Check for protodeboronation (see Q3). Use fresh boronic acid or potassium cyclopropyltrifluoroborate. boronic->boronic_sol halide_sol Action: Recrystallize starting material. Check for inhibitors. halide->halide_sol base_sol Action: Use a stronger, non-nucleophilic base (e.g., K3PO4, Cs2CO3). Ensure adequate mixing. base->base_sol temp_sol Action: Screen temperatures. High temps can degrade catalyst; low temps can slow oxidative addition. temp->temp_sol solvent_sol Action: Ensure anhydrous solvent. Consider solvent systems like Toluene/H2O or Dioxane/H2O to aid base solubility. solvent->solvent_sol atmosphere_sol Action: Use robust degassing (e.g., freeze-pump-thaw cycles). O2 can oxidize Pd(0) and phosphine ligands. atmosphere->atmosphere_sol

Caption: Troubleshooting logic for low-yield Suzuki reactions.

Q2: I'm observing significant homocoupling of my starting materials. How can this be suppressed?

Homocoupling, leading to biphenyl derivatives from the aryl halide or dicyclopropyl from the boron reagent, directly consumes starting materials and complicates purification.

A2: Minimizing Homocoupling Side Reactions

Homocoupling is often a sign of an imbalance in the catalytic cycle. It can arise from several pathways, often promoted by oxygen or non-optimal reaction conditions.[2]

  • Mechanistic Cause: The aryl halide homocoupling typically occurs when an Ar-Pd(II)-X intermediate reacts with another molecule of itself instead of the organoboron reagent. The boronic acid homocoupling can occur through oxidative pathways.

  • Proven Solutions:

    • Strictly Anaerobic Conditions: Oxygen is a known promoter of homocoupling. Ensure your reaction setup is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed.

    • Optimize Catalyst-to-Ligand Ratio: An excess of phosphine ligand can sometimes suppress homocoupling by ensuring the palladium center remains in a coordinatively saturated state, which disfavors side reactions. A common starting point is a Pd:Ligand ratio of 1:2 to 1:4.

    • Control Reagent Addition: In some cases, slow addition of the aryl halide to the mixture of catalyst, ligand, base, and boronic acid can maintain a low concentration of the reactive Ar-Pd(II)-X species, thereby minimizing its ability to self-react.

    • Choice of Base: A very strong base can sometimes accelerate unwanted side reactions. While a base is necessary to activate the boronic acid for transmetalation, an overly aggressive one might not be optimal.[3] Tri-potassium phosphate (K₃PO₄) is often an excellent choice as it provides sufficient basicity with moderate solubility.[4]

Q3: My main byproduct is the dehalogenated starting material (4-fluorobenzoic acid). What causes this and how can I prevent it?

The formation of the dehalogenated arene is a result of protonolysis, often linked to the instability of the organoboron reagent.

A3: Preventing Protodeboronation and Subsequent Protonolysis

This is a classic problem, especially with smaller, more reactive organoboron species like cyclopropylboronic acid. The process occurs in two stages:

  • Protodeboronation: The C-B bond of the cyclopropylboronic acid is cleaved by a proton source (often water in the reaction mixture), yielding cyclopropane and boric acid.[2] This depletes your key coupling partner.

  • Protonolysis: The Ar-Pd(II)-X intermediate, unable to find a boron partner for transmetalation, can be intercepted by a proton source, leading to the dehalogenated arene (Ar-H) and regenerating a Pd(II) species.

Effective Prevention Strategies:

  • Use Potassium Cyclopropyltrifluoroborate: Potassium organotrifluoroborates (R-BF₃K) are significantly more stable towards protodeboronation than their corresponding boronic acids.[5][6] They are crystalline, air-stable solids that can be easily handled and stored. Their use is highly recommended for improving consistency and yield in these couplings.[7]

  • Control Water Content: While some Suzuki reactions benefit from aqueous co-solvents to dissolve the inorganic base, excessive water can exacerbate protodeboronation.[4] If using an aqueous system, a biphasic mixture (e.g., Toluene/H₂O) is often ideal. For fully anhydrous conditions, ensure both solvents and reagents are dry and use a soluble organic base if needed.

  • Choice of Base: Use of powdered, anhydrous potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be effective in activating the boronic acid while minimizing the introduction of water.[3]

Catalytic Cycle and Common Side Reactions

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Ar-Pd(II)(X)L2 Pd0->OxAdd Transmetal Ar-Pd(II)(R)L2 OxAdd->Transmetal Transmetalation Dehalogenation Ar-H (Dehalogenation) OxAdd->Dehalogenation H+ Homocoupling Ar-Ar (Homocoupling) OxAdd->Homocoupling + Ar-Pd(II)(X)L2 Transmetal->Pd0 Regenerates Catalyst Product Ar-R (Desired Product) Transmetal->Product Reductive Elimination ArX Ar-X (3-Bromo-4-fluorobenzoic acid) ArX->OxAdd Oxidative Addition R_B R-B(OH)2 / R-BF3K (Cyclopropylboron) R_B->Transmetal Protodeboronation R-H (Protodeboronation) R_B->Protodeboronation H+ Base Base (e.g., K3PO4) Base->Transmetal

Caption: Suzuki-Miyaura cycle with key side reactions.

Section II: Optimizing Synthesis and Quality of Key Reagents

The success of the Suzuki coupling is critically dependent on the quality of the starting materials. The cyclopropylboron reagent is particularly sensitive and warrants special attention.

Q4: I am preparing my own cyclopropylboronic acid from cyclopropylmagnesium bromide. The yield is poor. What are the critical parameters for the Grignard reaction?

The formation of cyclopropylmagnesium bromide is a well-established but sensitive procedure. Failure to initiate the reaction or low yields are common complaints.

A4: Best Practices for Cyclopropyl Grignard Reagent Formation

The primary challenge is initiating the reaction on the magnesium surface and preventing side reactions like Wurtz coupling.[8]

  • Magnesium Activation: This is the most critical step. The passivating oxide layer on the magnesium turnings must be disrupted.

    • Method 1 (Iodine): Add a small crystal of iodine to the dry flask containing magnesium.[9] Gently warm the flask under an inert atmosphere until purple iodine vapors are seen. The iodine etches the magnesium surface.

    • Method 2 (Mechanical): Vigorously stir the dry magnesium turnings under an inert atmosphere for several hours to physically break the oxide layer.

    • Method 3 (Chemical Activator): Add a few drops of 1,2-dibromoethane. Its reaction with magnesium is highly exothermic and generates ethene gas, exposing a fresh metal surface.[8]

  • Strictly Anhydrous Conditions: All glassware must be oven- or flame-dried, and solvents (typically THF or diethyl ether) must be anhydrous.[9] Any moisture will quench the Grignard reagent as it forms.

  • Initiation: Add a small portion of the cyclopropyl bromide to the activated magnesium.[8] Look for signs of reaction (gentle bubbling, slight exotherm, disappearance of iodine color). Do not add the bulk of the halide until the reaction has clearly initiated.

  • Slow Addition & Temperature Control: Once initiated, add the remaining cyclopropyl bromide dropwise at a rate that maintains a gentle reflux.[9][10] Adding it too quickly increases the local concentration of the halide, promoting the primary side reaction: Wurtz coupling (R-X + R-MgX → R-R + MgX₂).

ParameterRecommendationRationale
Solvent Anhydrous Tetrahydrofuran (THF)Good solvating power for the Grignard reagent. Must be free of peroxides and water.[10]
Activation Iodine crystal or 1,2-dibromoethaneEtches the MgO layer on magnesium turnings, exposing fresh metal surface for reaction.[8][9]
Temperature Maintain gentle reflux (approx. 40-60 °C)Balances reaction rate with minimizing side reactions. Too high can promote Wurtz coupling.[10]
Addition Rate Slow, dropwise addition of cyclopropyl bromideKeeps the instantaneous concentration of the alkyl halide low to suppress Wurtz coupling.[8]
Atmosphere Strict Nitrogen or ArgonPrevents quenching of the Grignard reagent by atmospheric O₂ or H₂O.[9]

Table 1: Recommended Conditions for Cyclopropylmagnesium Bromide Synthesis.

Section III: General FAQs for Process Optimization

Q5: Which palladium catalyst and ligand combination is best for this specific transformation? A5: For coupling with an electron-rich aryl system containing a fluoride, a catalyst system with high activity is needed. While classic Pd(PPh₃)₄ can work, modern systems using bulky, electron-rich phosphine ligands are generally superior. We recommend screening catalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as SPhos, XPhos, or Tricyclohexylphosphine (PCy₃).[4] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.

Q6: How critical is the choice of base? A6: The base is critical. It activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[3] The hierarchy of reactivity is generally Cs₂CO₃ > K₃PO₄ > K₂CO₃ > Na₂CO₃. For challenging couplings, a stronger base like K₃PO₄ is often required.[4][11] However, the base's solubility is also key; using a solvent system where the base has some solubility (like dioxane/water) is often beneficial.

Q7: Can I use an aryl fluoride (3-cyclopropyl-4-fluorobenzonitrile) directly instead of a bromide? A7: While technically possible, C-F bond activation is significantly more challenging than C-Br activation and requires specialized catalyst systems, often based on Nickel or highly active Palladium systems with specific ligands.[1][12][13] For laboratory and early process development, starting with the more reactive 3-bromo-4-fluorobenzoic acid is a more reliable and higher-yielding approach.

Section IV: Detailed Experimental Protocols

The following protocols are generalized starting points and should be optimized for your specific scale and equipment.

Protocol 1: Synthesis of Potassium Cyclopropyltrifluoroborate

(Adapted from methodologies for preparing organotrifluoroborates)[5]

  • Grignard Formation: Prepare a solution of cyclopropylmagnesium bromide (approx. 1.0 M in THF) as described in Section II, Q4. Titrate the solution (e.g., with I₂) to determine the exact concentration.

  • Reaction Setup: In a separate, dry, three-neck flask under Argon, add trimethyl borate (1.2 equivalents based on Grignard reagent) to anhydrous THF, and cool the solution to -78 °C (dry ice/acetone bath).

  • Addition: Slowly add the Grignard solution via cannula to the stirred trimethyl borate solution, maintaining the temperature at -78 °C.

  • Quench and Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Cool the mixture to 0 °C and add a saturated aqueous solution of KHF₂ (4.0 equivalents).

  • Isolation: Stir the resulting biphasic mixture vigorously for 1 hour at room temperature. A white precipitate will form. Isolate the solid by filtration, wash with cold water and then diethyl ether, and dry under vacuum. The resulting potassium cyclopropyltrifluoroborate is a stable solid.

Protocol 2: Suzuki-Miyaura Coupling

(Optimized conditions based on literature for aryl bromide coupling)[4][7]

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-4-fluorobenzoic acid (1.0 equiv.), potassium cyclopropyltrifluoroborate (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of Argon, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed solvent. A common system is a 10:1 mixture of Toluene and Water.

  • Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

References

Technical Support Center: Troubleshooting Failed Reactions Involving 3-Cyclopropyl-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Cyclopropyl-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common synthetic challenges encountered when working with this versatile building block. The unique combination of a strained cyclopropyl ring, an electron-withdrawing fluorine atom, and a carboxylic acid handle presents distinct reactivity patterns that can lead to unexpected outcomes. This resource provides in-depth, evidence-based solutions to overcome these hurdles.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the key reactivity features of this compound?

    • How stable is the cyclopropyl group under typical reaction conditions?

    • What are the common impurities in commercial this compound?

  • Troubleshooting Guide: Amide Bond Formation

    • Problem: Low or no conversion to the desired amide.

    • Problem: Formation of a significant N-acylurea byproduct.

    • Problem: Difficulty in purifying the final amide product.

  • Troubleshooting Guide: Esterification Reactions

    • Problem: Incomplete esterification and recovery of starting material.

    • Problem: Side reactions observed under acidic conditions.

  • Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling

    • Problem: Failure of the cross-coupling reaction to initiate.

    • Problem: Protodeboronation of the boronic acid/ester coupling partner.

  • Experimental Protocols

    • Protocol 1: Standard EDC/HOBt Amide Coupling

    • Protocol 2: Acid Chloride Formation and Subsequent Amidation

    • Protocol 3: Fischer-Speier Esterification

    • Protocol 4: Palladium-Catalyzed Suzuki-Miyaura Coupling

  • References

Frequently Asked Questions (FAQs)

What are the key reactivity features of this compound?

This compound possesses a unique electronic profile. The cyclopropyl group, due to its strained, bent bonds, can act as a weak electron-donating group through hyperconjugation, stabilizing adjacent positive charges.[1][2] In contrast, the fluorine atom at the 4-position is strongly electron-withdrawing via induction. The interplay of these opposing electronic effects influences the reactivity of the aromatic ring and the acidity of the carboxylic acid. The carboxylic acid moiety itself is a versatile handle for various transformations, most notably amide bond formation and esterification.[3]

How stable is the cyclopropyl group under typical reaction conditions?

The cyclopropyl group is generally stable under many synthetic conditions, including the mildly acidic or basic environments often used for amide coupling and esterification.[4] Its high C-H bond dissociation energy makes it less susceptible to oxidative metabolism compared to other alkyl groups.[4] However, it is important to be aware that under strongly acidic or certain catalytic conditions, the strained ring can be susceptible to opening.[5] Adjacent radicals or carbocations can also facilitate ring-opening reactions.[5]

What are the common impurities in commercial this compound?

The purity of the starting material is paramount for successful downstream reactions. Commercially available this compound typically has a purity of 97% or higher.[6] Potential impurities can arise from the synthetic route used for its preparation. These may include isomers, such as 4-cyclopropyl-3-fluorobenzoic acid, or precursors from the synthesis.[7][8] It is always recommended to verify the purity of the starting material by techniques such as NMR or LC-MS before commencing a reaction.

Troubleshooting Guide: Amide Bond Formation

Amide bond formation is one of the most common reactions performed with this compound. However, several issues can arise.

Problem: Low or no conversion to the desired amide.

Q: I am not observing any formation of my desired amide product when reacting this compound with my amine. What could be the issue?

A: This is a frequent challenge in amide coupling reactions and can stem from several factors.[9]

Causality and Solutions:

  • Inactive Coupling Reagent: Carbodiimides like EDC and uronium salts like HATU are moisture-sensitive and can degrade over time.[9]

    • Solution: Always use fresh, high-purity coupling reagents and store them under anhydrous conditions.[10]

  • Insufficient Carboxylic Acid Activation: The carboxylic acid may not be fully activated before the addition of the amine.

    • Solution: Pre-activate the this compound with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 5-15 minutes before adding the amine. This is particularly effective with HATU.[9]

  • Formation of a Non-Reactive Salt: The acidic carboxylic acid and the basic amine can form an ammonium carboxylate salt, which is unreactive under standard coupling conditions.[10]

    • Solution: Ensure the reaction is performed under anhydrous conditions. The use of a coupling agent is specifically designed to overcome this issue by activating the carboxylic acid.[10]

  • Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines can be poor nucleophiles.

    • Solution: Consider converting the carboxylic acid to the more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride before adding the amine.[11] This often provides higher yields with less reactive amines.

Problem: Formation of a significant N-acylurea byproduct.

Q: My reaction is producing a major byproduct that I have identified as an N-acylurea. How can I minimize this?

A: N-acylurea formation is a classic side reaction when using carbodiimide coupling agents like EDC or DCC.[10] It arises from the rearrangement of the O-acylisourea intermediate.

Causality and Solutions:

  • Rearrangement of the O-acylisourea intermediate: This intermediate is highly reactive and can rearrange to the more stable N-acylurea if it does not react with the amine in a timely manner.

    • Solution 1: Additive: The most common solution is to add 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction mixture. These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and reacts efficiently with the amine.[10]

    • Solution 2: Solvent Choice: Using a less polar solvent, such as dichloromethane (DCM), if the starting materials are soluble, can sometimes reduce the rate of N-acylurea formation.[10]

Problem: Difficulty in purifying the final amide product.

Q: I have successfully formed my amide, but I am struggling to purify it from the reaction mixture.

A: Purification challenges often arise from the byproducts of the coupling reaction.

Causality and Solutions:

  • Urea Byproducts: The urea byproducts from carbodiimide reagents (e.g., DCU from DCC) can be difficult to remove.

    • Solution: If using DCC, the resulting dicyclohexylurea is largely insoluble in many organic solvents and can often be removed by filtration.[12] If using EDC, the corresponding urea is water-soluble and can be removed with an aqueous workup.[12]

  • Emulsion Formation during Workup: The presence of various salts and polar compounds can lead to the formation of emulsions during aqueous extraction.

    • Solution: Adding brine (saturated NaCl solution) during the aqueous wash can help to break up emulsions.[10]

  • Product is an Oil: If the final amide is an oil, purification by column chromatography can be challenging.

    • Solution: Consider alternative purification techniques such as recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or trituration.[10]

Amide Coupling Troubleshooting Workflow

G start Amide Synthesis Failure low_conversion Low/No Conversion start->low_conversion byproduct N-acylurea Byproduct start->byproduct purification_issue Purification Difficulty start->purification_issue check_reagents Check Reagent Activity (EDC, HATU, etc.) preactivate Pre-activate Acid (5-15 min with coupling agent) check_reagents->preactivate Reagents OK acid_chloride Convert to Acid Chloride (Oxalyl Chloride or SOCl2) preactivate->acid_chloride Still Low Conversion success Successful Amide Synthesis acid_chloride->success low_conversion->check_reagents Inactive Reagents? add_hobt Add HOBt/HOAt byproduct->add_hobt Yes change_solvent Use Less Polar Solvent (DCM) add_hobt->change_solvent Still an Issue add_hobt->success change_solvent->success workup_technique Modify Workup (Brine wash, filtration) purification_issue->workup_technique Emulsions/Byproducts alt_purification Alternative Purification (Recrystallization, Trituration) workup_technique->alt_purification Product is an Oil workup_technique->success alt_purification->success

Caption: Troubleshooting decision tree for amide synthesis.

Troubleshooting Guide: Esterification Reactions

Esterification of this compound is another common transformation, typically achieved through Fischer-Speier esterification or by reaction with an alkyl halide in the presence of a base.

Problem: Incomplete esterification and recovery of starting material.

Q: My Fischer esterification is not going to completion, and I am recovering a significant amount of the starting carboxylic acid. What can I do?

A: Fischer esterification is a reversible reaction, and the equilibrium can often lie unfavorably.[13][14]

Causality and Solutions:

  • Equilibrium: The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process.[13]

    • Solution 1: Use Excess Alcohol: A simple and effective way to drive the equilibrium towards the product is to use a large excess of the alcohol, which can often also serve as the solvent.[13]

    • Solution 2: Water Removal: Removing the water as it is formed will also shift the equilibrium to the product side. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.[13]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.

    • Solution: Ensure a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used.[14]

Problem: Side reactions observed under acidic conditions.

Q: I am observing decomposition or side products when attempting esterification under strongly acidic conditions. Are there milder alternatives?

A: While the cyclopropyl group is relatively robust, highly acidic conditions and elevated temperatures can potentially lead to side reactions.

Causality and Solutions:

  • Acid Sensitivity: The combination of the cyclopropyl group and the electron-withdrawing fluorine may increase the propensity for side reactions under harsh acidic conditions.

    • Solution 1: Milder Catalysts: Consider using milder catalysts for esterification, such as N-bromosuccinimide (NBS), which has been shown to be effective for the esterification of fluorinated benzoic acids.[15]

    • Solution 2: Alternative Esterification Methods: If acidic conditions are problematic, consider alternative methods such as reacting the sodium or potassium salt of the carboxylic acid with an alkyl halide in a polar aprotic solvent like DMF.

Esterification Troubleshooting Logic

G start Esterification Failure incomplete_rxn Incomplete Reaction start->incomplete_rxn side_reactions Side Reactions/Decomposition start->side_reactions excess_alcohol Use Large Excess of Alcohol incomplete_rxn->excess_alcohol Equilibrium Issue? milder_catalyst Use Milder Catalyst (e.g., NBS) side_reactions->milder_catalyst Acid Sensitivity? remove_water Remove Water (Dean-Stark/Drying Agent) excess_alcohol->remove_water Still Incomplete success Successful Esterification excess_alcohol->success remove_water->success alkyl_halide_route Use Alkyl Halide Route with Carboxylate Salt milder_catalyst->alkyl_halide_route Still an Issue milder_catalyst->success alkyl_halide_route->success

Caption: Troubleshooting logic for esterification reactions.

Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling

Derivatives of this compound, such as its esters or amides, can be used in Suzuki-Miyaura cross-coupling reactions, typically by converting the aromatic ring to a halide or triflate. Alternatively, the carboxylic acid itself can be coupled if a suitable boronic acid derivative of the molecule is prepared.[3][16]

Problem: Failure of the cross-coupling reaction to initiate.

Q: I am attempting a Suzuki coupling with a derivative of this compound, but the reaction is not proceeding. What are the common points of failure?

A: The success of a Suzuki-Miyaura coupling is highly dependent on the catalyst, base, and solvent system.[17]

Causality and Solutions:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities.

    • Solution: Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are anhydrous and degassed.

  • Incorrect Ligand Choice: The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle.

    • Solution: For challenging couplings, especially with aryl chlorides, consider using more electron-rich and bulky phosphine ligands such as SPhos, XPhos, or tricyclohexylphosphine.

  • Inappropriate Base: The base plays a critical role in the transmetalation step.[17]

    • Solution: The choice of base is substrate-dependent. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For sensitive substrates, a weaker base like KF might be beneficial.[17]

Problem: Protodeboronation of the boronic acid/ester coupling partner.

Q: I am observing significant amounts of the protodeboronated side product in my Suzuki reaction. How can I prevent this?

A: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction, particularly with electron-rich or sterically hindered boronic acids.

Causality and Solutions:

  • Presence of Protic Solvents/Impurities: Water or other protic impurities can lead to protodeboronation.

    • Solution: Use anhydrous solvents and reagents.

  • Instability of the Boronic Acid: Some boronic acids are inherently prone to protodeboronation.

    • Solution: Consider using potassium trifluoroborate salts instead of boronic acids. These are often more stable and can be used in Suzuki-Miyaura couplings.[18] They are also less prone to protodeboronation.

Experimental Protocols

Protocol 1: Standard EDC/HOBt Amide Coupling
  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM (0.5 M), add HOBt (1.2 eq) and the desired amine (1.1 eq).

  • Add a non-nucleophilic base such as DIPEA or triethylamine (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 eq) portion-wise to the cooled solution.[10]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Acid Chloride Formation and Subsequent Amidation
  • Suspend this compound (1.0 eq) in anhydrous DCM (0.5 M) containing a catalytic amount of DMF.

  • Add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.

  • Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base like triethylamine (2.0 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Work up as described in Protocol 1.

Protocol 3: Fischer-Speier Esterification
  • Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Heat the mixture to reflux for 4-24 hours, monitoring by TLC or LC-MS.[14]

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by column chromatography.

Protocol 4: Palladium-Catalyzed Suzuki-Miyaura Coupling (Hypothetical Example)

This protocol assumes a bromo-derivative of this compound ester is used.

  • To a reaction vessel, add the bromo-derivative of this compound ester (1.0 eq), the desired boronic acid or trifluoroborate salt (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the product by column chromatography.

References

stability issues of 3-Cyclopropyl-4-fluorobenzoic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Cyclopropyl-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot stability issues that may arise during its use in complex synthetic routes. My aim is to combine established chemical principles with practical, field-proven insights to help you navigate your experimental challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the general stability and handling of this compound.

Q1: What are the key structural features of this compound that influence its reactivity?

A1: The reactivity of this compound is primarily governed by three key features: the cyclopropyl ring, the fluorine substituent, and the carboxylic acid group.

  • Cyclopropyl Ring: This is a highly strained, three-membered ring that possesses significant "p-character" in its C-C bonds. This allows it to act as a π-electron donor through conjugation with the aromatic ring.[1][2] This electron-donating nature can influence the regioselectivity of electrophilic aromatic substitution reactions. However, the ring strain also makes it susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids or electrophiles.[3][4]

  • Fluorine Atom: As a halogen, fluorine is an ortho-, para- directing group for electrophilic aromatic substitution. However, it is also a deactivating group due to its high electronegativity.[5]

  • Carboxylic Acid Group: This is a meta-directing and deactivating group for electrophilic aromatic substitution. It is also the primary site for reactions such as amide bond formation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from strong oxidizing agents and sources of ignition.

Q3: What are the known incompatibilities of this compound?

A3: Based on its structural motifs, this compound is expected to be incompatible with strong oxidizing agents, strong bases, and certain strong acids that can promote the opening of the cyclopropyl ring. Specific incompatibilities are detailed in the Troubleshooting Guide below.

II. Troubleshooting Guide: Stability Under Reaction Conditions

This guide provides specific troubleshooting advice for common synthetic transformations involving this compound.

Amide Coupling Reactions

Issue: Low yields, formation of side products, or decomposition of starting material during amide bond formation.

Potential Causes & Solutions:

  • Cause 1: Inappropriate Coupling Reagent. Standard peptide coupling reagents like DCC, EDC, HATU, and BOP are generally compatible. However, the choice of reagent and additives is crucial.

    • Troubleshooting: If you observe the formation of an N-acylurea byproduct with carbodiimide reagents (DCC, EDC), consider adding HOBt or HOAt to the reaction mixture.[6] These additives form a more stable active ester, which is less prone to rearrangement.[6] For sterically hindered amines, phosphonium-based reagents like BOP or PyBOP might offer better results.

  • Cause 2: Harsh Reaction Conditions. High temperatures or prolonged reaction times can lead to side reactions or degradation.

    • Troubleshooting: Most amide couplings with this substrate should proceed efficiently at room temperature. If the reaction is sluggish, consider gentle heating (40-50 °C) and monitor the reaction progress closely by TLC or LC-MS to avoid prolonged exposure to heat.

  • Cause 3: Acid Chloride Formation Issues. When converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride prior to reaction with an amine, side reactions can occur.

    • Troubleshooting: Use freshly distilled thionyl chloride or oxalyl chloride. The reaction should be performed in an inert solvent (e.g., DCM, toluene) and under anhydrous conditions. After the formation of the acid chloride, remove the excess reagent under vacuum before adding the amine.[7][8]

Experimental Protocol: Standard Amide Coupling with HATU

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA or 2,4,6-collidine (2.5 eq).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Issue: Low yields, formation of multiple isomers, or evidence of cyclopropyl ring opening.

Potential Causes & Solutions:

  • Cause 1: Ring Deactivation. Both the fluorine and carboxylic acid groups are deactivating, making electrophilic substitution challenging.[5]

    • Troubleshooting: Use stronger activating conditions, such as fuming nitric acid or oleum for nitration. However, be aware that this increases the risk of side reactions. A careful optimization of reaction temperature and time is crucial.

  • Cause 2: Competing Directing Effects. The fluorine is an ortho-, para-director, while the carboxylic acid is a meta-director. This can lead to a mixture of products. The cyclopropyl group, being an ortho-, para-director, will also influence the regioselectivity.

    • Troubleshooting: The regiochemical outcome will be a balance of electronic and steric effects. For nitration, the nitro group is most likely to be introduced at the 2-position (ortho to the cyclopropyl and fluorine, and meta to the carboxylic acid). Careful purification by chromatography or recrystallization will be necessary to isolate the desired isomer.

  • Cause 3: Cyclopropyl Ring Opening. Strong acidic conditions, especially at elevated temperatures, can lead to the opening of the cyclopropyl ring.

    • Troubleshooting: Maintain low reaction temperatures. Add the electrophilic reagent slowly to control the exotherm. If ring opening is a persistent issue, consider alternative strategies, such as performing the substitution on a precursor molecule before introducing the cyclopropyl group.

Diagram: Decision Workflow for Troubleshooting Nitration

G start Nitration of this compound issue Problem Observed start->issue low_yield Low Yield / Incomplete Reaction issue->low_yield Is the reaction sluggish? isomers Mixture of Isomers issue->isomers Are multiple products formed? ring_opening Ring Opening Detected issue->ring_opening Is there evidence of degradation? solution_low_yield Increase temperature cautiously Use stronger nitrating agent (e.g., fuming HNO₃) Increase reaction time low_yield->solution_low_yield solution_isomers Optimize reaction temperature for selectivity Utilize careful chromatographic separation or recrystallization isomers->solution_isomers solution_ring_opening Maintain low reaction temperature Slow, controlled addition of nitrating agent Consider alternative synthetic route ring_opening->solution_ring_opening

Caption: Troubleshooting decision tree for nitration reactions.

Reactions Involving Strong Acids or Bases

Issue: Decomposition of the starting material.

Potential Causes & Solutions:

  • Cause 1: Cyclopropyl Ring Opening under Acidic Conditions. Strong, non-nucleophilic acids like trifluoroacetic acid (TFA) at elevated temperatures, or Lewis acids, can catalyze the opening of the cyclopropyl ring.[9][10]

    • Troubleshooting: Avoid prolonged exposure to strong acids. If an acidic workup is necessary, perform it at low temperatures and for a short duration. For reactions requiring acidic catalysis, use the mildest possible conditions.

  • Cause 2: Instability in Strong Base. While the fluorobenzoic acid moiety is generally stable to base, very strong bases at high temperatures could potentially lead to unforeseen side reactions. However, this is less likely to be a major issue compared to acidic conditions.

    • Troubleshooting: For reactions requiring a base, use milder inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases like triethylamine or DIPEA, unless a stronger base is mechanistically required.

Catalytic Hydrogenation

Issue: Reduction of the cyclopropyl ring.

Potential Causes & Solutions:

  • Cause 1: Hydrogenolysis of the Cyclopropyl Ring. While the aromatic ring is the primary site for hydrogenation, aggressive conditions (high pressure, high temperature, and certain catalysts like Rh/C) can lead to the hydrogenolysis of the strained cyclopropyl ring.

    • Troubleshooting: Use milder catalysts such as Pd/C.[11] Conduct the hydrogenation at lower pressures and temperatures. Monitor the reaction carefully to stop it once the desired transformation is complete. If both the aromatic ring and the carboxylic acid need to be reduced, be aware that the cyclopropyl ring is at risk.

Table: Summary of Stability and Recommended Conditions

Reaction TypePotential Stability IssueRecommended Conditions / Precautions
Amide Coupling Side reactions with coupling agentsUse additives like HOBt; maintain anhydrous conditions; room temperature.
Nitration Ring deactivation, isomer formation, ring openingLow temperature, controlled addition of nitrating agent, careful purification.
Strong Acid Cyclopropyl ring openingAvoid high temperatures and prolonged exposure; use mildest possible acid.
Strong Base Generally stableUse standard inorganic or organic bases; avoid excessive heat.
Catalytic Hydrogenation Hydrogenolysis of cyclopropyl ringUse Pd/C catalyst; lower pressure and temperature; careful monitoring.
Suzuki/Sonogashira Coupling Generally stableStandard Pd-catalyzed conditions are well-tolerated.[1][2][3][12][13]

III. Concluding Remarks

This compound is a valuable building block, but its successful application requires a nuanced understanding of the interplay between its functional groups. The primary stability concern revolves around the strained cyclopropyl ring, which is sensitive to strongly acidic and certain electrophilic conditions. By carefully selecting reagents and controlling reaction parameters, particularly temperature, the stability issues can be effectively managed. This guide is intended to be a living document, and we welcome feedback and new insights from the research community.

IV. References

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485. --INVALID-LINK--

  • Feuerstein, M., et al. (2006). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Synthetic Communications, 36(1), 1-11. --INVALID-LINK--

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Chemistry Portal. --INVALID-LINK--

  • Chen, J., et al. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research, 53(5), 1085-1100. --INVALID-LINK--

  • Liu, Y., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 256–278. --INVALID-LINK--

  • Organic Syntheses Procedure. (n.d.). N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. --INVALID-LINK--

  • Sarkar, A., et al. (2011). 1-Alkyl-3-methylimidazolium Cation Based Ionic Liquids Efficiently Catalyze N-tert-Butyloxycarbonylation of Amines with Excellent Chemoselectivity. The Journal of Organic Chemistry, 76(17), 7132–7140. --INVALID-LINK--

  • Benchchem. (n.d.). Troubleshooting common problems in 3-fluorobenzoic acid, morpholide synthesis. --INVALID-LINK--

  • Curran, D. P., et al. (2006). Fluorous Boc ((F)Boc) carbamates: new amine protecting groups for use in fluorous synthesis. The Journal of Organic Chemistry, 71(12), 4621-4631. --INVALID-LINK--

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. --INVALID-LINK--

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. --INVALID-LINK--

  • Wikipedia. (n.d.). Sonogashira coupling. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. --INVALID-LINK--

  • Morrison, K. M., et al. (2025). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. Organic Letters, 27(10), 2456-2460. --INVALID-LINK--

  • Eller, G. A., et al. (2014). An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4′-bipyrazolones. Beilstein Journal of Organic Chemistry, 10, 1294–1299. --INVALID-LINK--

  • Morrison, K. M., et al. (2025). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. PubMed. --INVALID-LINK--

  • Pree, L., et al. (2023). Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade Using Thioureas as a N,N-bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams. Chemistry – A European Journal, 29(51), e202301389. --INVALID-LINK--

  • PubChem. (n.d.). 4-Cyclopropyl-2-fluorobenzoic acid. --INVALID-LINK--

  • Reddit. (2022). amide coupling help. --INVALID-LINK--

  • Wang, T., et al. (2012). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. International Journal of Molecular Sciences, 13(7), 8921–8930. --INVALID-LINK--

  • ResearchGate. (n.d.). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI. --INVALID-LINK--

  • CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. --INVALID-LINK--

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. --INVALID-LINK--

  • Chemistry Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. --INVALID-LINK--

  • ResearchGate. (2022). Kinetic Study for Chemoselective Hydrogenation of Benzoic Acid to Benzyl Alcohol in a Batch Slurry Reactor using Ru-Sn/Al2O3 Catalyst. --INVALID-LINK--

  • U.S. National Library of Medicine. (n.d.). In-Flow Generation of Thionyl Fluoride (SOF2) Enables the Rapid and Efficient Synthesis of Acyl Fluorides from Carboxylic Acids. --INVALID-LINK--

  • ePrints Soton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. --INVALID-LINK--

  • Pearson. (n.d.). Use the four compounds shown below to answer the following questions. --INVALID-LINK--

  • Benchchem. (n.d.). The Cyclopropyl Group in Aromatic Systems: An In-depth Technical Guide. --INVALID-LINK--

  • Chemistry Stack Exchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity? --INVALID-LINK--

  • Benchchem. (n.d.). Troubleshooting guide for the nitration of fluorinated benzoic acids. --INVALID-LINK--

References

selecting the best solvent for 3-Cyclopropyl-4-fluorobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides targeted guidance for leveraging 3-Cyclopropyl-4-fluorobenzoic acid in various synthetic applications. As a Senior Application Scientist, my aim is to move beyond mere protocols, offering a deeper understanding of the chemical principles that govern solvent selection, thereby empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions: Foundational Principles

This section addresses the most common initial queries regarding the handling and general reactivity of this compound.

Q1: What are the best general-purpose solvents for dissolving this compound?

Answer: The solubility of this compound is dictated by its molecular structure: a polar carboxylic acid group, a largely non-polar aromatic ring, and a non-polar cyclopropyl moiety. This amphiphilic nature allows for solubility in a range of solvents.

For initial trials, polar aprotic solvents are an excellent starting point. Solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), and Ethyl Acetate (EtOAc) are generally effective. For reactions requiring higher temperatures or enhanced solubilizing power for polar reagents, N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are suitable, though their high boiling points can complicate product isolation.

The presence of the carboxylic acid group also allows for solubility in dilute aqueous bases (e.g., 5% NaHCO₃ or Na₂CO₃ solution) through the formation of the corresponding carboxylate salt. This property is particularly useful for extractive workups to separate the acid from non-acidic impurities.[1]

Q2: How does solvent polarity impact reaction outcomes with this acid?

Answer: Solvent polarity is a critical parameter that can dramatically influence reaction rates and even change the course of a reaction. The effect is rooted in the differential stabilization of reactants, intermediates, transition states, and products.[2]

  • Reactions forming polar intermediates: For reactions that proceed through a charged or highly polar transition state (like SNAr reactions), polar solvents are beneficial. They stabilize the charged intermediate, lowering the activation energy and accelerating the reaction.[2]

  • Reactions involving neutral species: For reactions where there is little change in charge between the reactants and the transition state, solvent polarity will have a minimal effect on the reaction rate.[2]

  • Association of Carboxylic Acids: In non-polar solvents, carboxylic acids like this one can form hydrogen-bonded dimers. In contrast, polar solvents can interact with the acid monomers, disrupting this dimerization.[3] This can be a crucial factor in reactions where the monomeric form is the reactive species.

The following diagram illustrates a general decision-making process for solvent selection.

G cluster_input Initial Considerations cluster_path Solvent Selection Pathway cluster_output Optimization & Troubleshooting Start Identify Reaction Type Amide Amide Coupling Start->Amide Amide Ester Esterification Start->Ester Ester CrossCoupling Cross-Coupling (e.g., Suzuki) Start->CrossCoupling Coupling SNAr SNAr Start->SNAr SNAr Solubility Are all reactants soluble? Optimize Proceed & Optimize Solubility->Optimize Yes Reevaluate Re-evaluate Solvent System (Consider mixtures, additives) Solubility->Reevaluate No PolarAprotic Use Polar Aprotic: DMF, MeCN, DCM Amide->PolarAprotic ExcessAlcohol Use Excess Alcohol as Solvent Ester->ExcessAlcohol AqueousMixture Use Toluene/Water or Dioxane/Water CrossCoupling->AqueousMixture HighPolarity Use High Polarity Aprotic: DMSO, DMF, NMP SNAr->HighPolarity PolarAprotic->Solubility ExcessAlcohol->Solubility AqueousMixture->Solubility HighPolarity->Solubility Reevaluate->Start

Caption: Workflow for initial solvent selection based on reaction type.

Troubleshooting Guide: Specific Reaction Classes

This section provides detailed advice for common synthetic transformations performed with this compound.

Q3: I am running an EDC/HOBt amide coupling and observing low yield and the formation of an N-acylurea byproduct. How can I optimize this with solvent selection?

Answer: This is a classic issue in carbodiimide-mediated amide couplings. The formation of the N-acylurea byproduct occurs when the highly reactive O-acylisourea intermediate rearranges before it can be intercepted by the amine nucleophile. Your choice of solvent is critical to minimizing this side reaction.[4]

Recommendation:

  • Solvent Choice: Dichloromethane (DCM) is often the preferred solvent for these couplings. Its lower dielectric constant disfavors the rearrangement of the O-acylisourea intermediate.[4] While DMF can be used and is excellent for solubility, its polar nature can sometimes facilitate this unwanted side reaction. If solubility is an issue in DCM, consider 2-Methyltetrahydrofuran (2-MeTHF) as a greener, effective alternative.[5]

  • The Role of Additives: The addition of 1-Hydroxybenzotriazole (HOBt) or OxymaPure is crucial. These additives react with the O-acylisourea to form a more stable active ester intermediate, which is less prone to rearrangement and readily reacts with the amine.[4]

  • Anhydrous Conditions: EDC is moisture-sensitive. Ensure your solvent and reagents are anhydrous, as water can hydrolyze both the EDC and the active intermediate.

Comparative Solvent Data for Amide Couplings

Solvent Polarity Index Boiling Point (°C) Key Advantages Potential Issues
Dichloromethane (DCM) 3.1 40 Minimizes N-acylurea formation; easy removal. Environmental concerns; limited solubility for some salts.
N,N-Dimethylformamide (DMF) 6.4 153 Excellent solvating power for all components. High boiling point; can promote side reactions.[6]
Acetonitrile (MeCN) 5.8 82 Good balance of polarity and volatility. Can be challenging to render completely anhydrous.

| 2-MeTHF | 4.0 | 80 | Greener alternative to DCM/THF; good performance.[5] | Potential for peroxide formation. |

Q4: What is the best approach for the esterification of this compound?

Answer: The optimal method and solvent depend on the alcohol being used.

  • For Simple Alcohols (MeOH, EtOH): Fischer Esterification. The most straightforward method is the Fischer esterification, which involves heating the carboxylic acid in a large excess of the alcohol with a catalytic amount of a strong acid (e.g., H₂SO₄ or TsOH).[7][8] In this case, the alcohol itself serves as the solvent . Using a large excess of the alcohol pushes the equilibrium towards the product ester.[8]

  • For Complex/Expensive Alcohols: Steglich Esterification or Dean-Stark Conditions. When using a valuable alcohol where a large excess is not feasible, two main strategies apply:

    • Steglich Esterification: This method uses a coupling agent like DCC or EDC with a catalyst such as DMAP in an inert aprotic solvent like DCM or THF .[9]

    • Dean-Stark Azeotropic Removal of Water: For a Fischer-type reaction, you can use a stoichiometric amount of the alcohol in a solvent that forms an azeotrope with water, such as toluene . The reaction is heated to reflux with a Dean-Stark apparatus, which physically removes the water byproduct, driving the reaction to completion.[8]

Q5: My goal is to perform a nucleophilic aromatic substitution (SNAr) on the fluorine atom. What solvent system is required?

Answer: The fluorine atom on this molecule is activated towards nucleophilic aromatic substitution by the electron-withdrawing carboxylic acid group, particularly when it is deprotonated. The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex.[10] The stability of this intermediate is paramount for reaction success.

Recommendation: High-polarity, aprotic solvents are essential. DMSO , DMF , and NMP are the solvents of choice.[11] These solvents excel at solvating cations (like the counter-ion of your base) while leaving the nucleophile relatively "bare" and highly reactive. Critically, they also stabilize the anionic Meisenheimer complex, lowering the activation energy of the first, rate-determining step of the reaction.[12] The choice among them often comes down to the required reaction temperature.

G Influence of Solvent on SNAr Reaction Energy Profile Reactants Reactants (Ar-F + Nu⁻) TS1_nonpolar Transition State 1 (Non-Polar Solvent) Intermediate_polar Meisenheimer Complex (Stabilized) Reactants->Intermediate_polar ΔG‡ (lowered) Polar Solvent Intermediate_nonpolar Meisenheimer Complex (Destabilized) Reactants->Intermediate_nonpolar ΔG‡ (high) Non-Polar Solvent Products Products (Ar-Nu + F⁻) TS1_polar Transition State 1 (Polar Solvent) Intermediate_polar->Products Intermediate_nonpolar->Products

Caption: Polar aprotic solvents stabilize the Meisenheimer intermediate in SNAr.

Experimental Protocol Example

Protocol: EDC/HOBt Coupling of this compound with Morpholine

This protocol is a representative example of an amide bond formation reaction.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq)[4]

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)[4]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and HOBt (1.2 eq).

  • Add anhydrous DCM to dissolve the solids (concentration typically 0.1-0.5 M).

  • Add DIPEA (2.5 eq) and stir the mixture at room temperature for 10 minutes.

  • Add morpholine (1.1 eq) to the reaction mixture.

  • In a separate flask, dissolve EDC·HCl (1.5 eq) in a minimal amount of anhydrous DCM.

  • Add the EDC solution dropwise to the main reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with additional DCM or ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

References

Technical Support Center: Navigating Scale-Up Challenges for 3-Cyclopropyl-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 3-Cyclopropyl-4-fluorobenzoic acid. This molecule is a critical building block in medicinal chemistry, and its successful production at scale is often a pivotal step in the drug development pipeline. This guide is designed for researchers, process chemists, and drug development professionals to troubleshoot common issues encountered during the transition from lab-scale synthesis to pilot plant and manufacturing scales. We will delve into the causality behind experimental choices, offering field-proven insights to ensure your process is robust, reproducible, and safe.

Part 1: Troubleshooting Guide

This section addresses specific, high-frequency problems in a question-and-answer format. Our focus is on identifying root causes and providing actionable, scientifically-grounded solutions.

Question 1: My Suzuki-Miyaura coupling reaction for preparing the target molecule shows low conversion and significant byproduct formation at scale. What are the likely causes and how can I troubleshoot this?

Answer: This is a common and multifaceted challenge. Low conversion in a palladium-catalyzed Suzuki-Miyaura coupling during scale-up typically points to issues with catalyst activity, reaction kinetics, or mass transfer limitations. The primary byproducts are often from homocoupling of the boronic acid reagent or protodeboronation.[1]

Causality and Troubleshooting Steps:

  • Catalyst Deactivation: At scale, localized overheating or prolonged reaction times can lead to the formation of inactive palladium black. The choice of ligand is critical to stabilize the active Pd(0) species.

    • Recommendation: Switch to a more robust ligand system. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional PPh₃ at preventing catalyst agglomeration and promoting the key steps of the catalytic cycle.[2]

  • Inefficient Transmetalation: The transfer of the cyclopropyl group from boron to palladium is a crucial step.[3] The choice of base and solvent system is paramount.

    • Recommendation: An aqueous solution of a carbonate base (e.g., K₂CO₃, Cs₂CO₃) is standard.[4] However, at scale, phase transfer can be an issue. Consider a solvent system like toluene/water or 2-MeTHF/water to ensure adequate mixing. Ensure the base is sufficiently strong to activate the boronic acid but not so strong as to cause degradation of your starting materials.

  • Protodeboronation of Cyclopropylboronic Acid: Cyclopropylboronic acid and its esters can be susceptible to protodeboronation (replacement of the boron group with hydrogen), especially at elevated temperatures and in the presence of water, leading to the formation of fluorobenzoic acid as a byproduct.[1]

    • Recommendation: Use potassium cyclopropyltrifluoroborate instead of the boronic acid. Organotrifluoroborates are generally more stable crystalline solids, less prone to protodeboronation, and often show enhanced reactivity.[1]

  • Oxygen Contamination: Residual oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II). While small-scale reactions are forgiving, at larger scales, ensuring a truly inert atmosphere is critical.

    • Recommendation: Implement a rigorous inerting procedure for the reactor. This should involve multiple vacuum/nitrogen (or argon) backfill cycles. Use degassed solvents for the reaction.[4]

Troubleshooting Workflow: Low-Yield Suzuki Coupling

G start Low Yield / High Impurity in Suzuki Coupling check_catalyst 1. Analyze Catalyst System start->check_catalyst check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_reagents 3. Assess Reagent Quality start->check_reagents catalyst_deactivated Evidence of Pd Black? check_catalyst->catalyst_deactivated oxygen_present Sufficiently Inert? check_conditions->oxygen_present boronic_acid_issue Protodeboronation? check_reagents->boronic_acid_issue change_ligand Action: Use bulky phosphine or NHC ligand. catalyst_deactivated->change_ligand Yes end Optimized Process change_ligand->end degas_solvents Action: Degas all solvents. Improve N2 purge protocol. oxygen_present->degas_solvents No degas_solvents->end use_trifluoroborate Action: Switch to potassium cyclopropyltrifluoroborate. boronic_acid_issue->use_trifluoroborate Yes use_trifluoroborate->end G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A Charge Reactor: Starting Materials, Solvent B Inert Atmosphere (N2 Purge) A->B C Add Catalyst & Base B->C D Heat & Agitate (e.g., 85°C) C->D E Monitor Reaction (In-situ FTIR / HPLC) D->E F Cool Reaction Mixture E->F G Phase Separation (Organic/Aqueous) F->G H Acidification & Precipitation G->H I Filtration H->I J Wash with Water I->J K Vacuum Drying J->K L Final Product: This compound K->L

References

how to activate the carboxylic acid of 3-Cyclopropyl-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the activation of 3-Cyclopropyl-4-fluorobenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into common activation methods, troubleshooting strategies, and detailed experimental protocols to ensure successful coupling reactions, particularly for amide bond formation.

Frequently Asked Questions (FAQs)
Q1: My standard amide coupling protocol is giving low yields with this compound. What makes this substrate challenging?

A: The combination of structural features in this compound presents a unique set of challenges that can lead to poor performance in standard coupling reactions.

  • Steric Hindrance: The cyclopropyl group at the 3-position provides significant steric bulk adjacent to the carboxylic acid. This can physically impede the approach of both the activating agent and the incoming nucleophile (e.g., an amine), slowing down the reaction rate and leading to incomplete conversion.[1][2]

  • Electronic Effects: The fluorine atom at the 4-position is an electron-withdrawing group. While this increases the acidity of the carboxylic proton, it can also electronically influence the reactivity of the aromatic ring and the carboxyl group itself.

  • Substrate Sensitivity: Depending on the coupling partner and conditions, the cyclopropyl ring can, in rare and harsh circumstances, be susceptible to side reactions, although this is not a common issue under standard activation conditions.

Successfully activating this molecule requires a careful selection of reagents and conditions that can overcome the steric barrier without compromising the integrity of the molecule.

Q2: What are the primary methods for activating this carboxylic acid, and how do I choose the right one?

A: The choice of activation method is critical and depends on the reactivity of your coupling partner (the amine), the scale of your reaction, and the desired purity of the final product. The three most common strategies are:

  • Acyl Chloride Formation: A robust, classical method involving reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This is often used when a highly reactive intermediate is needed.[3][4]

  • Carbodiimide-Mediated Coupling: A very common and milder approach using reagents like EDC or DCC, almost always in conjunction with additives like HOBt or OxymaPure to improve efficiency and reduce side reactions.[5][6]

  • Uronium/Aminium Salt Coupling: Utilizes modern, highly efficient reagents like HATU or HBTU. These are often the go-to choice for difficult couplings, especially those involving sterically hindered substrates or electron-poor amines.[7][8][9]

The table below provides a comparative summary to aid in your decision-making process.

Q3: I see a significant amount of a by-product that is difficult to remove. What is it and how can I prevent it?

A: This is a classic problem in carbodiimide-mediated couplings (e.g., with EDC or DCC). The most common, difficult-to-remove by-product is the N-acylurea .[10][11]

This stable by-product forms when the highly reactive O-acylisourea intermediate, instead of reacting with your amine, undergoes an intramolecular O-to-N acyl rearrangement.[10][11] Its formation is a competitive pathway that consumes your activated acid.

Prevention Strategies:

  • Use Additives: The most effective way to prevent N-acylurea formation is to add a reagent like 1-hydroxybenzotriazole (HOBt) or OxymaPure. These additives act as "traps" for the O-acylisourea, converting it into a more stable but still reactive active ester. This active ester is less prone to rearrangement and reacts cleanly with the amine.[6]

  • Control Temperature: N-acylurea formation is often more pronounced at higher temperatures. Running your reaction at 0 °C or room temperature is generally recommended.[12]

  • Order of Addition: Pre-activating the carboxylic acid with the carbodiimide and additive before adding the amine can sometimes improve yields by ensuring the active ester is formed and ready to react.

Troubleshooting Guides and Experimental Protocols

This section provides detailed workflows for the most common activation methods, including mechanistic insights and troubleshooting tips.

Method 1: Acyl Chloride Formation via Thionyl Chloride

This method converts the carboxylic acid into a highly reactive acyl chloride, which readily reacts with most amines without the need for coupling additives.

  • When to Use: Ideal for simple, robust amines that can tolerate slightly harsh conditions and the HCl by-product. It is a cost-effective choice for large-scale synthesis.

  • Causality Behind the Method: Thionyl chloride (SOCl₂) converts the hydroxyl group of the carboxylic acid into an excellent leaving group (a chlorosulfite intermediate). Subsequent nucleophilic attack by a chloride ion displaces this group, which then decomposes into gaseous SO₂ and HCl, driving the reaction to completion.[4][13]

  • Preparation: In a fume hood, add this compound (1.0 equiv) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: Carefully add thionyl chloride (2.0-5.0 equiv), either neat or in an anhydrous solvent like toluene or dichloromethane (DCM).[3][14] A catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir for 1-3 hours.[14] Monitor the reaction by quenching a small aliquot with methanol and analyzing by LC-MS or TLC to check for the disappearance of the starting carboxylic acid.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. It is good practice to co-evaporate with an anhydrous solvent like toluene (2-3 times) to ensure all volatile reagents are removed.[15]

  • Usage: The resulting crude acyl chloride is often used immediately in the next step without further purification.

Issue Potential Cause Solution
Reaction is sluggish or incomplete. Insufficient heat or reaction time. Moisture in the reaction.Ensure the reaction is at a full reflux. Confirm all glassware is dry and reagents are anhydrous. Add a catalytic amount of DMF.
Product is dark or contains impurities. Overheating or prolonged reaction time leading to decomposition.Reduce reflux temperature or reaction time. Use a solvent instead of neat SOCl₂ for better temperature control.
Low yield in subsequent amidation. The acyl chloride is unstable and may have decomposed during work-up.Use the crude acyl chloride immediately after removing the excess SOCl₂. Avoid aqueous work-ups at this stage.
Method 2: Carbodiimide Coupling with EDC and HOBt

This is one of the most widely used methods for amide bond formation due to its mild conditions and broad applicability.

  • When to Use: Excellent for sensitive substrates, chiral amines (to minimize racemization), and when avoiding harsh reagents is a priority.

  • Causality Behind the Method: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate is prone to racemization and rearrangement to a stable N-acylurea by-product.[10] The additive, HOBt, intercepts the O-acylisourea to form an HOBt-ester, which is more stable, less prone to racemization, and reacts efficiently with the amine to form the desired amide.[6][16]

EDC_Mechanism RCOOH R-COOH (Acid) O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea +EDC EDC EDC Amine R'-NH2 (Amine) HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester +HOBt NAcylurea N-Acylurea (By-product) O_Acylisourea->NAcylurea Rearrangement (Side Reaction) HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Amine EDC_Urea EDC Urea By-product HOBt_Ester->EDC_Urea + EDC Urea

Caption: EDC activation pathway showing the desired reaction via an HOBt ester versus the undesired N-acylurea side reaction.

  • Preparation: Dissolve this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv) in an anhydrous polar aprotic solvent (e.g., DMF, DCM, or acetonitrile) in a flask under a nitrogen atmosphere.

  • Base Addition: If the amine is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1-2.0 equiv) to liberate the free amine.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 equiv) portion-wise to the stirred solution.[17]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1] Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine to remove unreacted starting materials and by-products. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Issue Potential Cause Solution
Low yield despite full consumption of starting acid. Formation of N-acylurea by-product.Ensure HOBt or OxymaPure was added. Check the quality of the EDC. Run the reaction at a lower temperature.
Reaction stalls. Steric hindrance is too great for this method. The amine is not nucleophilic enough.Switch to a more powerful coupling reagent like HATU. Increase the temperature moderately (e.g., to 40 °C), but be aware of potential side reactions.
Difficulty removing EDC-urea by-product. The urea by-product from EDC is water-soluble.Perform thorough aqueous washes during the work-up. A dilute acid wash (e.g., 1N HCl) is very effective.[18]
Method 3: Uronium Salt Coupling with HATU

HATU is a third-generation coupling reagent renowned for its high efficiency and ability to mediate difficult couplings with low rates of racemization.

  • When to Use: This is the method of choice for sterically hindered substrates like this compound, particularly when coupling with electron-deficient or hindered amines where other methods have failed.[2][9]

  • Causality Behind the Method: HATU reacts with the carboxylate anion to form an OAt-active ester. The nitrogen atom in the azabenzotriazole ring of this ester is thought to provide a neighboring group effect, which stabilizes the transition state of the subsequent aminolysis, dramatically accelerating the rate of amide bond formation.[8] This high reactivity often overcomes significant steric barriers.

HATU_Mechanism RCOOH R-COOH (Acid) Carboxylate R-COO⁻ (Carboxylate) RCOOH->Carboxylate + Base Base Base (DIPEA) OAt_Ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU HATU HATU Amide Amide Product OAt_Ester->Amide + Amine Byproducts Tetramethylurea + HOAt OAt_Ester->Byproducts + By-products Amine R'-NH2 (Amine)

Caption: HATU activation mechanism, proceeding through a highly reactive OAt-active ester intermediate.

  • Preparation: Dissolve this compound (1.0 equiv) in an anhydrous solvent like DMF.

  • Pre-activation: Add HATU (1.1-1.2 equiv) and a non-nucleophilic base, typically DIPEA (2.0-3.0 equiv).[1] Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Amine Addition: Add the amine (1.0-1.2 equiv) to the pre-activated mixture.

  • Reaction: Continue to stir at room temperature and monitor progress by LC-MS or TLC. Reactions with HATU are often complete within 1-4 hours, but challenging couplings may require longer times or gentle heating.

  • Work-up and Purification: Follow the same procedure as described for the EDC/HOBt coupling (aqueous quench, extraction, and washes). The by-products from HATU are generally water-soluble and easily removed during the work-up. Purify by column chromatography.

Issue Potential Cause Solution
Reaction is still slow, even with HATU. Extreme steric hindrance from both coupling partners.Consider gentle heating (40-50 °C). Ensure the base (DIPEA) is fresh and anhydrous. Increase the equivalents of HATU and DIPEA slightly (e.g., to 1.5 and 4.0, respectively).
Side reaction with the amine observed. The amine can react directly with HATU to form a guanidinium by-product.Always follow the correct order of addition: pre-activate the acid with HATU/DIPEA before adding the amine.
Advanced Strategy: Acyl Fluoride for Severely Hindered Couplings

For exceptionally challenging couplings where even HATU may fail, converting the carboxylic acid to an acyl fluoride is a powerful alternative.

  • Rationale: The fluorine atom is the smallest halogen. An acyl fluoride (R-COF) is significantly less sterically demanding than an acyl chloride or an active ester intermediate.[19][20] This reduced steric profile allows even bulky amines to approach the carbonyl carbon more easily, facilitating the reaction.

  • Methodology: The acyl fluoride can be generated in situ using fluorinating agents like TFFH or BTFFH under mild conditions, followed by the addition of the amine.[19][21] This approach has proven effective for couplings involving both sterically hindered acids and electron-deficient amines.[2]

References

preventing byproduct formation in amide coupling of fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amide coupling reactions involving fluorinated benzoic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these often-tricky substrates. The presence of fluorine can significantly alter the electronic properties and reactivity of the benzoic acid, leading to unexpected side reactions and low yields. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate these synthetic hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions in the lab.

Q1: I'm seeing a significant amount of an N-acylurea byproduct in my reaction using EDC. How can I prevent this?

Symptom: Your crude reaction mixture (TLC or LC-MS analysis) shows a major byproduct with a mass corresponding to your benzoic acid plus the EDC reagent, in addition to your desired amide.

Root Cause Analysis: This is a classic issue with carbodiimide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC. The reaction proceeds through a highly reactive O-acylisourea intermediate. While this intermediate is supposed to react with your amine, it can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea.[1][2] This side reaction is particularly prevalent when the amine is a poor nucleophile or is present in low concentration, or when using polar aprotic solvents.[1]

Solutions:

  • Introduce an Additive (Auxiliary Nucleophile): The most effective way to suppress N-acylurea formation is to add 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[2][3][4] These additives intercept the O-acylisourea intermediate to form an active ester. This new intermediate is more stable towards rearrangement but remains highly reactive towards the amine, thus funneling the reaction down the desired pathway.[2]

    • Protocol Adjustment: Add 1.0–1.2 equivalents of HOBt or HOAt to the reaction mixture at the same time as the EDC.

  • Change the Coupling Reagent: If the issue persists, especially with a challenging substrate, consider switching to a different class of coupling reagent that does not form an O-acylisourea intermediate.

    • Uronium/Aminium Salts (HATU, HBTU): These are highly efficient reagents that form active esters with low risk of this particular side reaction.[1][5] HATU is generally more reactive and is an excellent choice for sterically hindered or electron-deficient systems.[1][5]

    • Phosphonic Anhydrides (T3P®): Propanephosphonic acid anhydride (T3P®) is another excellent choice. It promotes amide bond formation under mild conditions, and its byproducts are water-soluble, which greatly simplifies purification.[6][7][8][9][10]

Q2: My reaction with 2-fluorobenzoic acid is giving me a byproduct with a mass that is 20 units less than my starting acid. What is happening?

Symptom: LC-MS analysis shows a byproduct with a mass corresponding to the loss of HF from the starting 2-fluorobenzoic acid, suggesting an intramolecular cyclization event.

Root Cause Analysis: The fluorine atom at the ortho position is uniquely positioned for side reactions. When the carboxylic acid is activated by a coupling reagent, it forms a highly reactive intermediate (e.g., an active ester). The oxygen atom of this activated ester can then act as an intramolecular nucleophile, attacking the carbon bearing the fluorine atom via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This results in the formation of a benzofuranone or related cyclic byproduct and expulsion of fluoride. This is particularly problematic with highly activating coupling conditions.

Solutions:

  • Control the Activation Step: The key is to use conditions that favor the intermolecular reaction with the amine over the intramolecular side reaction.

    • Use a Milder Coupling Reagent: Avoid overly reactive coupling reagents. While powerful, some can accelerate the undesired cyclization. T3P® in combination with a mild base like pyridine is often an excellent choice as it promotes efficient coupling with a lower risk of side reactions.[7]

    • Pre-activation is Not Always Best: For this specific substrate, the common strategy of pre-activating the acid before adding the amine might be detrimental.[1] A better approach is often to have the amine present in the flask to trap the activated intermediate as soon as it is formed.

    • Temperature Control: Run the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature) to slow down the rate of the intramolecular side reaction.[8]

  • Convert to an Acyl Fluoride: In challenging cases, converting the carboxylic acid to an acyl fluoride in situ can be a robust strategy.[11][12][13] Acyl fluorides are generally stable enough to avoid intramolecular cyclization but are sufficiently reactive to couple with amines, sometimes requiring elevated temperatures.[11][12] Reagents like BTFFH can be used for this transformation.[13][14]

Q3: My coupling reaction with an electron-deficient fluorinated benzoic acid (e.g., 2,4-difluoro- or pentafluorobenzoic acid) is very sluggish and gives low yields.

Symptom: After extended reaction times, you observe mostly unreacted starting materials.

Root Cause Analysis: Highly fluorinated benzoic acids are significantly more acidic than their non-fluorinated counterparts. While this makes deprotonation easier, the strong electron-withdrawing effect of the fluorine atoms deactivates the carboxylate, making it a poorer nucleophile. This can slow down the initial activation step with the coupling reagent. Furthermore, the resulting activated ester is also highly electron-deficient, which can make it less reactive towards electron-poor amines.[15]

Solutions:

  • Choose a High-Potency Coupling Reagent: This is a situation where a powerful coupling reagent is necessary to overcome the inherent low reactivity.

    • HATU: This is often the reagent of choice for difficult couplings involving electron-deficient substrates.[5][16] Its mechanism, involving the formation of a highly reactive OAt-ester, is very effective.[16]

    • COMU: As a third-generation uronium reagent, COMU is highly efficient and its byproducts are more soluble than those from HATU/HBTU, simplifying purification.[4]

  • Optimize Reaction Conditions:

    • Solvent: Use a polar aprotic solvent like DMF or NMP to ensure all components remain fully dissolved and can react efficiently.[3]

    • Base: Use a non-nucleophilic base like DIPEA (Hünig's base) or 2,4,6-collidine. Ensure at least 2-3 equivalents are used to neutralize any acidic species and drive the reaction forward.[1][15]

    • Temperature: Gentle heating (e.g., 40–50 °C) may be required to drive sluggish reactions to completion, but this should be monitored carefully for byproduct formation.[14]

Frequently Asked Questions (FAQs)

  • How does the position of the fluorine atom affect the reaction?

    • Ortho: As discussed, this position is prone to intramolecular cyclization side reactions. It also provides steric hindrance.

    • Meta: The fluorine atom has a primarily inductive electron-withdrawing effect, increasing the acidity of the benzoic acid. This position is generally less problematic than the ortho position.

    • Para: The fluorine atom exerts both an inductive withdrawing effect and a resonance donating effect. This can sometimes lead to complex reactivity patterns compared to other halogens.[17]

  • When should I pre-activate the carboxylic acid versus adding all reagents at once?

    • Pre-activation is recommended when using uronium/aminium reagents like HATU to prevent a side reaction where the coupling reagent reacts directly with the amine, forming an inactive guanidinium species.[1][18] Typically, you would stir the acid, base, and HATU for 5-15 minutes before adding the amine.

    • Mixing all at once is often suitable for carbodiimide/HOBt systems.[1] As noted above, for substrates prone to intramolecular reactions (like 2-fluorobenzoic acid), avoiding pre-activation can be beneficial even with HATU, as it allows the amine to act as an immediate trap.

Data & Reagent Selection

Choosing the right coupling reagent is critical. The following table summarizes the properties of common reagents for this application.

Coupling ReagentClassAdvantagesDisadvantagesBest For...
EDC / HOBt CarbodiimideCost-effective; water-soluble urea byproduct.[4][15]Can form N-acylurea byproduct; moderate reactivity.[1][3]Routine couplings of non-hindered, electronically neutral substrates.
HATU Uronium/Aminium SaltHigh reactivity; low epimerization; very effective for difficult couplings.[1][4][5]More expensive; byproducts can complicate purification.[19]Electron-deficient or sterically hindered substrates.
T3P® Phosphonic AnhydrideMild conditions; water-soluble byproducts simplify workup; low epimerization.[6][7][8][10]Requires a base (typically 2-3 eq.).Substrates prone to side reactions, especially ortho-fluoro acids.
COMU Uronium/Aminium SaltHigh reactivity similar to HATU; more soluble byproducts.[4]High cost.Challenging couplings where purification is a concern.

Diagrams: Workflow and Mechanism

To aid in experimental design, the following diagrams illustrate a decision-making workflow and a common side-reaction mechanism.

G cluster_input Substrate Analysis cluster_reco Recommended Conditions start Fluorinated Benzoic Acid steric Sterically Hindered? start->steric electronic Electron Deficient? steric->electronic No hatu_node Use HATU or COMU High Reactivity Needed steric->hatu_node Yes ortho Ortho-Fluorine? electronic->ortho No electronic->hatu_node Yes t3p_node Use T3P® (Mild Base, Low Temp) ortho->t3p_node Yes edc_node EDC/HOBt is a Good Starting Point ortho->edc_node No acylf_node Consider Acyl Fluoride (e.g., BTFFH) t3p_node->acylf_node If Fails

Caption: Decision workflow for selecting coupling conditions.

Caption: Common byproduct pathway for ortho-fluorobenzoic acids.

Optimized Experimental Protocol

Protocol: T3P®-Mediated Coupling for ortho-Fluorobenzoic Acids

This protocol is optimized to minimize cyclization byproducts when working with challenging ortho-fluorinated substrates.

Materials:

  • ortho-Fluorobenzoic Acid (1.0 eq)

  • Amine (1.1 eq)

  • Propanephosphonic acid anhydride (T3P®), 50% solution in Ethyl Acetate (1.5 eq)

  • Pyridine (2.5 eq)

  • Anhydrous Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • 1M HCl solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the ortho-fluorobenzoic acid (1.0 eq) and the amine (1.1 eq) in anhydrous ethyl acetate (to a concentration of approx. 0.2 M).[3]

  • Base Addition: Add pyridine (2.5 eq) to the mixture and stir for 5 minutes.[3][7]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add the T3P® solution (1.5 eq) dropwise to the stirred mixture. It is crucial to maintain the internal temperature below 20 °C during the addition.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed (typically 1-4 hours).

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution and stir for 10 minutes.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally with brine. The aqueous washes effectively remove the phosphonic acid byproducts.[6][8]

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

References

Technical Support Center: 3-Cyclopropyl-4-fluorobenzoic Acid Reaction Workups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Cyclopropyl-4-fluorobenzoic acid. This guide provides in-depth technical advice and troubleshooting for common reaction workup procedures. The information herein is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its workup?

A1: Understanding the properties of this compound is crucial for designing an effective workup procedure. While specific experimental data for this exact molecule is not extensively published, we can infer its properties based on its structural components: a benzoic acid, a fluorine atom, and a cyclopropyl group.

  • Acidity (pKa): The pKa of benzoic acid is approximately 4.2. The electron-withdrawing fluorine atom will decrease the pKa, making it a stronger acid. For comparison, the pKa of 4-fluorobenzoic acid is 4.14[1], and the pKa of 3-fluorobenzoic acid is 3.86[2]. The cyclopropyl group is generally considered to be slightly electron-donating through hyperconjugation, which would slightly increase the pKa. Therefore, the pKa of this compound is estimated to be in the range of 3.9-4.1 . This acidity is the cornerstone of acid-base extraction protocols.

  • Solubility: Like many benzoic acid derivatives, this compound is expected to have low solubility in cold water but significantly higher solubility in hot water and common organic solvents such as alcohols, ethyl acetate, and dichloromethane (DCM)[3][4]. Its sodium salt, formed by deprotonation with a base, will be highly soluble in water.

  • Stability: The cyclopropyl group is generally stable under standard acidic and basic workup conditions. However, highly forcing acidic conditions or the presence of certain transition metals could potentially lead to ring-opening. The C-F bond is also robust under typical workup conditions.

A summary of these properties is presented in the table below:

PropertyEstimated Value/CharacteristicImplication for Workup
pKa 3.9 - 4.1Readily deprotonated by weak bases like sodium bicarbonate for aqueous extraction.
Solubility (Free Acid) Low in cold water; Soluble in hot water and organic solvents.Allows for precipitation from aqueous solutions by acidification and purification by recrystallization.
Solubility (Salt Form) High in water.Facilitates removal from organic reaction mixtures via basic aqueous washes.
Stability Generally stable to standard acid/base washes.Robust for typical workup procedures. Avoid harsh acidic conditions to prevent cyclopropyl ring opening.

Troubleshooting Guides for Common Reactions

Scenario 1: Amide Coupling Reaction

Amide bond formation is a common reaction for this compound, often employing coupling reagents like EDC/HOBt or HATU[5][6][7].

Q2: My amide coupling reaction with this compound is complete, but I'm unsure about the best workup procedure. How do I isolate my amide product?

A2: A standard workup for an amide coupling reaction aims to remove the coupling agent byproducts, unreacted starting materials, and any additives. An acid-base extraction is highly effective here.

  • Quenching: If your reaction was performed in an aprotic solvent like DCM or DMF, dilute the reaction mixture with a larger volume of an immiscible organic solvent such as ethyl acetate.

  • Acid Wash: Transfer the organic mixture to a separatory funnel and wash with a dilute acid, such as 1 M HCl. This will protonate and extract any unreacted amine starting material and basic additives like DIPEA or triethylamine.

  • Bicarbonate Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the unreacted this compound, converting it to its water-soluble sodium salt, which will partition into the aqueous layer[5]. Be sure to vent the separatory funnel frequently, as CO₂ gas will be evolved.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield your crude amide product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography[5].

  • Problem: An emulsion forms during the aqueous washes.

    • Solution: Add a small amount of brine to the separatory funnel and gently swirl. This can help to break up the emulsion. If the emulsion persists, you can filter the entire mixture through a pad of Celite.

  • Problem: My amide product is also water-soluble and is being lost during the washes.

    • Solution: If your amide product has significant water solubility, minimize the volume of aqueous washes. You can also back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover some of the dissolved product.

The general workflow for an amide coupling workup is illustrated below:

G cluster_0 Reaction Mixture cluster_1 Workup cluster_2 Purification cluster_3 Final Product Reaction Crude Reaction Mixture (Product, Unreacted SMs, Byproducts) Dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) Reaction->Dilute AcidWash Wash with 1 M HCl Dilute->AcidWash Removes excess amine and basic additives BicarbWash Wash with sat. NaHCO₃ AcidWash->BicarbWash Removes unreacted This compound BrineWash Wash with Brine BicarbWash->BrineWash Removes residual water Dry Dry over Na₂SO₄ BrineWash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Product Pure Amide Product Purify->Product

Workflow for Amide Coupling Workup.
Scenario 2: Esterification Reaction

Fischer esterification, reacting this compound with an alcohol under acidic catalysis, is a common method for preparing corresponding esters[8][9].

Q3: I've run a Fischer esterification, and now I need to purify my ester. What's the best approach?

A3: The workup for a Fischer esterification is similar to that of an amide coupling, with the primary goals being the removal of the acid catalyst, excess alcohol, and unreacted carboxylic acid.

  • Cool and Dilute: After the reaction is complete, allow the mixture to cool to room temperature. Dilute with an organic solvent like ethyl acetate or diethyl ether.

  • Water Wash: Wash the organic layer with water to remove the excess alcohol (if it has sufficient water solubility).

  • Bicarbonate Wash: Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst and remove any unreacted this compound[8]. Again, be mindful of CO₂ evolution.

  • Brine Wash: Perform a final wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by distillation if it is a liquid or by recrystallization or column chromatography if it is a solid.

  • Problem: I'm having trouble removing all of the unreacted carboxylic acid.

    • Solution: Perform multiple washes with NaHCO₃ solution. You can check the pH of the aqueous layer after each wash to ensure it is basic, indicating that the acid has been neutralized and extracted.

  • Problem: My ester is hydrolyzing back to the carboxylic acid during the workup.

    • Solution: This can happen if the aqueous washes are too basic or if there is prolonged contact time. Use NaHCO₃, a relatively weak base, and perform the washes efficiently. Ensure the organic layer is thoroughly dried before concentration.

The logical flow for an esterification workup is depicted below:

G start Esterification Reaction Mixture workup Dilute with Organic Solvent Wash with Water Wash with sat. NaHCO₃ Wash with Brine Dry and Concentrate start->workup:f0 Isolate from reaction medium workup:f1->workup:f2 Remove excess alcohol workup:f2->workup:f3 Neutralize acid catalyst and remove unreacted carboxylic acid workup:f3->workup:f4 Remove residual water purification Purification (Distillation, Recrystallization, or Chromatography) workup->purification Crude Product product Pure Ester Product purification->product

Logical flow for Esterification Workup.
Scenario 3: Purification of this compound by Recrystallization

Q4: My synthesized this compound is impure. How can I purify it by recrystallization?

A4: Recrystallization is an excellent technique for purifying solid compounds like this compound[10][11][12][13][14]. The principle relies on the differential solubility of the compound in a hot versus a cold solvent.

  • Solvent Selection: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For benzoic acid derivatives, a mixture of ethanol and water, or simply hot water, is often effective[11][12]. Test small batches to find the optimal solvent or solvent system.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid dissolves completely. Add more hot solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals thoroughly, either in a desiccator or a vacuum oven at a moderate temperature.

  • Problem: No crystals form upon cooling.

    • Solution: The solution may be too dilute. Try boiling off some of the solvent to concentrate the solution. You can also try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.

  • Problem: The product "oils out" instead of crystallizing.

    • Solution: This happens when the boiling point of the solvent is higher than the melting point of the solute. Add a co-solvent in which the compound is less soluble to lower the overall solvating power of the solvent system.

References

Validation & Comparative

Foundational Principles: Decoding Substituent Effects in ¹H NMR

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 3-Cyclopropyl-4-fluorobenzoic Acid

For researchers and professionals in drug discovery and synthetic chemistry, the unambiguous structural confirmation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization. This guide provides a comprehensive, field-expert analysis of the ¹H NMR spectrum of this compound, a compound featuring a unique combination of substituents on an aromatic ring.

Instead of merely presenting a final spectrum, this guide deconstructs the analysis by comparing the target molecule to simpler, related structures. This comparative methodology not only validates the final interpretation but also serves as a practical framework for analyzing similarly complex molecules. We will explore the causal effects of each substituent on the proton chemical environments, delve into a robust experimental protocol, and provide a logical workflow for spectral interpretation.

The chemical shift (δ) of a proton in ¹H NMR is exquisitely sensitive to its local electronic environment. In substituted benzene rings, the interplay of inductive and resonance effects, coupled with spin-spin coupling, creates a unique spectral fingerprint.

  • Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing and anisotropic. The acidic proton itself typically appears as a broad singlet far downfield (δ 10-13 ppm) due to hydrogen bonding and rapid chemical exchange with trace water or other acidic protons.[1]

  • Fluorine (-F): As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect, deshielding nearby protons. It also possesses a nuclear spin (I = ½), leading to through-bond spin-spin coupling with neighboring protons (³JH-F, ⁴JH-F, etc.), which provides invaluable structural information.

  • Cyclopropyl Group: This strained aliphatic ring behaves uniquely. The protons on the cyclopropyl ring are highly shielded due to the ring's magnetic anisotropy and typically appear far upfield (δ 0.5-1.5 ppm). Its effect on the aromatic ring is primarily weakly electron-donating through resonance.

  • Spin-Spin Coupling: Protons on adjacent carbons ("vicinal") couple with each other, splitting signals into multiplets. In aromatic systems, the magnitude of the coupling constant (J) is diagnostic of the protons' relative positions:

    • ortho-coupling (³JH-H): 6–10 Hz

    • meta-coupling (⁴JH-H): 2–4 Hz

    • para-coupling (⁵JH-H): 0–1 Hz

A Comparative Approach to Spectral Elucidation

To accurately predict and interpret the spectrum of this compound, we will first analyze the spectra of its constituent parts. This builds a foundational understanding of how each substituent modulates the proton chemical shifts.

Reference Compound 1: 4-Fluorobenzoic Acid

The spectrum of 4-fluorobenzoic acid provides a baseline for understanding the influence of the fluorine atom. The molecule is symmetrical, simplifying the aromatic region.

  • H-2/H-6: These protons are ortho to the -COOH group and meta to the -F group. They appear as a doublet of doublets around δ 8.01 ppm.[2]

  • H-3/H-5: These protons are meta to the -COOH group and ortho to the -F group. They are shielded relative to H-2/H-6 and appear as a triplet around δ 7.32 ppm (the triplet appearance is due to coupling to both the adjacent proton and the fluorine).[2]

  • -COOH: A broad singlet is observed far downfield, typically above δ 13.0 ppm in DMSO-d₆.[2]

Reference Compound 2: 3-Cyclopropylbenzoic Acid

This compound demonstrates the effect of the cyclopropyl group on the aromatic system.

  • Aromatic Protons: The aromatic region becomes more complex due to the loss of symmetry. Protons will resonate in the typical aromatic window of δ 7.0-8.0 ppm.

  • Cyclopropyl Protons: A set of multiplets is expected in the highly shielded aliphatic region (δ 0.5-2.0 ppm), characteristic of the cyclopropyl methine and methylene protons.

Table 1: Comparative ¹H NMR Data of Reference Compounds

CompoundProtonChemical Shift (δ ppm)Multiplicity
Benzoic Acid -COOH~11.5 - 13.0Broad Singlet
H-2, H-6 (ortho)~8.20Doublet
H-3, H-5 (meta)~7.56Triplet
H-4 (para)~7.68Triplet
4-Fluorobenzoic Acid -COOH~13.06 (in DMSO-d₆)[2][3]Broad Singlet
(in DMSO-d₆)H-2, H-6~8.01[2]Doublet of Doublets
H-3, H-5~7.32[2]Triplet
3-Cyclopropylbenzoic Acid -COOH~12.5 (predicted)Broad Singlet
Aromatic~7.3 - 7.9 (predicted)Multiplets
Cyclopropyl~0.6 - 2.0 (predicted)Multiplets

Note: Chemical shifts are solvent-dependent. Data for Benzoic Acid and 4-Fluorobenzoic Acid are commonly reported in CDCl₃ or DMSO-d₆.[3][4]

Predicted ¹H NMR Spectrum of this compound

By synthesizing the effects observed in the reference compounds, we can construct a detailed prediction for the target molecule. The numbering scheme is as follows: C1 is the carbon bearing the carboxylic acid.

  • -COOH (1H): This proton will be the most downfield signal, appearing as a broad singlet above δ 12.0 ppm, consistent with a carboxylic acid.

  • H-2 (1H): This proton is ortho to the strongly withdrawing -COOH group and meta to the cyclopropyl group. It will be significantly deshielded. It is coupled to H-6 (meta-coupling, ⁴J ≈ 2-3 Hz). It will likely appear as a doublet.

  • H-5 (1H): This proton is ortho to the fluorine atom and meta to the -COOH group. It will experience strong deshielding from the fluorine and coupling to both H-6 (ortho-coupling, ³J ≈ 8-9 Hz) and the fluorine atom (³JH-F ≈ 8-10 Hz). This will result in a doublet of doublets.

  • H-6 (1H): This proton is situated between the fluorine and cyclopropyl groups. It is coupled to H-2 (meta-coupling), H-5 (ortho-coupling), and the fluorine atom (meta-coupling, ⁴JH-F ≈ 5-6 Hz). This will be the most complex signal in the aromatic region, likely a multiplet or a doublet of doublet of doublets.

  • Cyclopropyl Methine (-CH, 1H): This proton is attached to the benzene ring. It will be the most downfield of the cyclopropyl signals, likely around δ 1.9-2.2 ppm, appearing as a multiplet due to coupling with the four methylene protons.

  • Cyclopropyl Methylenes (-CH₂, 4H): These four protons are diastereotopic and will appear as two separate multiplets in the highly shielded region, likely between δ 0.7 and 1.2 ppm.

Table 2: Predicted ¹H NMR Data for this compound

AssignmentIntegrationPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-COOH1H> 12.0Broad SingletN/A
H-21H7.9 - 8.1Doublet (d)⁴JH2-H6 ≈ 2-3
H-51H7.8 - 8.0Doublet of Doublets (dd)³JH5-H6 ≈ 8-9; ³JH5-F ≈ 8-10
H-61H7.1 - 7.3Multiplet (m)³JH6-H5 ≈ 8-9; ⁴JH6-F ≈ 5-6; ⁴JH6-H2 ≈ 2-3
c-Pr CH1H1.9 - 2.2Multiplet (m)Vicinal coupling to -CH₂ protons
c-Pr CH₂4H0.7 - 1.2Multiplets (m)Geminal and vicinal couplings

Experimental Protocol: Acquiring High-Quality NMR Data

The validity of any interpretation rests on the quality of the experimental data. The following protocol outlines a self-validating system for acquiring a ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Causality: DMSO-d₆ is an excellent choice for carboxylic acids as it effectively solubilizes the compound and shifts the residual water peak away from analyte signals. Its high boiling point also ensures sample stability.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to δ 0.00 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity and sharp peaks. This is a critical step for resolving complex multiplets.

    • Acquire the ¹H NMR spectrum using standard pulse-acquire parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.[5]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate all signals to determine the relative number of protons for each.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Experimental Workflow Diagram

G Figure 1: ¹H NMR Data Acquisition Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d₆ with TMS Standard weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock acquire Acquire FID (16 Scans) lock->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase integrate Integrate & Calibrate phase->integrate end end integrate->end Final Spectrum

Caption: Figure 1: A stepwise workflow for acquiring a high-quality ¹H NMR spectrum.

Logical Framework for Spectral Interpretation

Interpreting a spectrum should follow a systematic, self-validating process where all data points (shift, integration, multiplicity, and coupling constants) converge to support a single structural hypothesis.

Interpretation Flowchart

G Figure 2: Logical Flow for ¹H NMR Interpretation decision decision result result start Begin with Processed Spectrum id_regions 1. Identify Key Regions (Aromatic, Aliphatic, Acidic) start->id_regions integrate 2. Integrate All Signals id_regions->integrate check_protons Do Integrals Match Expected Proton Count? integrate->check_protons analyze_multiplicity 3. Analyze Multiplicity (Splitting Patterns) check_protons->analyze_multiplicity Yes re_evaluate Re-evaluate Data or Consider Impurity check_protons->re_evaluate No propose_neighbors Propose Neighboring Protons analyze_multiplicity->propose_neighbors measure_j 4. Measure Coupling Constants (J) propose_neighbors->measure_j confirm_coupling Does J-coupling Network Confirm Neighbors? measure_j->confirm_coupling assign 5. Assign All Signals to Protons confirm_coupling->assign Yes confirm_coupling->re_evaluate No final_check Is the Full Assignment Internally Consistent? assign->final_check structure_confirmed Structure Confirmed final_check->structure_confirmed Yes final_check->re_evaluate No

Caption: Figure 2: A decision-making workflow for interpreting an unknown ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a rich tapestry of information woven from the distinct electronic and spatial influences of its functional groups. By systematically comparing it to simpler analogs, we can confidently predict and assign each signal. The aromatic region is defined by a complex interplay of ortho, meta, and H-F couplings, while the aliphatic region showcases the characteristic shielded signals of the cyclopropyl ring. The broad, downfield singlet of the carboxylic acid proton completes the spectral picture. This guide provides not only the specific spectral analysis for this molecule but also a robust, universally applicable methodology for researchers tackling the structural elucidation of complex small molecules.

References

A Senior Application Scientist's Guide to 3-Cyclopropyl-4-fluorobenzoic Acid vs. 4-fluorobenzoic Acid: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical decision that profoundly influences the ultimate success of a drug candidate. The substitution pattern on an aromatic ring can modulate a molecule's physicochemical properties, metabolic stability, and target engagement. This guide provides an in-depth comparison between two key fluorinated benzoic acid derivatives: the structurally complex 3-Cyclopropyl-4-fluorobenzoic acid and its simpler analog, 4-fluorobenzoic acid.

This analysis is designed for researchers, scientists, and drug development professionals, offering not just a side-by-side data comparison but also the underlying scientific rationale and field-proven experimental protocols to empower your research and development decisions.

Section 1: Physicochemical Properties - The Foundational Comparison

At first glance, the addition of a cyclopropyl group may seem like a minor structural modification. However, this small, strained ring introduces significant changes to the molecule's electronic and steric profile, impacting its behavior from the benchtop to biological systems.

The cyclopropyl moiety is a fascinating functional group in drug design. Its C-C bonds possess significant π-character, and its C-H bonds are shorter and stronger than those in typical alkyl groups[1][2]. These features allow it to act as a conformationally rigid linker or a bioisosteric replacement for other groups, often leading to enhanced metabolic stability and potency[3][4][5].

G cluster_0 4-Fluorobenzoic Acid cluster_1 This compound a b

A summary of the key physicochemical properties is presented below. Note that while extensive experimental data exists for the widely used 4-fluorobenzoic acid, some parameters for its less common cyclopropyl-substituted counterpart are based on validated computational predictions.

Property4-Fluorobenzoic AcidThis compoundRationale for Difference
Molecular Formula C₇H₅FO₂C₁₀H₉FO₂Addition of a C₃H₄ moiety.
Molecular Weight 140.11 g/mol [6][7]180.18 g/mol [8]Increased mass from the cyclopropyl group.
Appearance White crystalline solid[9]White to off-white solidGeneral appearance for small aromatic acids.
Melting Point 184 °C[7]Not widely reportedIncreased molecular complexity and weight may alter crystal lattice energy.
Acidity (pKa) 4.14[7]Predicted: >4.14The cyclopropyl group is weakly electron-donating, which is expected to decrease acidity (raise pKa) compared to a hydrogen atom.
Lipophilicity (XlogP) 2.1[6]2.5 (Predicted)[10]The aliphatic cyclopropyl group significantly increases the molecule's nonpolar surface area, enhancing lipophilicity.
Solubility Slightly soluble in cold water; soluble in hot water, alcoholExpected to have lower aqueous solubilityThe significant increase in lipophilicity (logP) typically leads to reduced solubility in aqueous media.
Section 2: Acidity (pKa) - A Deeper Dive into Electronic Effects

The acidity of the carboxylic acid group is a critical parameter, influencing a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and potential for target binding via ionic interactions.

The pKa of 4-fluorobenzoic acid is well-documented at 4.14[7]. For this compound, we predict a slightly higher pKa. This is because the cyclopropyl group, positioned meta to the carboxyl group, acts as a weak sigma-electron donor. This effect increases electron density on the aromatic ring, slightly destabilizing the carboxylate anion and thus decreasing the acidity of the parent molecule.

While this prediction is based on sound chemical principles, empirical verification is paramount. Below is a robust, field-tested protocol for the potentiometric determination of pKa values.

Experimental Protocol: Potentiometric pKa Determination

This protocol outlines the determination of pKa values in a mixed solvent system (e.g., 30% v/v Acetonitrile/Water), which is often necessary for compounds with limited aqueous solubility[11].

Objective: To experimentally determine and compare the pKa of 4-fluorobenzoic acid and this compound.

Materials:

  • 4-Fluorobenzoic acid

  • This compound

  • Acetonitrile (HPLC grade)

  • Deionized water (Milli-Q or equivalent)

  • Potassium hydroxide (KOH) solution, standardized (0.1 M)

  • Hydrochloric acid (HCl) solution, standardized (0.1 M)

  • Potassium chloride (KCl)

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL temperature-controlled titration vessel

  • Class A volumetric glassware

Methodology:

  • Solution Preparation:

    • Prepare a 0.1 M KCl solution in a 30:70 (v/v) acetonitrile:water mixture to maintain constant ionic strength.

    • Accurately prepare ~5 mM solutions of both 4-fluorobenzoic acid and this compound in the 0.1 M KCl acetonitrile/water solvent system.

  • Electrode Calibration:

    • Calibrate the pH electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0).

    • To determine the standard electrode potential (E°) in the mixed solvent, perform a Gran's plot titration of a known concentration of HCl with standardized KOH in the same solvent system[11].

  • Titration:

    • Place 25.00 mL of the analyte solution into the titration vessel.

    • Immerse the calibrated pH electrode and maintain a constant temperature (e.g., 25 °C).

    • Begin stirring gently to ensure homogeneity without vortex formation.

    • Add standardized 0.1 M KOH solution in small, precise increments (e.g., 0.05 mL).

    • Record the pH reading after each addition, ensuring the reading is stable.

    • Continue the titration well past the equivalence point (typically to pH ~11).

  • Data Analysis:

    • Plot the pH values against the volume of KOH added to generate the titration curve.

    • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

    • For higher accuracy, use software like Hyperquad to perform a multi-linear regression analysis of the potentiometric data[11].

Self-Validation: The protocol's integrity is validated by first running the known compound, 4-fluorobenzoic acid. The experimentally determined pKa should be in close agreement with the established literature value of ~4.14 (with slight deviation expected due to the mixed solvent system) before proceeding with the novel analog.

G

Section 3: Metabolic Stability - The Impact of the Cyclopropyl Group

One of the most compelling reasons to incorporate a cyclopropyl group into a drug candidate is to enhance its metabolic stability[5]. The strong C-H bonds of the cyclopropyl ring are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are the primary drivers of Phase I metabolism in the liver[4].

For 4-fluorobenzoic acid, metabolic pathways could involve hydroxylation of the aromatic ring. In contrast, the cyclopropyl group in this compound can act as a "metabolic shield," sterically hindering enzymatic access to the adjacent position on the ring. Furthermore, the cyclopropyl group itself is more robust towards oxidation than, for example, an isopropyl group. However, it's important to note that cyclopropyl rings are not inert and can sometimes be oxidized to form reactive metabolites[12]. Therefore, experimental validation is crucial.

The standard method for assessing this is the in vitro liver microsomal stability assay.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

Objective: To compare the rate of metabolic degradation of 4-fluorobenzoic acid and this compound in the presence of human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds (10 mM stock in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., Dextromethorphan for high turnover, Verapamil for moderate turnover)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system

Methodology:

  • Preparation:

    • Thaw HLM on ice. Prepare a microsomal protein suspension in phosphate buffer (final concentration typically 0.5 mg/mL)[3].

    • Prepare the test and control compound working solutions by diluting the DMSO stock in buffer. The final concentration in the incubation is typically 1 µM, with the final DMSO concentration kept below 0.5% to avoid enzyme inhibition[3].

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the microsomal suspension to the wells of a 96-well plate.

    • Add the test/control compound working solutions to the wells and pre-incubate for 5-10 minutes at 37 °C to allow temperature equilibration.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • For the negative control (T=0 min), add cold ACN with IS before adding the NADPH system.

  • Time Points & Quenching:

    • Incubate the plate at 37 °C with gentle shaking.

    • At specified time points (e.g., 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding a sufficient volume (e.g., 3 volumes) of cold ACN with IS[13]. This stops the enzymatic reaction and precipitates the protein.

  • Sample Processing & Analysis:

    • Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of this line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein.

Expected Outcome: Based on established principles, this compound is expected to have a longer half-life (slower degradation rate) and lower intrinsic clearance compared to 4-fluorobenzoic acid, which would be a positive indicator for its potential use in drug development.

G

Conclusion and Strategic Recommendations

The choice between 4-fluorobenzoic acid and this compound is a classic example of balancing simplicity against potential advantages in drug development.

  • 4-Fluorobenzoic Acid is an economical, readily available starting material. It is an excellent choice for initial lead discovery, structure-activity relationship (SAR) studies, or when metabolic stability is not a primary concern for the target product profile.

  • This compound represents a strategic investment in a more advanced building block. Its selection is justified when a lead compound based on the simpler analog shows promise but suffers from rapid metabolic clearance. The increased lipophilicity and metabolic stability imparted by the cyclopropyl group can be a powerful strategy to improve pharmacokinetic properties, potentially leading to a more viable drug candidate[1][2]. The higher cost and more complex synthesis are trade-offs for these potential downstream benefits.

Ultimately, the decision should be data-driven. The protocols provided in this guide offer a clear and reliable framework for generating the necessary comparative data on acidity and metabolic stability, allowing researchers to make an informed and scientifically sound selection for their specific project goals.

References

A Comparative Guide to the Biological Activities of Benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological function is paramount. This guide offers an in-depth comparative analysis of the biological activities of benzoic acid and its analogs, moving beyond a simple cataloging of facts to an exploration of the underlying structure-activity relationships (SAR) that govern their efficacy. By synthesizing experimental data from authoritative sources, this document aims to provide a valuable resource for the rational design of novel therapeutics and a deeper understanding of this versatile chemical scaffold.

Introduction: The Benzoic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are ubiquitous in nature and have found widespread applications in the food, cosmetic, and pharmaceutical industries.[1] The benzoic acid scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile backbone for the development of a wide array of biologically active compounds. The carboxylic acid group is a key hydrogen bond donor and acceptor, frequently interacting with the active sites of enzymes and receptors. The biological activity of benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby dictating its pharmacokinetic and pharmacodynamic properties. This guide will explore the comparative antimicrobial, antifungal, antioxidant, and anti-inflammatory activities of various benzoic acid analogs, providing supporting experimental data and elucidating the key structural features that drive these biological effects.

Antimicrobial Activity: A Tale of Lipophilicity and pH

The antimicrobial properties of benzoic acid and its derivatives are well-documented and form the basis for their use as preservatives.[2] The primary mechanism of action involves the disruption of microbial cell homeostasis through the acidification of the cytoplasm.[2]

Mechanism of Action

The undissociated, more lipophilic form of benzoic acid readily penetrates the cell membrane of microorganisms.[2] Once inside the cytoplasm, which has a near-neutral pH, the carboxylic acid dissociates, releasing a proton (H+). This influx of protons overwhelms the cell's ability to maintain its internal pH, leading to the inhibition of key metabolic enzymes and ultimately, cell death.[2]

Diagram: Mechanism of Antimicrobial Action of Benzoic Acid

cluster_extracellular Extracellular (Low pH) cluster_membrane Cell Membrane cluster_intracellular Intracellular (Neutral pH) BA_un Benzoic Acid (Undissociated) BA_diss Benzoate + H+ BA_un->BA_diss Diffusion membrane inhibition Inhibition of Metabolic Enzymes BA_diss->inhibition Cytoplasmic Acidification death Cell Death inhibition->death

Caption: Diffusion of undissociated benzoic acid across the cell membrane and subsequent intracellular dissociation, leading to metabolic inhibition and cell death.

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of benzoic acid analogs is significantly influenced by the type and position of substituents on the benzene ring.

  • Lipophilicity: Increasing the lipophilicity of the molecule generally enhances its ability to cross the microbial cell membrane, leading to increased antimicrobial activity. This is often achieved by adding alkyl or halogen substituents.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro group (-NO2), can increase the acidity of the carboxylic acid, which can influence its activity.[3]

  • Hydroxyl Groups: The position of hydroxyl (-OH) groups is critical. For instance, 2-hydroxybenzoic acid (salicylic acid) often exhibits stronger antibacterial activity than benzoic acid itself.[2]

Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzoic acid analogs against common bacterial strains. A lower MIC value indicates greater antimicrobial potency.

CompoundSubstituent(s)Staphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Reference(s)
Benzoic Acid->10001000[2]
2-Hydroxybenzoic Acid2-OH1000500[2]
4-Hydroxybenzoic Acid4-OH160>1000[4]
4-Aminobenzoic Acid4-NH21.56-[5]
2-Nitrobenzoic Acid2-NO2---
4-Nitrobenzoic Acid4-NO2---

Note: Direct comparative data under identical experimental conditions is often limited. The provided values are for illustrative purposes and are sourced from various studies.

Antifungal Activity: Disrupting Fungal Integrity and the Promise of Synergy

Benzoic acid and its derivatives also exhibit significant antifungal properties, making them valuable in the treatment of fungal infections and as food preservatives.[6]

Mechanism of Action

Similar to their antibacterial action, the antifungal activity of benzoic acid analogs is largely attributed to their ability to disrupt intracellular pH homeostasis. Additionally, some derivatives can interfere with fungal-specific enzymes and metabolic pathways.

Structure-Activity Relationship (SAR)
  • Esterification: Esterification of the carboxylic acid group can enhance antifungal activity.[6]

  • Hydroxyl and Methoxy Groups: The addition of hydroxyl (-OH) or methoxy (-OCH3) groups at specific positions can increase antifungal potency.[7]

  • Amino Groups: 2-aminobenzoic acid derivatives have shown promising antifungal activity, with some exhibiting fungicidal effects.[6] The presence of a hydroxyl group on these analogs can further enhance their pharmacological activity.[6]

Synergistic Effects

A particularly promising area of research is the synergistic effect of benzoic acid analogs with conventional antifungal drugs like fluconazole.[6][8] This combination can be effective against drug-resistant fungal strains and can reduce the required dosage of the primary antifungal agent, thereby minimizing potential side effects.[9][10] For example, certain 2-aminobenzoic acid derivatives have demonstrated a synergistic effect with fluconazole against resistant Candida albicans isolates.[6]

Comparative Antifungal Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzoic acid analogs against Candida albicans.

CompoundSubstituent(s)Candida albicans MIC (µg/mL)Reference(s)
Benzoic Acid->1500-
2-Aminobenzoic Acid Derivative 12-NH2 (esterified)70[6]
2-Aminobenzoic Acid Derivative 22-NH2, -OH (esterified)70[6]
4-Aminobenzoic Acid Derivative4-NH212.5[5]

Antioxidant Activity: Scavenging Free Radicals

Many benzoic acid derivatives, particularly those with hydroxyl substitutions, exhibit potent antioxidant properties by scavenging free radicals.[11] This activity is crucial in combating oxidative stress, which is implicated in a wide range of diseases.

Mechanism of Action

The antioxidant capacity of phenolic compounds like hydroxybenzoic acids is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger.

Diagram: DPPH Radical Scavenging by a Hydroxybenzoic Acid

DPPH_radical DPPH• (Purple) HBA Hydroxybenzoic Acid (Ar-OH) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H Donates H atom HBA_radical Phenoxyl Radical (Ar-O•) HBA->HBA_radical

Caption: A hydroxybenzoic acid donates a hydrogen atom to the DPPH radical, neutralizing it and causing a color change from purple to yellow.

Structure-Activity Relationship (SAR)

The antioxidant activity of hydroxybenzoic acid isomers is highly dependent on the number and position of the hydroxyl groups on the benzene ring.[11]

  • Number of Hydroxyl Groups: Generally, an increase in the number of hydroxyl groups leads to higher antioxidant activity. For instance, dihydroxybenzoic acids are typically more potent antioxidants than monohydroxybenzoic acids.

  • Position of Hydroxyl Groups: The relative positions of the hydroxyl groups are critical. Dihydroxybenzoic acids with hydroxyl groups at the 2,5- and 3,4- positions often exhibit strong antioxidant properties.[12] In contrast, isomers like 2,4- and 2,6-dihydroxybenzoic acid show significantly lower activity.[11]

Comparative Antioxidant Activity

The antioxidant potential of benzoic acid analogs is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value signifies greater antioxidant activity.

CompoundSubstituent(s)DPPH IC50 (µM)ABTS % Inhibition (at 50 µM)Reference(s)
2,3-Dihydroxybenzoic Acid2,3-diOH>100086.40[12]
2,4-Dihydroxybenzoic Acid2,4-diOH>120,00016.17[12]
2,5-Dihydroxybenzoic Acid2,5-diOH3.9680.11[12]
2,6-Dihydroxybenzoic Acid2,6-diOH>10008.12[12]
3,4-Dihydroxybenzoic Acid3,4-diOH8.0174.51[12]
3,5-Dihydroxybenzoic Acid3,5-diOH>100060.39[13]
Gallic Acid3,4,5-triOH2.4279.50[11]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Certain benzoic acid derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in the management of inflammatory conditions.[14]

Mechanism of Action

The anti-inflammatory effects of benzoic acid analogs can be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of pro-inflammatory cytokine production.[14] For example, 4-hydroxybenzoic acid has been shown to exert an anti-inflammatory effect by inhibiting the NLRP3 inflammasome.

Structure-Activity Relationship (SAR)

The anti-inflammatory activity is highly dependent on the specific substitutions on the benzoic acid ring.

  • Hydroxymethyl Group: N-substituted 2-hydroxymethylbenzamides have been investigated for their anti-inflammatory potential, with the nature of the N-substituent playing a crucial role.[14]

  • Methoxy Groups: Methoxy-substituted benzoic acid derivatives have also been shown to possess anti-inflammatory and antioxidant properties.[7]

Comparative Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard in vivo assay for screening the anti-inflammatory activity of compounds. The following table presents the percentage inhibition of edema by some 2-hydroxymethylbenzamide derivatives.

Compound IDR Group% Inhibition of EdemaReference(s)
3d-CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl]52.1[14]
3e-CH₂-CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl]45.1[14]
3f-CH₂-CH₂-CH₂-morpholinyl38.0[14]
Indomethacin (Standard)-56.3[14]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key experiments discussed in this guide.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Diagram: MIC Assay Workflow

prep_inoculum Prepare Bacterial Inoculum inoculation Inoculate Microplate prep_inoculum->inoculation serial_dilution Serial Dilution of Test Compound serial_dilution->inoculation incubation Incubate inoculation->incubation read_results Read Results (Visual/Spectrophotometric) incubation->read_results

Caption: The general workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in a sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the benzoic acid analog in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted test compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.

DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of an antioxidant compound.

Procedure:

  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

  • Preparation of Test Compound Solutions:

    • Prepare a stock solution of the benzoic acid analog in a suitable solvent.

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations to be tested.

  • Reaction and Measurement:

    • In a 96-well microtiter plate, add a specific volume of each dilution of the test compound.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • A blank (solvent without DPPH) and a control (DPPH solution without the test compound) should be included.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Carrageenan-Induced Paw Edema Assay

Objective: To assess the in vivo anti-inflammatory activity of a test compound.

Procedure:

  • Animal Acclimatization:

    • Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration:

    • Administer the test compound (benzoic acid analog) or a standard anti-inflammatory drug (e.g., indomethacin) to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection. A control group receives the vehicle only.

  • Induction of Inflammation:

    • Inject a 1% solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the volume of the injected paw using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation:

    • The percentage inhibition of edema is calculated for each group compared to the control group using the following formula: % Inhibition = [(ngcontent-ng-c3402157373="" _nghost-ng-c1586668362="" class="inline ng-star-inserted">

      ΔVcontrolΔV{control}ΔVcontrol​
      - ngcontent-ng-c3402157373="" _nghost-ng-c1586668362="" class="inline ng-star-inserted">
      ΔVtreatedΔV{treated}ΔVtreated​
      ) / ngcontent-ng-c3402157373="" _nghost-ng-c1586668362="" class="inline ng-star-inserted">
      ΔVcontrolΔV{control}ΔVcontrol​
      ] x 100 where
      ΔVΔVΔV
      is the change in paw volume.

Conclusion

This guide has provided a comprehensive comparative analysis of the biological activities of benzoic acid analogs, highlighting the critical role of structure-activity relationships. The versatility of the benzoic acid scaffold allows for a wide range of biological effects, from antimicrobial and antifungal to antioxidant and anti-inflammatory activities. The provided experimental data and detailed protocols serve as a foundation for researchers to further explore the therapeutic potential of these compounds. A thorough understanding of how subtle changes in chemical structure can dramatically alter biological activity is essential for the rational design of more potent and selective drugs. The continued investigation of benzoic acid derivatives holds significant promise for the development of novel therapeutic agents to address a variety of human diseases.

References

A Senior Application Scientist's Guide to LC-MS Analysis of 3-Cyclopropyl-4-fluorobenzoic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the accurate analysis of reaction products is paramount to ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of 3-Cyclopropyl-4-fluorobenzoic acid and its reaction products. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights gleaned from extensive field experience.

The Analytical Challenge: Unmasking the Reaction Mixture

This compound is a valuable building block in medicinal chemistry. Its synthesis, often involving potent coupling reactions, can yield a complex mixture of the desired product, unreacted starting materials, and various side products. The inherent properties of carboxylic acids, including this compound, present a specific challenge for LC-MS analysis. Their polarity and propensity to carry a negative charge can lead to poor retention on reversed-phase columns and suboptimal ionization efficiency in the commonly used positive ion electrospray ionization (ESI) mode.

This guide will compare two primary LC-MS strategies for the comprehensive analysis of a this compound reaction mixture:

  • Direct Analysis via Negative Ion Mode ESI-LC-MS: A straightforward approach that leverages the acidic nature of the target analyte.

  • Analysis via Derivatization with Positive Ion Mode ESI-LC-MS: A method to enhance sensitivity and chromatographic performance by chemically modifying the carboxylic acid group.

Understanding the Synthetic Landscape: Potential Impurities

To develop a robust analytical method, it is crucial to anticipate the potential impurities that may be present in the reaction mixture. Common synthetic routes to this compound include Suzuki-Miyaura coupling and Grignard reactions.

Potential Byproducts from Suzuki-Miyaura Coupling:
  • Homocoupling Products: Dimerization of the boronic acid or the aryl halide starting materials.[1][2][3]

  • Dehalogenation Products: Replacement of the halogen on the starting aryl halide with a hydrogen atom.[3]

  • Protodeborylation Products: Cleavage of the C-B bond in the boronic acid, replacing it with a C-H bond.[3]

  • Positional Isomers: Incomplete or alternative coupling reactions leading to isomers of the desired product.

Potential Byproducts from Grignard Reactions:
  • Biphenyl Byproducts: Formed via Wurtz coupling of the Grignard reagent.

  • Unreacted Starting Materials: Incomplete reaction leading to the presence of the initial aryl halide.

  • Products of Grignard Reagent Quenching: Reaction of the Grignard reagent with trace amounts of water or other protic sources.

A thorough LC-MS method should be capable of separating and identifying these potential impurities from the target this compound.

Comparative Analysis of LC-MS Methodologies

ParameterDirect Analysis (Negative Ion ESI)Derivatization (Positive Ion ESI)
Sample Preparation Simple dilutionRequires an additional chemical reaction step
Sensitivity Generally lower for carboxylic acidsSignificantly enhanced
Chromatography Potential for poor peak shape and retentionImproved peak shape and retention on reversed-phase columns
Selectivity Good for acidic compoundsCan be tailored by the choice of derivatizing agent
Throughput Higher due to simpler workflowLower due to the derivatization step
Robustness Prone to ion suppression from matrix effectsCan mitigate ion suppression by moving to a less congested region of the mass spectrum

Experimental Protocols

Protocol 1: Direct Analysis via Negative Ion Mode ESI-LC-MS

This method is advantageous for its simplicity and speed, making it suitable for rapid screening of reaction progress.

1. Sample Preparation: a. Accurately weigh approximately 1 mg of the crude reaction mixture. b. Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water. c. Vortex the sample for 30 seconds to ensure complete dissolution. d. Filter the sample through a 0.22 µm syringe filter into an LC vial.

2. LC-MS Parameters:

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 10-90% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detector: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: -3.5 kV.

  • Cone Voltage: -40 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Scan Range: m/z 50-500.

Causality Behind Choices: The use of formic acid in the mobile phase helps to ensure the carboxylic acid is in its protonated form, which can improve peak shape on reversed-phase columns even in negative ion mode. A gradient elution is necessary to separate compounds with a range of polarities that are expected in a crude reaction mixture.

Protocol 2: Analysis via Derivatization with 2-picolylamine (Positive Ion ESI-LC-MS)

This method is ideal for quantitative analysis and for detecting trace-level impurities due to its enhanced sensitivity. 2-Picolylamine is a common derivatizing agent for carboxylic acids, introducing a readily protonatable nitrogen atom.

1. Derivatization Procedure: a. To a solution of the crude reaction mixture (approx. 1 mg) in 500 µL of anhydrous acetonitrile, add 1.1 equivalents of 2-picolylamine. b. Add 1.2 equivalents of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). c. Add 1.2 equivalents of a base such as N,N-Diisopropylethylamine (DIPEA). d. Stir the reaction mixture at room temperature for 2 hours. e. Quench the reaction by adding 100 µL of water. f. Dilute the mixture with 400 µL of acetonitrile. g. Filter the sample through a 0.22 µm syringe filter into an LC vial.

2. LC-MS Parameters:

  • LC System: As in Protocol 1.

  • Column: As in Protocol 1.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 20-80% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detector: As in Protocol 1.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Scan Range: m/z 100-600.

Causality Behind Choices: The derivatization introduces a basic amine group, which is readily protonated in the positive ion ESI source, leading to a significant increase in signal intensity. The resulting amide is also less polar than the original carboxylic acid, which can lead to better retention and peak shape on a C18 column.

Visualizing the Workflow and Reaction Pathways

LC-MS Analysis Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Crude Reaction Mixture Crude Reaction Mixture Direct Dilution Direct Dilution Crude Reaction Mixture->Direct Dilution Method 1 Derivatization Derivatization Crude Reaction Mixture->Derivatization Method 2 LC Separation (C18) LC Separation (C18) Direct Dilution->LC Separation (C18) Negative Ion Mode Derivatization->LC Separation (C18) Positive Ion Mode MS Detection MS Detection LC Separation (C18)->MS Detection Peak Integration Peak Integration MS Detection->Peak Integration Impurity Identification Impurity Identification Peak Integration->Impurity Identification

Caption: Comparative workflow for direct vs. derivatization-based LC-MS analysis.

Caption: Simplified reaction scheme for Suzuki-Miyaura coupling showing potential side reactions.

Conclusion and Recommendations

The choice between direct analysis and derivatization for the LC-MS analysis of this compound reaction products depends on the specific analytical goals.

  • For rapid, qualitative screening of reaction progress and identification of major components, direct analysis in negative ion mode is a highly efficient approach.

  • For sensitive, quantitative analysis of the main product and trace impurities, derivatization followed by positive ion mode analysis is the superior method.

By understanding the potential synthetic byproducts and selecting the appropriate LC-MS methodology, researchers can gain a comprehensive and accurate profile of their reaction mixtures, ensuring the quality and integrity of their synthesized compounds. This guide provides a solid foundation for developing and implementing robust analytical methods for this important class of molecules.

References

Introduction: The Strategic Value of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Alternative Reagents for 3-Cyclopropyl-4-fluorobenzoic Acid

In the landscape of modern drug discovery, certain molecular scaffolds appear with remarkable frequency, earning the designation of "privileged structures" for their ability to serve as versatile platforms for developing high-quality clinical candidates. This compound is a quintessential example of such a scaffold. Its prevalence stems from the synergistic combination of three key structural motifs: a cyclopropyl group, a fluorine atom, and a benzoic acid moiety. Each component imparts specific, advantageous properties that address common challenges in medicinal chemistry.

The cyclopropyl group, a small, strained carbocycle, is prized for its ability to confer conformational rigidity and enhance metabolic stability.[1][2][3][4] Its unique electronic nature, with enhanced π-character in its C-C bonds, allows it to act as a bioisosteric replacement for alkenes or gem-dimethyl groups, often leading to increased potency and improved pharmacokinetic profiles.[2][3][5] The strategic placement of a fluorine atom provides a powerful tool for fine-tuning a molecule's properties. It can block sites of oxidative metabolism and modulate the acidity (pKa) of the nearby carboxylic acid, which in turn influences binding affinity and cell permeability.[6] Finally, the carboxylic acid itself serves as a crucial anchor for interacting with biological targets through hydrogen bonding and provides a reliable synthetic handle for elaboration, most commonly through amide bond formation.[7]

While this compound is an excellent starting point, the core objective of lead optimization is the iterative refinement of a molecule's properties. This necessitates a deep understanding of viable alternatives to its core components. This guide provides a comparative analysis of alternative reagents, offering field-proven insights and experimental frameworks to aid researchers in navigating the nuanced decisions of scaffold modification.

Strategic Alternatives and Comparative Analysis

The process of selecting an alternative reagent is a multi-parameter optimization problem. The choice depends on whether the goal is to improve solubility, enhance metabolic stability, probe binding pocket topography, or fine-tune electronic interactions. Here, we deconstruct the parent scaffold and compare logical alternatives.

Modulating Lipophilicity and Conformation: The Cyclopropyl Group and Its Replacements

The cyclopropyl group is often introduced to increase metabolic stability and provide a defined conformational vector.[1][2] However, its lipophilicity can be a liability. Bioisosteric replacement is a key strategy to mitigate this while retaining or introducing other beneficial properties.[8][9]

  • Isopropyl Group: As a non-cyclic analog, the isopropyl group offers greater conformational flexibility. This can be advantageous if the rigidity of the cyclopropyl ring is detrimental to binding. However, it may re-introduce metabolic liabilities at the tertiary C-H bond.

  • Cyclobutyl Group: This slightly larger and more flexible carbocycle serves as an excellent probe for the steric tolerance of a protein's binding pocket. Its puckered conformation provides different spatial projections compared to the planar cyclopropyl ring.

  • Small Polar Heterocycles (Oxetane, Azetidine): These are perhaps the most powerful alternatives for tackling solubility issues. The introduction of a heteroatom (oxygen or nitrogen) significantly lowers lipophilicity and can introduce a hydrogen bond acceptor (oxetane) or donor/acceptor (azetidine) to engage with new regions of the target protein.

Table 1: Comparison of Physicochemical Properties for 3-Substituted-4-fluorobenzoic Acids

3-SubstituentAlternative Reagent ExampleCalculated logP (cLogP)Calculated pKaRationale for Use
Cyclopropyl This compound2.54.0Baseline; good metabolic stability, rigidity.
Isopropyl 4-Fluoro-3-isopropylbenzoic acid2.64.1Increase conformational flexibility.
Cyclobutyl 3-Cyclobutyl-4-fluorobenzoic acid2.94.0Probe larger steric space; different 3D shape.
Oxetanyl 4-Fluoro-3-(oxetan-3-yl)benzoic acid1.54.0Significantly reduce lipophilicity; add H-bond acceptor.
Fine-Tuning Electronics and Acidity: Fluorine Atom Isomers

The position of the fluorine atom on the phenyl ring has a profound impact on the electronic properties of the molecule, most notably the pKa of the carboxylic acid. Shifting the fluorine from the para-position (relative to the carboxyl group) to the ortho- or meta-positions offers a subtle yet powerful way to modulate acidity and reactivity.

  • 5-Cyclopropyl-2-fluorobenzoic acid: Placing the fluorine atom ortho to the carboxylic acid significantly increases its acidity due to a strong through-space field effect and inductive withdrawal. This can enhance binding affinity to targets that favor interaction with a more acidic group. It can also influence the preferred conformation of the carboxyl group relative to the ring.

  • 3-Cyclopropyl-5-fluorobenzoic acid: Placing the fluorine meta to the carboxyl group provides a more moderate increase in acidity compared to the 2-fluoro isomer, driven purely by inductive effects.

Table 2: Comparison of pKa for Fluorinated Cyclopropyl Benzoic Acid Isomers

ReagentFluorine Position (relative to COOH)Typical pKaKey Impact
This compoundpara~4.0-4.1Baseline acidity.
5-Cyclopropyl-2-fluorobenzoic acidortho~3.1-3.3Significantly increased acidity; potential for intramolecular H-bonding.
3-Cyclopropyl-5-fluorobenzoic acidmeta~3.7-3.8Moderately increased acidity.

Decision Framework for Reagent Selection

Choosing the right building block is critical for success. The following decision tree illustrates a logical workflow for selecting an alternative to this compound based on common optimization goals.

G start Optimization Goal? solubility Improve Solubility / Reduce Lipophilicity start->solubility Low solubility? metabolism Block Metabolic Hotspot start->metabolism Metabolic liability? potency Increase Potency / Probe Pocket start->potency Need higher potency? oxetane Replace Cyclopropyl with Oxetane/Azetidine solubility->oxetane tetrazole Replace Carboxylic Acid with Tetrazole Isostere solubility->tetrazole Carboxyl group issue? fluoro_pos Shift Fluoro Position (e.g., to ortho) metabolism->fluoro_pos potency->fluoro_pos Alter electronics? cyclobutyl Replace Cyclopropyl with Cyclobutyl potency->cyclobutyl Probe sterics?

Caption: A decision tree for selecting alternative reagents based on drug discovery optimization goals.

Experimental Protocols: A Comparative Amide Coupling Case Study

To provide a practical context for the application of these alternatives, the following section details a robust, generalized protocol for amide bond formation. This reaction is a cornerstone of medicinal chemistry and serves as an excellent testbed for evaluating the performance of different benzoic acid analogs.

Objective

To compare the reaction efficiency (yield, purity) of this compound against two selected alternatives—5-Cyclopropyl-2-fluorobenzoic acid (electronic modification) and 3-(Oxetan-3-yl)-4-fluorobenzoic acid (solubility-enhancing modification)—in a standard amide coupling reaction with benzylamine as a model nucleophile.

Materials
  • Benzoic acid derivative (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous MgSO₄

Step-by-Step Methodology
  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the benzoic acid derivative (e.g., 100 mg, 1.0 eq).

  • Reagent Addition: Add anhydrous DMF (2 mL). Stir until the solid is fully dissolved. To this solution, add HATU (1.2 eq), DIPEA (3.0 eq), and finally benzylamine (1.1 eq).

    • Causality Note: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and the carboxylic acid proton, facilitating the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzoic acid is consumed (typically 1-4 hours).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).

    • Causality Note: The acid wash removes excess DIPEA and any unreacted amine. The base wash removes any unreacted benzoic acid starting material. The brine wash removes residual water.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Anticipated Comparative Results

The choice of benzoic acid can influence reaction outcomes due to differences in solubility and electronics.

Table 3: Hypothetical Comparative Data for Amide Coupling

Starting Benzoic AcidKey DifferenceExpected YieldPurity (LC-MS)Notes
This compoundBaseline85-95%>98%Standard, well-behaved reaction.
5-Cyclopropyl-2-fluorobenzoic acidMore acidic80-90%>98%The higher acidity can sometimes lead to faster activation but may require careful base stoichiometry.
3-(Oxetan-3-yl)-4-fluorobenzoic acidMore polar85-95%>98%Improved solubility of starting material in DMF. The final product will be significantly more polar, requiring adjustment of chromatography conditions.

Conclusion

This compound is a robust and valuable building block in drug discovery, but it is the intelligent application of its alternatives that often unlocks significant improvements in a compound's profile. By systematically considering bioisosteric replacements for the cyclopropyl group, modulating electronics through positional isomers of the fluorine atom, or improving pharmacokinetics by replacing the carboxylic acid, researchers can navigate the complex challenges of lead optimization. The selection of an alternative is not arbitrary but a strategic decision informed by the specific goals of the project, whether it be enhancing potency, improving solubility, or increasing metabolic stability. A thorough understanding of the structure-property relationships discussed in this guide empowers chemists to make more informed and effective decisions in the design of next-generation therapeutics.

References

A Comparative Guide to Structural Analogs of 3-Cyclopropyl-4-fluorobenzoic Acid for Structure-Activity Relationship (SAR) Studies Targeting the EP4 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Targeting the Prostaglandin EP4 Receptor

The prostaglandin E2 (PGE2) receptor 4 (EP4) has emerged as a critical target in contemporary drug discovery, playing a pivotal role in inflammation, pain, and immuno-oncology.[1][2][3] PGE2, a key lipid mediator, exerts its diverse biological effects through four G-protein coupled receptor subtypes (EP1-4).[4][5] The EP4 receptor, in particular, is coupled to Gs proteins, and its activation leads to an increase in intracellular cyclic AMP (cAMP).[3][6][7] This signaling cascade is implicated in the progression of various pathologies, including rheumatoid arthritis, inflammatory pain, and the suppression of anti-tumor immunity.[8][9][10][11] Consequently, the development of potent and selective EP4 antagonists represents a promising therapeutic strategy to mitigate these conditions without the broad side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit prostaglandin synthesis upstream.[3][12]

The 3-cyclopropyl-4-fluorobenzoic acid scaffold serves as a compelling starting point for the development of novel EP4 antagonists. This core structure possesses several desirable features: the carboxylic acid provides a key interaction point with the receptor, the fluorine atom can modulate physicochemical properties and metabolic stability, and the cyclopropyl group offers a rigid, three-dimensional element that can enhance binding affinity and metabolic resistance.[13]

This guide provides a comprehensive comparison of rationally designed structural analogs of this compound. We will delve into the strategic modifications aimed at elucidating the structure-activity relationships (SAR) for EP4 antagonism. Detailed experimental protocols for synthesis, in vitro characterization, and in vivo evaluation are provided, underpinned by a robust scientific rationale to guide researchers in this promising area of medicinal chemistry.

SAR Exploration Strategy: A Multifaceted Approach

Our SAR strategy is centered on the systematic modification of three key regions of the parent compound, this compound (SC-01), to probe their influence on EP4 receptor antagonism, selectivity, and pharmacokinetic properties.

SAR_Strategy cluster_mods Systematic Modifications cluster_endpoints Evaluation Endpoints SC01 Core Scaffold (SC-01) This compound M1 Cyclopropyl Modification (Region A) SC01->M1 generates M2 Aromatic Ring Substitution (Region B) SC01->M2 generates M3 Carboxylic Acid Bioisosteres (Region C) SC01->M3 generates Potency Potency (IC50) M1->Potency influences Selectivity Selectivity vs. other EP receptors M1->Selectivity influences PK Pharmacokinetics (ADME) M1->PK influences M2->Potency influences M2->Selectivity influences M2->PK influences M3->Potency influences M3->Selectivity influences M3->PK influences

Caption: Logical flow of the SAR exploration strategy.

Design and Synthesis of Structural Analogs

The following analogs have been designed to systematically probe the SAR of the this compound scaffold.

Region A: Cyclopropyl Group Modifications

The rigid cyclopropyl group is hypothesized to occupy a specific hydrophobic pocket within the EP4 receptor. Modifications in this region aim to explore the spatial and electronic requirements of this pocket.

  • Analog A1: 3-Isopropyl-4-fluorobenzoic acid: Replacement of the cyclopropyl with an isopropyl group will test the importance of the rigid ring system versus a more flexible hydrophobic group.

  • Analog A2: 3-(1-Methylcyclopropyl)-4-fluorobenzoic acid: Introduction of a methyl group on the cyclopropyl ring will probe for additional hydrophobic interactions and steric tolerance.

Region B: Aromatic Ring Substitution

The fluorine atom at the 4-position influences the acidity of the carboxylic acid and can impact metabolic stability.

  • Analog B1: 3-Cyclopropyl-4-chlorobenzoic acid: Substitution of fluorine with chlorine will assess the effect of a larger, less electronegative halogen on activity.

  • Analog B2: 3-Cyclopropylbenzoic acid: Removal of the fluorine atom will establish its contribution to overall potency and properties.

Region C: Carboxylic Acid Bioisosteres

The carboxylic acid is a common pharmacophore for receptor interaction but can lead to poor pharmacokinetic properties.[4] Replacing it with bioisosteres can improve drug-like characteristics.

  • Analog C1: 5-(3-Cyclopropyl-4-fluorophenyl)-1H-tetrazole: The tetrazole ring is a well-established carboxylic acid bioisostere with a similar pKa, offering the potential for improved metabolic stability and oral bioavailability.

  • Analog C2: N-(3-Cyclopropyl-4-fluorobenzoyl)methanesulfonamide: An acylsulfonamide can also mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid.

Experimental Protocols

General Synthetic Schemes

The synthesis of the parent compound and its analogs can be achieved through established synthetic routes. A general retrosynthetic analysis is presented below.

Synthesis_Workflow cluster_key_reactions Key Synthetic Transformations Target Target Analog (e.g., 3-Substituted-4-Halobenzoic Acid) Ester Corresponding Benzoic Ester Target->Ester Ester Hydrolysis Hydrolysis Saponification Target->Hydrolysis ArylHalide Substituted Aryl Halide Ester->ArylHalide Carboxylation / Esterification Suzuki Suzuki Coupling (for cyclopropyl introduction) Ester->Suzuki StartingMaterial Commercially Available Starting Material ArylHalide->StartingMaterial Halogenation / Borylation Grignard Grignard Reaction (for carboxylation) ArylHalide->Grignard

Caption: General retrosynthetic approach for analog synthesis.

Protocol 1: Synthesis of this compound (SC-01)
  • Step 1: Suzuki-Miyaura Coupling. To a solution of 3-bromo-4-fluorobenzoic acid methyl ester in a suitable solvent (e.g., dioxane/water), add cyclopropylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3). Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Step 2: Ester Hydrolysis. To the crude product from Step 1, add a solution of NaOH or LiOH in a mixture of THF and water. Stir at room temperature until the ester is fully hydrolyzed.

  • Step 3: Purification. Acidify the reaction mixture with HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure SC-01.

This general protocol can be adapted for the synthesis of analogs A1, A2, B1, and B2 by using the appropriate boronic acids or starting aryl halides.

Protocol 2: Synthesis of 5-(3-Cyclopropyl-4-fluorophenyl)-1H-tetrazole (C1)
  • Step 1: Nitrile Formation. Convert the carboxylic acid of SC-01 to the corresponding amide, followed by dehydration (e.g., using SOCl2 or P2O5) to yield 3-cyclopropyl-4-fluorobenzonitrile.

  • Step 2: Tetrazole Formation. To a solution of the nitrile in DMF, add sodium azide and ammonium chloride. Heat the mixture until the reaction is complete.

  • Step 3: Purification. After cooling, acidify the reaction mixture and extract the product with an organic solvent. Purify by column chromatography to obtain C1.

In Vitro Evaluation

A tiered approach to in vitro testing will be employed to efficiently characterize the synthesized compounds.

In_Vitro_Workflow Start Synthesized Analogs PrimaryAssay Primary Screen: EP4 cAMP Functional Assay (HEK293-hEP4 cells) Start->PrimaryAssay SecondaryAssay Secondary Screen: Radioligand Binding Assay ([3H]-PGE2) PrimaryAssay->SecondaryAssay Potent Hits SelectivityPanel Selectivity Panel: EP1, EP2, EP3 Receptor Assays SecondaryAssay->SelectivityPanel Confirmed Binders ADME In Vitro ADME: - Microsomal Stability - Caco-2 Permeability - Plasma Protein Binding SelectivityPanel->ADME Selective Hits End Candidate for In Vivo Studies ADME->End Good Profile

Caption: Tiered workflow for in vitro evaluation of analogs.

Protocol 3: EP4 Receptor Functional Antagonism Assay (cAMP Measurement)

This assay determines the ability of the test compounds to inhibit PGE2-induced cAMP production in cells expressing the human EP4 receptor.[14]

  • Cell Culture: Culture HEK293 cells stably expressing the human EP4 receptor (HEK293-hEP4) in appropriate media.

  • Assay Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with various concentrations of the test compounds for a specified time (e.g., 20 minutes).

    • Stimulate the cells with a fixed concentration of PGE2 (at its EC80) in the presence of a phosphodiesterase inhibitor (e.g., IBMX).

    • After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Calculate the percent inhibition of the PGE2 response for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 4: EP Receptor Selectivity Assays

To assess selectivity, the most potent compounds will be tested in similar functional or binding assays using cell lines that express the other human EP receptor subtypes (EP1, EP2, and EP3).[14] A compound is considered selective if its IC50 for EP4 is significantly lower (e.g., >100-fold) than for the other subtypes.

Comparative Performance Data (Hypothetical)

The following table summarizes the expected outcomes of the in vitro evaluations based on established medicinal chemistry principles.

CompoundModification RationalePredicted EP4 IC50 (nM)Predicted Selectivity (Fold vs. EP1-3)Predicted Microsomal Stability (t½, min)
SC-01 Parent Compound50>10045
A1 Increased flexibility150>8030
A2 Probing hydrophobic pocket25>12050
B1 Larger halogen75>10040
B2 No halogen200>5025
C1 Carboxylic acid bioisostere60>100>90
C2 Carboxylic acid bioisostere80>90>75

These data are hypothetical and intended for illustrative purposes.

In Vivo Evaluation of Lead Candidates

Analogs demonstrating high potency, selectivity, and favorable in vitro ADME properties (e.g., A2 and C1) would be advanced to in vivo models of inflammatory pain.

Protocol 5: Carrageenan-Induced Paw Edema Model in Rats

This is a standard model for evaluating the anti-inflammatory effects of novel compounds.[12][15]

  • Acclimatization: Acclimate male Sprague-Dawley rats for at least 3 days before the experiment.

  • Compound Administration: Administer the test compounds orally at various doses. A vehicle control group and a positive control group (e.g., a known COX-2 inhibitor) should be included.

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each treatment group compared to the vehicle control group.

Conclusion and Future Directions

This guide outlines a systematic approach to the SAR exploration of the this compound scaffold for the development of novel EP4 receptor antagonists. By methodically modifying the cyclopropyl, fluoro, and carboxylic acid moieties, researchers can gain crucial insights into the structural requirements for potent and selective EP4 inhibition. The provided experimental protocols offer a robust framework for the synthesis and evaluation of these analogs.

The hypothetical data suggest that strategic modifications, such as optimizing the hydrophobic interactions of the cyclopropyl group (Analog A2) and replacing the carboxylic acid with a metabolically stable bioisostere like a tetrazole (Analog C1), are promising avenues for improving both potency and pharmacokinetic profiles. Successful lead compounds identified through this workflow can then be further optimized and evaluated in more complex disease models, paving the way for the development of new therapeutics for inflammatory diseases and cancer.

References

Comparative Efficacy of Drugs Derived from Fluorinated Benzoic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. This guide provides an in-depth comparative analysis of the efficacy of drugs derived from fluorinated benzoic acids, with a particular focus on their role as non-steroidal anti-inflammatory drugs (NSAIDs). We will delve into their mechanisms of action, compare their clinical and in vitro performance, and provide detailed experimental protocols for their evaluation.

Section 1: The Cyclooxygenase (COX) Pathway: The Primary Target of Fluorinated NSAIDs

The anti-inflammatory, analgesic, and antipyretic effects of the majority of fluorinated benzoic acid-derived drugs are attributable to their inhibition of the cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2]

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the gastrointestinal tract and are involved in platelet aggregation.[1] In contrast, COX-2 is typically induced at sites of inflammation by stimuli such as cytokines and growth factors, leading to the production of pro-inflammatory prostaglandins.[1][3] The therapeutic efficacy of NSAIDs is primarily derived from the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are largely linked to the inhibition of COX-1.[1]

COX_Pathway cluster_cox Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Mucosal Protection Platelet Aggregation Prostaglandins->GI_Protection via COX-1 Thromboxanes->GI_Protection via COX-1 NSAIDs Fluorinated Benzoic Acid Derivatives (NSAIDs) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Releases Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription Nucleus->Genes Activation NSAIDs NSAIDs NSAIDs->IKK Inhibition MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., MEKK1, TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK Phosphorylation Nucleus Nucleus MAPK->Nucleus Translocation Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) Genes Pro-inflammatory Gene Expression Transcription_Factors->Genes Nucleus->Transcription_Factors Activation COX_Assay_Workflow Reagent_Prep Prepare Reagents (Enzyme, Buffer, Heme, Test Compounds) Plating Add Reagents and Test Compounds to 96-well Plate Reagent_Prep->Plating Preincubation Pre-incubate Plating->Preincubation Reaction_Start Add Substrates (Colorimetric & Arachidonic Acid) Preincubation->Reaction_Start Measurement Measure Absorbance with Plate Reader Reaction_Start->Measurement Analysis Calculate % Inhibition and Determine IC50 Measurement->Analysis PGE2_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Treatment Treat with Test Compounds Cell_Seeding->Treatment Stimulation Stimulate with Inflammatory Agent (LPS) Treatment->Stimulation Incubation Incubate Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA Perform PGE2 ELISA Supernatant_Collection->ELISA Analysis Calculate % Inhibition and Determine IC50 ELISA->Analysis

References

Characterization of 3-Cyclopropyl-4-fluorobenzoic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the nuanced interplay between a molecule's structure and its biological activity is a cornerstone of modern therapeutic design. Within the vast landscape of medicinal chemistry, halogenated and cyclopropyl-containing scaffolds have emerged as privileged motifs. This guide provides an in-depth technical comparison of 3-Cyclopropyl-4-fluorobenzoic acid and its derivatives, offering insights into their synthesis, characterization, and potential as valuable building blocks in drug discovery. While direct, comprehensive experimental data for this compound is not extensively reported in publicly available literature, this guide synthesizes information from closely related analogues to provide a robust framework for its characterization and evaluation against other alternatives.

The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of a drug candidate. Simultaneously, the cyclopropyl group, a small, conformationally constrained ring, is a well-established bioisostere for various functional groups and can impart favorable pharmacokinetic properties. The combination of these two moieties on a benzoic acid scaffold presents a compelling starting point for the exploration of new chemical space.

Synthetic Strategy and Protocol: A Plausible Route via Suzuki-Miyaura Coupling

A highly plausible and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a pillar of modern organic synthesis due to its mild conditions and broad functional group tolerance[1][2]. The proposed strategy involves the coupling of a commercially available halo-substituted benzoic acid with a cyclopropylboronic acid.

Proposed Synthetic Workflow

start Starting Material: 3-Bromo-4-fluorobenzoic acid reaction Suzuki-Miyaura Coupling start->reaction reagent Reagent: Cyclopropylboronic acid reagent->reaction catalyst Catalyst System: Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) catalyst->reaction purification Workup & Purification reaction->purification product Product: This compound purification->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for Suzuki-Miyaura couplings of aryl bromides with cyclopropylboronic acid[1][3][4].

Materials:

  • 3-Bromo-4-fluorobenzoic acid (1.0 eq)

  • Cyclopropylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

  • Potassium carbonate (3.0 eq)

  • Toluene

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add 3-bromo-4-fluorobenzoic acid, cyclopropylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add tetrakis(triphenylphosphine)palladium(0) to the flask.

  • Add a degassed 4:1 mixture of toluene and water.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound.

Spectroscopic Characterization: Predicted Data

Predicted Spectroscopic Data Summary
Technique Predicted Key Features
¹H NMR Aromatic protons (δ 7.0-8.0 ppm), Carboxylic acid proton (δ ~12-13 ppm, broad singlet), Cyclopropyl protons (δ 0.6-1.2 ppm, multiplets). The fluorine atom will cause splitting of adjacent aromatic protons.
¹³C NMR Carboxylic acid carbon (δ ~165-170 ppm), Aromatic carbons (δ ~115-165 ppm, with C-F coupling), Cyclopropyl carbons (δ ~5-15 ppm).
IR (Infrared) O-H stretch of carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretch of carboxylic acid (~1700 cm⁻¹), C-F stretch (~1200-1300 cm⁻¹), Aromatic C-H and C=C stretches.
Mass Spec. Molecular ion peak (M⁺) at m/z = 180.0587 (for C₁₀H₉FO₂). Fragmentation may involve loss of COOH, C₃H₅.

Comparative Analysis: Physicochemical Properties and Biological Potential

The unique combination of a cyclopropyl group and a fluorine atom in this compound suggests several advantages over simpler benzoic acid derivatives in a drug discovery context.

Physicochemical Properties Comparison
Compound Key Structural Feature Predicted Impact on Properties
Benzoic Acid UnsubstitutedBaseline reference.
4-Fluorobenzoic Acid Fluorine at C4Increased lipophilicity and metabolic stability compared to benzoic acid. The fluorine atom can also modulate pKa[10].
3-Cyclopropylbenzoic Acid Cyclopropyl at C3Increased lipophilicity and conformational rigidity. The cyclopropyl group can act as a bioisostere for other groups, potentially improving binding affinity[11][12].
This compound Both Cyclopropyl and FluorineCombines the benefits of both substituents: enhanced metabolic stability, modulated electronics due to fluorine, and favorable conformational properties from the cyclopropyl group.
Structure-Activity Relationship (SAR) Insights

Drawing from the broader knowledge of benzoic acid derivatives in medicinal chemistry, we can infer potential SAR trends for derivatives of this compound[13].

  • The Carboxylic Acid Moiety: This group is a key hydrogen bond donor and acceptor and is often crucial for target engagement. Esterification or amidation of this group can be a straightforward strategy to generate prodrugs with improved cell permeability.

  • The Cyclopropyl Group: Its rigid nature can help to lock the molecule into a bioactive conformation, potentially increasing potency and selectivity for a biological target.

  • The Fluorine Atom: The position of the fluorine atom is critical. In the 4-position, it is expected to have a significant electronic effect on the aromatic ring, influencing the acidity of the carboxylic acid and the molecule's overall polarity.

Alternative Scaffolds and Their Comparative Performance

When considering alternatives to this compound, medicinal chemists might explore other halogenated or small-ring substituted benzoic acids.

Alternative Scaffold Potential Advantages Potential Disadvantages
3-Chloro-4-fluorobenzoic acid Commercially available, similar electronic profile to the cyclopropyl analogue in some respects.Lacks the specific conformational constraints and potential for favorable hydrophobic interactions of the cyclopropyl group.
3-Methyl-4-fluorobenzoic acid Simple to synthesize and commercially available.The methyl group is more flexible than a cyclopropyl ring and may not confer the same degree of pre-organization for binding.
4-Fluoro-3-(trifluoromethyl)benzoic acid The trifluoromethyl group is a strong electron-withdrawing group and can significantly alter the pKa and metabolic stability.May have significantly different electronic and steric properties, leading to a different biological activity profile.

Conclusion

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Its synthesis is readily achievable through robust and well-established methodologies like the Suzuki-Miyaura coupling. The combination of a cyclopropyl ring and a fluorine atom is anticipated to bestow advantageous physicochemical and pharmacokinetic properties upon its derivatives. While direct experimental data remains to be published, the predictive analysis based on closely related compounds provides a strong rationale for the synthesis and evaluation of this compound and its analogues in drug discovery programs. This guide serves as a foundational resource for researchers embarking on the exploration of this valuable chemical space.

References

A Comparative Guide to the Reactivity of 3- and 4-Fluorobenzoic Acids for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1] Among the myriad of fluorinated building blocks, fluorobenzoic acids are of particular interest due to their prevalence in pharmacologically active compounds. This guide provides an in-depth comparison of the reactivity of 3-fluorobenzoic acid and 4-fluorobenzoic acid, offering both theoretical insights and practical, field-proven experimental protocols to empower researchers in their synthetic endeavors.

The Decisive Role of Substituent Position: An Electronic Perspective

The reactivity of a substituted benzoic acid is fundamentally governed by the electronic effects of the substituent on the benzene ring and, consequently, on the carboxyl group. These effects are broadly categorized as the inductive effect (-I) and the resonance (or mesomeric, M) effect.

  • Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This effect operates through the sigma bonds and decreases with distance.

  • Resonance Effect (+M): Fluorine possesses lone pairs of electrons that can be delocalized into the aromatic pi-system. This electron-donating resonance effect is most pronounced when the substituent is at the ortho or para position relative to the carboxyl group.[2][3]

The interplay of these two opposing effects dictates the overall electron density at the carboxyl group, influencing its acidity and the electrophilicity of the carbonyl carbon.

Acidity (pKa): A Quantitative Measure of Electronic Influence

The acidity of a benzoic acid is a direct reflection of the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups stabilize the negative charge on the carboxylate, thereby increasing acidity (lower pKa).[4][5]

In 4-fluorobenzoic acid , the fluorine atom is in the para position. Here, the strong -I effect is countered by a significant +M effect, which donates electron density to the ring and partially destabilizes the benzoate anion.

In 3-fluorobenzoic acid , the fluorine atom is in the meta position. From this position, the resonance effect on the carboxyl group is minimal.[2] Consequently, the reactivity is dominated by the strong electron-withdrawing inductive effect, which effectively stabilizes the benzoate anion.

This leads to a discernible difference in their acidities:

CompoundpKaRationale
Benzoic Acid4.20Reference compound.[6]
3-Fluorobenzoic Acid 3.86 Dominated by the strong -I effect of fluorine, leading to increased acidity.[7]
4-Fluorobenzoic Acid 4.14 The -I effect is partially offset by the +M effect, resulting in acidity closer to that of benzoic acid.[3]

Reactivity in Key Synthetic Transformations

The differences in electronic properties between 3- and 4-fluorobenzoic acid directly translate to their reactivity in common synthetic reactions pivotal to drug development, such as esterification, amide bond formation, and nucleophilic aromatic substitution.

Esterification and Amide Bond Formation

These reactions typically proceed via nucleophilic attack on the carbonyl carbon of the carboxylic acid (or its activated form). A more electrophilic carbonyl carbon will lead to a faster reaction rate.

  • 3-Fluorobenzoic Acid: The strong -I effect of the meta-fluorine atom withdraws electron density from the carboxyl group, increasing the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes it more susceptible to nucleophilic attack.

  • 4-Fluorobenzoic Acid: The +M effect of the para-fluorine atom donates electron density to the carboxyl group, which reduces the electrophilicity of the carbonyl carbon compared to the 3-isomer.

Expected Reactivity Order: 3-Fluorobenzoic Acid > 4-Fluorobenzoic Acid

This reactivity difference can be quantified using the Hammett equation, which provides a linear free-energy relationship for reactions of meta- and para-substituted benzene derivatives.[8][9] The equation is given by:

log(k/k₀) = σρ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the substituent and its position.

  • ρ (rho) is the reaction constant, which depends on the reaction type.

For reactions favored by electron-withdrawing groups, such as the hydrolysis of ethyl benzoates, ρ is positive.[9] The more positive the σ value of a substituent, the more it will accelerate the reaction.

SubstituentPositionσ Value
Fmeta+0.34
Fpara+0.06

The larger positive σ value for the meta-fluoro substituent confirms that it is more electron-withdrawing in terms of overall electronic effect on a reaction center, predicting a faster reaction rate for 3-fluorobenzoic acid in reactions with a positive ρ value.

Experimental Protocols for Comparative Analysis

To empirically validate the theoretical differences in reactivity, the following detailed protocols can be employed.

Experiment 1: Determination of pKa by Potentiometric Titration

This experiment provides a direct measure of the acidity of the two isomers.

Methodology:

  • Preparation of Solutions:

    • Prepare 0.01 M solutions of 3-fluorobenzoic acid and 4-fluorobenzoic acid in a 50:50 ethanol/water mixture.

    • Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).[10]

    • Place 50 mL of the fluorobenzoic acid solution into a beaker with a magnetic stir bar.

    • Immerse the pH electrode into the solution.

  • Data Collection:

    • Record the initial pH of the solution.

    • Add the 0.1 M NaOH solution in 0.5 mL increments, recording the pH after each addition and allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot a graph of pH versus the volume of NaOH added.

    • Determine the equivalence point (the point of steepest slope).

    • The pH at half the volume of the equivalence point is equal to the pKa of the acid.[2][11]

Expected Outcome: The titration curve for 3-fluorobenzoic acid will show a lower pKa value than that of 4-fluorobenzoic acid.

Visualization of the Titration Workflow:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Prepare 0.01 M Acid Solutions (3-FBA & 4-FBA) prep2 Prepare 0.1 M NaOH prep3 Calibrate pH Meter titrate1 50 mL of Acid Solution in Beaker prep3->titrate1 titrate2 Add NaOH in 0.5 mL Increments titrate1->titrate2 titrate3 Record pH after each Addition titrate2->titrate3 analysis1 Plot pH vs. Volume NaOH titrate3->analysis1 analysis2 Determine Equivalence Point analysis1->analysis2 analysis3 Find pH at Half-Equivalence Volume (pKa) analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Experiment 2: Comparative Kinetics of Fischer Esterification by HPLC Analysis

This experiment compares the rate of ester formation with methanol under acidic catalysis.

Methodology:

  • Reaction Setup:

    • In two separate round-bottom flasks, dissolve equimolar amounts (e.g., 1 mmol) of 3-fluorobenzoic acid and 4-fluorobenzoic acid in 20 mL of methanol.[12]

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL) to each flask.[12]

    • Reflux the mixtures at the same constant temperature.

  • Time-course Analysis:

    • At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) from each reaction mixture.

    • Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile/water) to stop the reaction.

  • HPLC Analysis:

    • Develop an HPLC method (e.g., reversed-phase C18 column with a water/acetonitrile mobile phase gradient) to separate the fluorobenzoic acid from its methyl ester product.

    • Inject the quenched aliquots into the HPLC system and quantify the peak areas of the starting material and the product.

  • Data Analysis:

    • Plot the concentration of the methyl ester product versus time for both 3- and 4-fluorobenzoic acid.

    • The initial slope of these plots will give the initial reaction rate. A steeper slope indicates a faster reaction.

Expected Outcome: The reaction with 3-fluorobenzoic acid will show a faster rate of product formation compared to 4-fluorobenzoic acid.

Visualization of the Esterification Kinetics Workflow:

G cluster_setup Reaction Setup cluster_sampling Time-Course Sampling cluster_hplc HPLC Analysis cluster_data Data Analysis setup1 Equimolar 3-FBA & 4-FBA in separate flasks setup2 Add Methanol & H₂SO₄ catalyst setup1->setup2 setup3 Reflux at constant temperature setup2->setup3 sample1 Withdraw aliquots at set time intervals setup3->sample1 sample2 Quench reaction in solvent sample1->sample2 hplc1 Inject quenched samples sample2->hplc1 hplc2 Quantify peak areas of acid and ester hplc1->hplc2 data1 Plot [Product] vs. Time hplc2->data1 data2 Compare initial reaction rates data1->data2

Caption: Workflow for comparing esterification kinetics via HPLC.

Summary and Implications for Drug Development

The position of a fluorine substituent on a benzoic acid ring is not a trivial consideration; it is a critical design element that dictates the molecule's reactivity.

Feature3-Fluorobenzoic Acid4-Fluorobenzoic Acid
Dominant Electronic Effect Inductive (-I)Resonance (+M) partially counters Inductive (-I)
Acidity (pKa) More acidic (lower pKa)Less acidic (higher pKa)
Carbonyl Electrophilicity HigherLower
Reactivity in Esterification/Amidation FasterSlower

For drug development professionals, these differences have significant implications:

  • Synthesis Route Planning: When designing synthetic routes, the enhanced reactivity of 3-fluorobenzoic acid can be leveraged for more efficient coupling reactions. Conversely, the milder reactivity of 4-fluorobenzoic acid might be advantageous in multi-step syntheses where selectivity is paramount.

  • Bioisosteric Replacement: When considering a fluorine substituent as a bioisostere for a hydrogen or a methyl group, understanding the positional electronic effects is crucial for predicting the impact on interactions with biological targets. The acidity of the carboxylic acid, which is modulated by the fluorine's position, can significantly affect the ionization state of a drug candidate at physiological pH, thereby influencing its solubility, membrane permeability, and binding to target proteins.

By understanding the fundamental principles of electronic effects and employing robust analytical methods to quantify reactivity, researchers can make more informed decisions in the design and synthesis of novel fluorinated drug candidates.

References

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 3-Cyclopropyl-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

3-Cyclopropyl-4-fluorobenzoic acid is a crucial building block in the synthesis of numerous pharmaceuticals, most notably as a key intermediate for modern quinolone antibiotics. The structural integrity and purity of this intermediate directly impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Even trace impurities can lead to downstream reaction failures, the formation of toxic byproducts, or compromised API stability. Therefore, a robust, multi-faceted analytical strategy is not merely a quality control checkpoint but a fundamental component of successful drug development.

This guide provides a comparative analysis of essential analytical techniques for assessing the purity of synthesized this compound. Moving beyond simple procedural lists, we will delve into the causality behind methodological choices, establish self-validating experimental frameworks, and advocate for an orthogonal approach—using multiple, mechanistically different techniques—to build a comprehensive and reliable purity profile.

Chapter 1: The Chromatographic Workhorses: Separating to Quantify

Chromatographic methods are indispensable for purity analysis as they physically separate the main compound from its impurities, allowing for individual quantification.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Routine Analysis

Expertise & Causality: For a non-volatile, polar, and UV-active compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier analytical choice. Its high resolving power can separate structurally similar impurities, such as isomers or precursors, from the main analyte. The benzoic acid moiety contains a chromophore, making it ideally suited for UV detection, a robust and common HPLC detector. The choice of a reversed-phase setup (e.g., a C18 column) is logical because it effectively retains the moderately nonpolar aromatic ring while allowing for elution with a polar mobile phase.

Experimental Protocol: RP-HPLC for Purity Determination

  • System Preparation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 272 nm.[1]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Analysis & Data Interpretation:

    • Inject 10 µL of the sample.

    • Purity is typically reported as area percent (% Area), calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram.

    • A Diode Array Detector can be used to assess peak purity by comparing UV spectra across a single peak, helping to identify co-eluting impurities.

Trustworthiness: This protocol serves as a starting point. For use in a regulated environment, the method must be validated according to ICH guidelines, establishing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][3][4]

Workflow Visualization: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample Filter Filter (0.45 µm) Sample->Filter Inject Inject Sample Filter->Inject MobilePhase Prepare Mobile Phase Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (272 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Area Purity Integrate->Calculate Report Generate Report Calculate->Report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Aliquot Derivatize Add Silylating Agent (BSTFA) Sample->Derivatize Heat Heat (60°C, 30 min) Derivatize->Heat Inject Inject Derivatized Sample Heat->Inject Separate GC Separation Inject->Separate Ionize EI Ionization & Fragmentation Separate->Ionize Detect Mass Detection (MS) Ionize->Detect TIC Generate Total Ion Chromatogram Detect->TIC LibrarySearch Mass Spectral Library Search Detect->LibrarySearch Identify Identify Impurities LibrarySearch->Identify QNMR_Workflow cluster_prep Precise Sample Preparation cluster_acq Quantitative Acquisition cluster_data Data Processing & Calculation WeighIS Accurately Weigh Internal Standard Dissolve Dissolve in Deuterated Solvent WeighIS->Dissolve WeighAnalyte Accurately Weigh Analyte WeighAnalyte->Dissolve Setup Set Key Parameters (d1≥30s) Dissolve->Setup Acquire Acquire Spectrum (High S/N) Setup->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Non-overlapping Peaks Process->Integrate Calculate Calculate Purity via Formula Integrate->Calculate Result Report Absolute Purity (%w/w) Calculate->Result DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing Weigh Weigh 1-3 mg Sample Seal Hermetically Seal in Pan Weigh->Seal Heat Heat at Slow Rate (e.g., 2°C/min) Seal->Heat Measure Measure Heat Flow vs. Temperature Heat->Measure Generate Generate Thermogram Measure->Generate Analyze Analyze Peak Shape (van't Hoff) Generate->Analyze Report Report Total Molar Purity Analyze->Report

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Cyclopropyl-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While the synthesis and application of novel compounds like 3-Cyclopropyl-4-fluorobenzoic acid are at the forefront of innovation, the responsible management of chemical waste is a critical, and often overlooked, aspect of the research lifecycle. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory compliance. Our objective is to empower researchers with the knowledge to not only handle this compound safely but also to foster a culture of comprehensive safety that extends from the bench to the final disposal of waste.

Part 1: Hazard Identification and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is paramount. Based on data for structurally similar compounds and general chemical principles, this compound is classified as a hazardous substance.

A Safety Data Sheet (SDS) for a related compound, 3-Chlorobenzoic acid, indicates that it causes skin and serious eye irritation. Similarly, 4-Cyclopropyl-2-fluorobenzoic acid is listed as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, it is prudent to handle this compound with the same level of caution.

Key Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[1][2]

  • Corrosivity: As a carboxylic acid, it is corrosive. Aqueous solutions will have a low pH. This is a key characteristic for waste classification under the Resource Conservation and Recovery Act (RCRA).[3]

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Skin Irritation (Category 2)Causes skin irritation.Exclamation MarkP264, P280, P302+P352, P332+P313, P362
Eye Irritation (Category 2A)Causes serious eye irritation.Exclamation MarkP280, P305+P351+P338, P337+P313
Corrosivity (Characteristic)Potential to be classified as D002 hazardous waste due to low pH.CorrosionHandle with appropriate PPE.
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The causality behind the stringent requirement for specific PPE lies in the irritant and corrosive nature of the compound. The primary routes of exposure are dermal contact, eye contact, and inhalation of dust particles.

Essential PPE:

  • Gloves: Handle with chemical-resistant gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[4]

  • Face Protection: Use a face shield in addition to goggles when handling larger quantities or if there is a risk of splashing.

  • Lab Coat: A flame-retardant lab coat is mandatory to protect against skin contact.

  • Respiratory Protection: If handling fine powders outside of a fume hood, a NIOSH-approved respirator is necessary to prevent respiratory tract irritation.[1][2]

Part 3: Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Don PPE: Wear the appropriate PPE as detailed in Part 2.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For solutions, use an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels for large spills.

  • Collect Waste: Place the spilled material and absorbent into a suitable, labeled container for hazardous waste.

  • Decontaminate: Clean the affected area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EH&S) department.

Part 4: Disposal Procedures - A Self-Validating System

The disposal of this compound must adhere to federal, state, and local regulations. The overarching principle is to prevent its release into the environment.[5]

Proper classification is the cornerstone of compliant disposal. This compound waste will likely be classified as follows:

  • Characteristic Hazardous Waste (D002): Due to its acidic nature (corrosivity), it meets the criteria for a D002 hazardous waste if its pH is less than or equal to 2.[3]

  • Halogenated Organic Waste: As a fluorinated compound, it must be segregated as a halogenated organic waste.[6]

Proper segregation at the point of generation is critical to prevent dangerous reactions and to ensure proper disposal.

  • Dedicated Waste Container: Collect waste this compound and any materials contaminated with it in a designated, properly labeled hazardous waste container.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Corrosive," "Irritant").[7]

  • Incompatible Wastes: Do not mix this acidic waste with bases, cyanides, or sulfides, as this can generate heat or toxic gases.[8] Store it separately from oxidizing agents.[8]

Laboratories must adhere to regulations for the on-site storage of hazardous waste.

  • Satellite Accumulation Area (SAA): The waste container should be kept in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[7][8]

  • Container Management: Keep the waste container tightly closed except when adding waste. The container must be in good condition and compatible with the acidic and halogenated nature of the waste.

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[7][9]

The ultimate disposal of this compound should be handled by a licensed hazardous waste disposal facility.

  • Incineration: High-temperature incineration is the preferred method for the destruction of halogenated organic compounds.[6][10] This process must be carried out in a facility with appropriate scrubbers to neutralize acidic gases like hydrogen fluoride that are produced during combustion.[10]

  • Landfill: Direct landfilling of untreated halogenated organic waste is not an acceptable practice due to its potential to leach into the environment.

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Initial Handling cluster_1 Waste Segregation & Collection cluster_2 On-Site Accumulation cluster_3 Final Disposal A Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Designated Halogenated Organic Acid Waste Container B->C D Label Container: 'Hazardous Waste' Full Chemical Name Hazard Warnings C->D E Collect Waste in Container D->E F Store in Satellite Accumulation Area (SAA) E->F G Keep Container Closed F->G H Monitor Accumulation Volume (<55 Gallons) F->H I Arrange for Pickup by Licensed Hazardous Waste Vendor H->I J High-Temperature Incineration (Preferred Method) I->J K Secure Landfill (Post-Treatment) I->K

Caption: Waste Disposal Workflow for this compound.

Part 5: Trustworthiness and Self-Validation

The protocols outlined in this guide are designed to be a self-validating system. By adhering to the principles of proper hazard identification, PPE usage, segregation, and regulated disposal, you create a chain of custody for the chemical waste that ensures safety at every step. The requirement for clear labeling and documentation provides a verifiable trail for auditing and compliance purposes. Regular training and adherence to your institution's specific Laboratory Management Plan are essential to maintaining the integrity of this system.[9]

References

A Senior Scientist's Guide to Personal Protective Equipment for Handling 3-Cyclopropyl-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and procedural guidance for the safe handling of 3-Cyclopropyl-4-fluorobenzoic acid. As a crucial building block in medicinal chemistry and materials science, understanding its hazard profile is paramount to ensuring a safe laboratory environment. This document moves beyond a simple checklist, offering a framework grounded in risk assessment and scientific causality to empower researchers, scientists, and drug development professionals.

Hazard Assessment: The 'Why' Behind the Protective Equipment

This compound is an aromatic carboxylic acid derivative. While comprehensive toxicological data for this specific molecule is not fully established, the hazards can be reliably inferred from its structural class and available safety data sheets (SDS) for closely related analogs.[1] The primary risks are associated with direct contact and inhalation of the compound as a solid powder.

The principal hazards are:

  • Skin Irritation (Category 2): Like many benzoic acid derivatives, this compound can cause skin irritation upon contact.[2][3]

  • Serious Eye Irritation (Category 2): The crystalline or powdered form can cause significant irritation and potential damage if it comes into contact with the eyes.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to irritation of the respiratory system.[1][3]

  • Harmful if Swallowed: Ingestion may be harmful.[3][4]

These hazards necessitate a multi-layered approach to personal protective equipment (PPE), ensuring all potential routes of exposure are effectively blocked.

Table 1: Summary of Hazards and Required Personal Protective Equipment
Hazard CategoryGHS Classification (Anticipated)Potential EffectsMinimum Required PPE
Eye Contact Eye Irrit. 2Causes serious eye irritation, redness, and watering.[2][3]Chemical splash goggles meeting ANSI Z.87.1 or EN166 standards.[1][5] A face shield is required for bulk transfers or when splashes are possible.[6][7]
Skin Contact Skin Irrit. 2Causes redness and irritation.[2][3]Chemical-resistant gloves (disposable nitrile are suitable for incidental contact).[6][7] A fully buttoned laboratory coat.[6]
Inhalation STOT SE 3 (Respiratory Irritation)May cause coughing, sneezing, and irritation of the throat.[3][8]All handling of the solid must occur in a certified chemical fume hood to minimize dust inhalation.[3][6][9]
Ingestion Acute Tox. 4 (Anticipated)Harmful if swallowed.[3][4]Do not eat, drink, or smoke in the laboratory.[3][4] Wash hands thoroughly after handling.[2]

Core PPE Requirements: Your First Line of Defense

The selection of PPE is not merely about donning equipment; it's about creating an impermeable barrier between you and the chemical hazard.

Eye and Face Protection

The eyes are highly susceptible to damage from airborne dust.

  • Chemical Splash Goggles: These are mandatory. Unlike standard safety glasses, goggles form a seal around the eyes, offering superior protection from fine particulates. Ensure they meet recognized safety standards such as ANSI Z.87.1.[5][6]

  • Face Shield: When weighing larger quantities (>10g) or performing any operation with a high potential for dust generation or splashing, a face shield must be worn in addition to chemical splash goggles.[6][7] This provides a secondary layer of protection for the entire face.

Skin and Body Protection
  • Laboratory Coat: A clean, fully buttoned lab coat is the minimum requirement to protect skin and personal clothing from contamination.[6]

  • Gloves: Disposable nitrile gloves provide adequate protection for incidental contact.[5][7] The causality here is critical: gloves are a "time-limited" barrier. They must be inspected for tears or pinholes before each use. If contact with the chemical occurs, remove the gloves immediately using the proper technique, wash your hands, and don a new pair. Never reuse disposable gloves.

  • Footwear: Fully enclosed shoes are required at all times in the laboratory.[6] This protects the feet from spills and dropped items.

Respiratory Protection

The primary method for respiratory protection is the use of engineering controls.

  • Chemical Fume Hood: All weighing and handling of solid this compound must be performed inside a certified chemical fume hood.[3][6][9] This control captures dust at the source, preventing it from entering the breathing zone of the user.

  • Respirators: In the rare event that engineering controls are insufficient or during a large-scale spill cleanup, a NIOSH-approved respirator with a particulate filter may be necessary.[5][6] Use of respirators requires a formal respiratory protection program, including fit-testing and training.[5]

Procedural Guidance: From Preparation to Disposal

A robust safety plan extends beyond PPE selection to include the entire workflow. The following diagram and protocols outline a self-validating system for safe handling.

Caption: A logical workflow for handling this compound.

Experimental Protocol: Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Goggles/Face Shield: Put on your chemical splash goggles. If required, place the face shield over the goggles.

  • Gloves: Put on your gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.

Doffing (Taking Off) Sequence: This sequence is designed to prevent cross-contamination from "dirty" PPE to your skin or clean areas.

  • Gloves: Remove gloves first. Using a gloved hand, grasp the palm of the other glove and peel it off. Hold the removed glove in your remaining gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them in the designated hazardous waste container.[6]

  • Goggles/Face Shield: Remove eye and face protection from the back by lifting the headband.

  • Lab Coat: Remove your lab coat. Unbutton it and peel it away from your body, turning the sleeves inside out. Hang it in its designated location or dispose of it if it is a disposable coat.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water.

Operational and Disposal Plans
  • Designated Area: All work with this compound should be conducted in a designated area within a chemical fume hood to contain any potential contamination.[6]

  • Spill Management:

    • For small powder spills within the fume hood, gently cover with a damp paper towel to avoid raising dust.

    • Carefully wipe up the material, placing all contaminated items into a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.[10]

  • Waste Disposal:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels, excess reagent) must be collected in a dedicated, clearly labeled hazardous waste container.[2][6][10]

    • Container Management: Do not mix this waste with other incompatible waste streams. Keep the container closed when not in use.

    • Final Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste contractor. Do not dispose of this chemical down the drain.[1]

By adhering to this comprehensive guide, you build a framework of safety that protects not only yourself but also your colleagues and the environment. Trust in these protocols is built upon the scientific principles of hazard containment and exposure prevention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.